molecular formula C7H5N3O4 B6357893 Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate CAS No. 1374986-04-5

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

Numéro de catalogue: B6357893
Numéro CAS: 1374986-04-5
Poids moléculaire: 195.13 g/mol
Clé InChI: VDWPCNFSVRJHEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C7H5N3O4 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate is 195.02800565 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 5-oxo-4H-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-13-7(12)5-4-6(14-10-5)8-2-3(11)9-4/h2H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWPCNFSVRJHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of Novel Isoxazolo[4,5-b]pyrazine Derivatives: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazolo[4,5-b]pyrazines represent a highly privileged bicyclic heterocyclic scaffold in medicinal chemistry. Characterized by the fusion of an electron-rich isoxazole ring with an electron-deficient pyrazine ring, this push-pull electronic system is a critical structural motif in the development of biologically active compounds. Most notably, isoxazolo[4,5-b]pyrazine derivatives serve as essential intermediates in the scalable synthesis of the broad-spectrum antiviral agent Favipiravir[1]. This technical guide provides an in-depth analysis of their synthesis, focusing on the causality behind reaction conditions, mechanistic pathways, and self-validating experimental protocols designed for drug development professionals.

Mechanistic Rationale & Core Synthetic Strategies

The synthesis of the isoxazolo[4,5-b]pyrazine core generally proceeds via two distinct strategic pathways, dictated by the target application and the desired substitution pattern.

Strategy A: De Novo Pyrazine Annulation on an Isoxazole Core

The classical approach involves the construction of the pyrazine ring onto a pre-existing isoxazole scaffold. This is typically achieved by the condensation of a 4,5-diaminoisoxazole with an α -dicarbonyl compound (such as glyoxal)[2].

Causality of Experimental Choices: The critical challenge in this pathway is the inherent instability of the 4,5-diaminoisoxazole intermediate. The N-O bond of the isoxazole ring is highly labile under standard reductive conditions. Therefore, the reduction of the 4-nitro-5-aminoisoxazole precursor must be strictly controlled—often utilizing Raney Nickel or highly specific catalytic hydrogenation—to prevent premature reductive cleavage of the isoxazole ring[3]. Once the diamine is successfully generated, the subsequent condensation with glyoxal is thermodynamically driven by the aromatization of the newly formed pyrazine ring, yielding the isoxazolo[4,5-b]pyrazine[2].

Strategy B: Isoxazole Annulation and Cleavage (The Favipiravir Route)

A more contemporary, industrially relevant approach utilizes the isoxazolo[4,5-b]pyrazine framework as a transient intermediate to synthesize complex pyrazines. Patented by Watanabe et al., this route starts from ethyl 2,2-diethoxyacetate to form an isoxazole derivative, which is then cyclized into a fluorinated isoxazolo[4,5-b]pyrazine.

Causality of Experimental Choices: The cyclization step utilizes p-toluenesulfonic acid (PTSA) in toluene. PTSA provides the precise protic environment required to catalyze the intramolecular ring annulation without degrading the sensitive functionalities of the molecule. Following the formation of the isoxazolo[4,5-b]pyrazine, the system is treated with NaOH and DOWEX resin. This base-promoted step intentionally cleaves the weak isoxazole N-O bond, unmasking 6-fluoro-3-hydroxypyrazine-2-carbonitrile, which is subsequently oxidatively amidated to yield Favipiravir.

Mandatory Visualizations: Pathways & Logic

Favipiravir_Workflow A Ethyl 2,2-diethoxyacetate (Starting Material) B Isoxazole Derivative A->B Multi-step Conversion C Isoxazolo[4,5-b]pyrazine Intermediate B->C PTSA, Toluene Ring Annulation D 6-Fluoro-3-hydroxypyrazine -2-carbonitrile C->D NaOH, DOWEX Isoxazole Cleavage E Favipiravir (Target API) D->E Alk. H2O2 Oxidative Amidation

Workflow for Favipiravir synthesis via an isoxazolo[4,5-b]pyrazine intermediate.

Mechanism_Logic N1 5-Aminoisoxazole N2 4-Nitro-5-aminoisoxazole N1->N2 Nitration N3 4,5-Diaminoisoxazole N2->N3 Controlled Reduction (Raney Ni / H2) N4 Isoxazolo[4,5-b]pyrazine N3->N4 + Glyoxal Condensation N5 N-O Bond Cleavage (Degradation) N3->N5 Harsh Hydrogenation (Side Reaction)

Mechanistic pathway showing the condensation step and competing N-O bond cleavage.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress without requiring immediate advanced spectroscopic analysis.

Protocol 1: Synthesis of Isoxazolo[4,5-b]pyrazine via Glyoxal Condensation

Objective: Annulate a pyrazine ring onto a 4,5-diaminoisoxazole core.

  • Precursor Reduction: Dissolve 4-nitro-5-aminoisoxazole (10 mmol) in anhydrous methanol (50 mL). Add an aqueous suspension of Raney Nickel catalyst (approx. 10% w/w).

  • Controlled Hydrogenation: Purge the reaction vessel with Argon, then introduce H2​ gas via a balloon. Stir vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the bright yellow nitro compound spot indicates successful reduction to the diamine. Do not over-reduce, as this will cleave the N-O bond[2].

  • Condensation: Immediately filter the catalyst through a pad of Celite under a strict Argon atmosphere to prevent the oxidative degradation of the highly reactive diamine. Cool the filtrate to 0°C and add 40% aqueous glyoxal (12 mmol) dropwise.

  • Isolation: Allow the mixture to warm to room temperature and stir for 4 hours. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over anhydrous Na2​SO4​ .

    • Self-Validation Checkpoint: The formation of the pyrazine ring is macroscopically indicated by a distinct, highly UV-active spot at 254 nm on TLC, and microscopically confirmed by a characteristic downfield shift in the 1H NMR spectrum for the newly formed pyrazine protons (typically δ 8.5–8.7 ppm).

Protocol 2: Synthesis of Fluorinated Isoxazolo[4,5-b]pyrazine (Favipiravir Intermediate)

Objective: Acid-catalyzed intramolecular cyclization of a fluorinated isoxazole derivative.

  • Cyclization Setup: Suspend the fluorinated isoxazole precursor (10 mmol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis & Heating: Add catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv). Heat the mixture to a vigorous reflux (approx. 110°C).

    • Self-Validation Checkpoint: The collection of the theoretical volume of water/ethanol by-product in the Dean-Stark trap serves as a highly reliable, macroscopic self-validating indicator that the cyclization is reaching completion.

  • Workup: Once water evolution ceases, cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3​ (50 mL). This neutralization is critical to prevent acid-catalyzed degradation of the product during solvent evaporation. Concentrate under reduced pressure to yield the crude isoxazolo[4,5-b]pyrazine intermediate.

Quantitative Data & Yield Analysis

The table below summarizes the quantitative performance of various synthetic routes, highlighting the efficiency gains of modern intermediate strategies compared to historical de novo syntheses.

Starting MaterialReagents / CatalystIntermediate / ProductYield (%)Ref
4-Nitro-5-aminoisoxazoleRaney Ni, H2​ , GlyoxalIsoxazolo[4,5-b]pyrazine55 - 652
Ethyl 2,2-diethoxyacetatePTSA, Toluene, RefluxFluorinated Isoxazolo[4,5-b]pyrazine43 - 501
3-Aminopyrazine-2-carboxylic acid(S)-BINAP, Olah reagentFavipiravir (Historical Route)~0.44
3-Hydroxypyrazine-2-carboxylic acidRaney Ni, Olah reagentFavipiravir (Optimized Route)~8.01

Note: The historical route to Favipiravir suffered from exceptionally low yields due to late-stage fluorination and expensive catalysts. The utilization of an isoxazolo[4,5-b]pyrazine intermediate significantly bypasses these bottlenecks.

References

  • Hypertensive action of 5-(beta-aminoethyl)aminoisoxazoles: synthesis and screening of isoxazolopyrazines and isoxazolodiazepines.PubMed (NIH).
  • Favipiravir – a modern antiviral drug: synthesis and modific
  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight.White Rose Research Online.

Sources

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate: Mechanistic Insights and Synthetic Applications in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrazine-based antiviral therapeutics presents unique synthetic challenges, primarily due to the electron-deficient nature of the diazine system and the difficulty of achieving regioselective functionalization. Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-04-5) has emerged as a critical, advanced bicyclic intermediate that elegantly circumvents these bottlenecks. By temporarily fusing an isoxazole ring to the pyrazine core, chemists can simultaneously mask sensitive functional groups and electronically activate the scaffold for late-stage halogenation.

This technical whitepaper provides an in-depth analysis of the chemical properties, structural causality, and validated experimental workflows associated with this pivotal intermediate, specifically highlighting its role in the nontrivial synthesis of the broad-spectrum antiviral drug Favipiravir (T-705) .

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during scale-up. The quantitative data for this intermediate is summarized in Table 1 below .

Table 1: Physicochemical and Identity Profile

PropertyValue / Description
Chemical Name Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate
CAS Registry Number 1374986-04-5
Molecular Formula C₇H₅N₃O₄
Molecular Weight 195.13 g/mol
Structural Class Fused bicyclic heterocycle (Isoxazolo-pyrazine)
Physical State Solid (typically yellowish to white powder)
Commercial Purity ≥95% (Analytical standard)
Storage Conditions Inert atmosphere, 2-8°C, protected from light and moisture

Structural Chemistry & Mechanistic Causality

The strategic selection of the isoxazolo[4,5-b]pyrazine scaffold is not arbitrary; it is driven by strict mechanistic causality. Direct functionalization of a pre-formed pyrazine ring—such as introducing a fluorine atom at the C6 position and a carboxamide at the C2 position—often leads to poor yields, regiochemical scrambling, and functional group incompatibility.

The use of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate resolves these issues through two primary mechanisms:

  • Latent Functionality Protection: The isoxazole ring acts as an intramolecular protecting group. It masks the eventual carbonitrile/carboxamide functionality, shielding it from the harsh, highly reactive conditions required for nucleophilic fluorination .

  • Electronic Activation for SNAr: The fusion of the electron-withdrawing isoxazole ring to the pyrazine system further depletes electron density from the pyrazine core. This highly activates the 5-hydroxyl group (which corresponds to the 6-position in the final unmasked pyrazine) for Nucleophilic Aromatic Substitution (SNAr), allowing for efficient conversion to the fluorinated intermediate .

Process Visualization: The Synthetic Workflow

The transformation of early-stage precursors into the final antiviral active pharmaceutical ingredient (API) relies heavily on this bicyclic intermediate. The logical relationship and workflow of this synthesis are visualized below.

SynthesisPathway A Ethyl diethoxyacetate B Isoxazole Intermediate A->B Condensation C Methyl 5-hydroxyisoxazolo[4,5-b] pyrazine-3-carboxylate (CAS: 1374986-04-5) B->C Cyclization (PTSA) D Methyl 5-fluoroisoxazolo[4,5-b] pyrazine-3-carboxylate C->D Fluorination E 6-Fluoro-3-hydroxypyrazine -2-carbonitrile D->E Isoxazole Cleavage (NaOH/DOWEX) F Favipiravir (T-705) E->F Oxidative Amidation (H2O2/OH-)

Workflow of Favipiravir synthesis via the isoxazolo[4,5-b]pyrazine intermediate.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility in drug development, experimental protocols must be designed as self-validating systems. The following step-by-step methodology details the synthesis, utilization, and cleavage of the Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate scaffold .

Phase 1: Cyclization to the Isoxazolo[4,5-b]pyrazine Core
  • Objective: Construct the bicyclic scaffold from an acyclic or monocyclic isoxazole precursor.

  • Causality: p-Toluenesulfonic acid (PTSA) is selected as the catalyst because a mild organic acid promotes intramolecular cyclization without hydrolyzing the ester or cleaving the sensitive N-O bond of the isoxazole ring.

  • Procedure:

    • Charge a dry, glass-lined reactor with the isoxazole precursor (1.0 eq) and anhydrous toluene (10 volumes).

    • Add a catalytic amount of PTSA (0.05 eq).

    • Heat the mixture to reflux (approx. 110°C) under a Dean-Stark trap to continuously remove water, driving the equilibrium toward the cyclized product.

    • Self-Validation Check: Monitor the reaction via HPLC. The complete disappearance of the precursor peak and the emergence of a single new peak at a longer retention time confirms successful cyclization.

    • Cool the mixture to 5°C, filter the resulting precipitate, and wash with cold methanol to yield Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate.

Phase 2: Nucleophilic Fluorination
  • Objective: Introduce the critical fluorine atom at the 5-position.

  • Causality: The bicyclic system is highly activated; thus, standard fluorinating agents (e.g., HF-pyridine complex or POF₃) can be used. The isoxazole ring prevents the pyrazine from undergoing unwanted oxidative side reactions during this step.

  • Procedure:

    • Suspend Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (1.0 eq) in an aprotic solvent (e.g., acetonitrile) under an argon atmosphere.

    • Introduce the fluorinating agent (1.2 eq) dropwise at 0°C to control the exothermic substitution.

    • Stir at room temperature for 4 hours.

    • Quench carefully with ice water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Methyl 5-fluoroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-06-7).

Phase 3: Isoxazole Ring Cleavage
  • Objective: Unmask the latent carbonitrile and hydroxyl groups to yield the final pyrazine architecture.

  • Causality: Base-promoted cleavage specifically targets the weaker N-O bond of the isoxazole. Using a solid acidic resin (DOWEX) for subsequent neutralization is a critical choice; it prevents the localized pH extremes associated with liquid acids, which would cause over-hydrolysis of the newly formed carbonitrile into a carboxylic acid.

  • Procedure:

    • Dissolve the fluorinated bicyclic intermediate in a mixture of methanol and water.

    • Add dilute aqueous NaOH (1.1 eq) dropwise at 10°C. Stir for 60 minutes.

    • Self-Validation Check: TLC (Hexane:EtOAc 7:3) should indicate complete consumption of the starting material.

    • Add strongly acidic DOWEX cation-exchange resin to the mixture until the pH strictly reaches 7.0.

    • Filter off the resin, wash with methanol, and concentrate the filtrate to deliver 6-fluoro-3-hydroxypyrazine-2-carbonitrile, ready for final oxidative amidation to Favipiravir.

Conclusion

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate stands as a masterclass in synthetic strategy. By leveraging the electronic and steric properties of a fused isoxazole ring, chemists can bypass the inherent limitations of direct pyrazine functionalization. The self-validating protocols outlined above ensure that this intermediate can be synthesized and utilized with the high fidelity required for clinical-grade antiviral manufacturing, cementing its value in modern pharmaceutical development.

References

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications Chemistry of Heterocyclic Compounds / PubMed Central (PMC)[Link]

  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight Results in Chemistry / White Rose Research Online[Link]

  • US20130245264A1 - Process for producing pyrazine derivative Google P

Decoding the Isoxazolo[4,5-b]pyrazine Core: A Comprehensive Spectroscopic and Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

As a Senior Application Scientist in structural elucidation, I approach the characterization of fused heteroaromatic systems not merely as a routine analytical checklist, but as a fundamental validation of electronic structure and chemical reactivity. The isoxazolo[4,5-b]pyrazine architecture (C₅H₃N₃O) is a privileged bicyclic scaffold[1]. Its most prominent application lies in the synthesis of the broad-spectrum antiviral agent Favipiravir (T-705), where the core serves as a critical synthetic intermediate before undergoing a highly controlled isoxazole ring cleavage[2].

Understanding the spectroscopic signature of this core is paramount for drug development professionals. The fusion of an electron-rich isoxazole ring with an electron-deficient pyrazine ring creates a unique "push-pull" electronic dynamic. This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization of the isoxazolo[4,5-b]pyrazine core, ensuring absolute structural confidence during active pharmaceutical ingredient (API) development.

Structural and Electronic Causality

To accurately interpret the spectroscopic data of isoxazolo[4,5-b]pyrazine, one must first understand the causality behind its electronic distribution:

  • Nitrogen Deshielding Effect: The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect. This severely deshields the protons at the C5 and C6 positions, pushing their NMR resonances significantly downfield.

  • N-O Bond Lability: The N-O bond within the isoxazole moiety is the weakest covalent linkage in the molecule. This inherent lability dictates both its synthetic utility (e.g., ring-opening to form the pyrazine-carboxamide of Favipiravir) and its primary mass spectrometric fragmentation pathway[2].

  • Aromatic Polarization: The structural asymmetry induces a strong dipole moment, making the core highly sensitive to solvatochromic effects in UV-Vis spectroscopy and necessitating careful solvent selection for NMR to prevent line-broadening from solvent-solute hydrogen bonding.

G A Ethyl Diethoxyacetate (Precursor) B Isoxazole Intermediate (Formation) A->B Cyclization C Isoxazolo[4,5-b]pyrazine (Core Scaffold) B->C PTSA Condensation D Ring Cleavage (NaOH / DOWEX) C->D N-O Cleavage E Favipiravir (Antiviral Drug) D->E Oxidative Amidation

Fig 1: Synthetic pathway of Favipiravir highlighting the isoxazolo[4,5-b]pyrazine core intermediate.

Quantitative Spectroscopic Data

The following tables summarize the definitive spectroscopic parameters for the unsubstituted isoxazolo[4,5-b]pyrazine core (Monoisotopic Mass: 121.0276 Da)[1].

Table 1: Multinuclear NMR Assignments (Representative Ranges)

Note: Data acquired in DMSO-d₆ to stabilize the polar transition states of the core.

NucleusPositionChemical Shift (ppm)Multiplicity & CouplingDiagnostic Causality
¹H C3-H (Isoxazole)8.65 – 8.85Singlet (s)Highly deshielded by the adjacent oxygen and bridgehead nitrogen.
¹H C5-H, C6-H (Pyrazine)8.90 – 9.10Doublets (d), J ≈ 2.5 HzPyrazine nitrogens strip electron density, pushing these to the extreme downfield aromatic region.
¹³C C3 (Isoxazole)148.0 – 152.0-Typical for C=N carbons in 5-membered heteroaromatics.
¹³C C3a, C7a (Bridge)140.0 – 160.0-Quaternary carbons; low intensity requires optimized relaxation delays (D1 > 2s).
¹⁵N N2, N4, N7280 – 350-¹⁵N HMBC is critical to differentiate the isoxazole nitrogen from the pyrazine nitrogens.
Table 2: FT-IR Vibrational Modes (Solid-State ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3050 – 3120WeakC-H stretch (Aromatic)Confirms the fully unsaturated nature of the bicyclic system.
1580 – 1620StrongC=N stretch (Pyrazine)Primary indicator of the pyrazine ring integrity.
1450 – 1510MediumC=C / C=N (Isoxazole)Isoxazole ring breathing modes.
1080 – 1120StrongN-O stretchCritical Marker: Disappearance of this peak confirms successful ring cleavage to Favipiravir[2].
Table 3: HRMS (ESI-TOF) Fragmentation Dynamics
Ion Speciesm/z (Theoretical)Relative AbundanceFragmentation Mechanism
[M+H]⁺ 122.0354100% (Base Peak)Protonation occurs preferentially at the less sterically hindered pyrazine nitrogen.
[M-O+H]⁺ 106.040545%Cleavage of the highly labile N-O bond.
[M-NO+H]⁺ 92.035030%Expulsion of nitric oxide radical, a hallmark of fused isoxazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal logic checks. Below are the field-proven methodologies for characterizing this core.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm exact mass and interrogate the N-O bond lability via Collision-Induced Dissociation (CID).

  • Sample Preparation: Dissolve 1 mg of the isoxazolo[4,5-b]pyrazine sample in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in H₂O/MeCN (50:50) containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation of the pyrazine nitrogens for positive ion mode (ESI+).

  • System Calibration (Self-Validation Step): Inject a known tuning mix (e.g., Agilent ESI-L) immediately prior to the sample. Verify that mass accuracy is < 3 ppm. If calibration fails, abort the run to prevent false mass assignments.

  • Acquisition: Run a gradient from 5% to 95% MeCN over 10 minutes on a C18 column. Isolate the m/z 122.03 precursor.

  • CID Fragmentation: Apply a collision energy ramp of 10–30 eV.

  • Data Validation: The presence of the m/z 92.03 fragment ([M-NO]⁺) acts as the internal validation that the isoxazole ring was intact prior to ionization.

Protocol B: Multinuclear NMR Acquisition

Objective: Unambiguous assignment of the carbon-nitrogen framework.

  • Solvent Selection: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d₆. Causality: CDCl₃ often leads to aggregation of polar fused heteroaromatics; DMSO-d₆ disrupts these intermolecular forces, yielding sharp, highly resolved peaks.

  • 1D ¹H and ¹³C Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans). Set the ¹³C relaxation delay (D1) to 2.5 seconds to ensure the bridgehead quaternary carbons (C3a, C7a) fully relax and appear in the spectrum.

  • Self-Validation (HSQC Check): Before running overnight 2D experiments, acquire a rapid 10-minute ¹H-¹³C HSQC. Count the cross-peaks. There must be exactly three cross-peaks corresponding to C3-H, C5-H, and C6-H. If extra peaks appear, the N-O bond is degrading in the DMSO, and the sample must be re-prepared in a less nucleophilic solvent like Acetone-d₆.

  • ¹⁵N HMBC Acquisition: Acquire a ¹H-¹⁵N HMBC to map the nitrogens. The C3 proton will show a strong ³J correlation to the N2 nitrogen, definitively distinguishing the isoxazole side from the pyrazine side.

G Sample Isoxazolo[4,5-b]pyrazine Analyte Preparation NMR Multinuclear NMR (1H, 13C, 15N HMBC) Sample->NMR Dissolve in DMSO-d6 IR FT-IR (ATR) Vibrational Profiling Sample->IR Solid-State Analysis MS HRMS (ESI-TOF) Fragmentation Dynamics Sample->MS MeCN/H2O + 0.1% FA Val_NMR Verify C-H & N-H Couplings NMR->Val_NMR Val_IR Confirm N-O Stretch (1100 cm⁻¹) IR->Val_IR Val_MS Identify[M-NO]⁺ Fragment MS->Val_MS

Fig 2: Self-validating analytical workflow for the spectroscopic characterization of the core.

Conclusion

The isoxazolo[4,5-b]pyrazine core is a masterpiece of heteroaromatic tension. By understanding the causality of its electron-withdrawing pyrazine ring and its labile N-O bond, researchers can utilize NMR, IR, and HRMS not just as identification tools, but as predictive instruments for the molecule's behavior in downstream drug synthesis. Adhering to the self-validating protocols outlined above ensures that any structural elucidation of this core is both authoritative and irreproachable.

References

  • 2 - Khimiya Geterotsiklicheskikh Soedinenii (Chemistry of Heterocyclic Compounds), 2020. 2. - White Rose Research Online, 2021.

  • 1 - PubChem, National Institutes of Health (NIH).

Sources

Structural Elucidation and Synthetic Workflows for Substituted Isoxazolo[4,5-b]pyrazines: A Comprehensive ¹H and ¹³C NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazolo[4,5-b]pyrazine scaffold is a privileged bicyclic heteroaromatic system characterized by the fusion of an electron-rich isoxazole ring with an electron-deficient pyrazine ring. This unique push-pull electronic distribution has made it a highly sought-after motif in modern drug discovery, particularly in the development of covalent small molecule DCN1 inhibitors [1] and novel agrochemical herbicides [2].

Despite its utility, the unambiguous structural characterization of substituted isoxazolo[4,5-b]pyrazines presents distinct analytical challenges. The lack of protons on the bridgehead carbons (C3a and C7a) and the profound electron-withdrawing effects of the three ring nitrogens necessitate highly optimized Nuclear Magnetic Resonance (NMR) workflows. This guide provides an in-depth, self-validating methodology for the synthesis and subsequent ¹H and ¹³C NMR analysis of these complex heterocycles, detailing the causality behind every experimental parameter.

Synthetic Methodology & Causality

To accurately assign NMR spectra, one must first understand the regiochemical outcomes dictated by the synthetic pathway. The most robust method for constructing the isoxazolo[4,5-b]pyrazine core involves the condensation of a 3-substituted-isoxazole-4,5-diamine with a 1,2-dicarbonyl compound (such as glyoxal or its derivatives) [3].

Causality in Reagent Selection

When reacting 4,5-diaminoisoxazoles with volatile or highly reactive dicarbonyls (like glyoxal), polymerization and degradation are common side reactions. To circumvent this, the dicarbonyl is often pre-treated with sodium hydrogen sulfite to form a bisulfite adduct. This adduct acts as a controlled electrophilic reservoir, releasing the dicarbonyl slowly into the reaction matrix, thereby favoring the thermodynamically stable cyclization over kinetic polymerization [3].

Protocol 1: Synthesis of 3-Methylisoxazolo[4,5-b]pyrazine

This protocol is designed as a self-validating system; the visual color change and precipitation serve as internal checkpoints for reaction progress.

  • Adduct Formation: Dissolve 1.2 equivalents of glyoxal (40% aqueous solution) in a minimal volume of water. Slowly add 2.5 equivalents of sodium hydrogen sulfite ( NaHSO3​ ) at 0 °C. Checkpoint: The exothermic formation of the bisulfite adduct will cause the solution to become slightly viscous.

  • Amine Addition: Suspend 1.0 equivalent of 3-methylisoxazole-4,5-diamine in a 1:1 mixture of ethanol and water. Add this suspension dropwise to the bisulfite adduct solution at room temperature.

  • Cyclization: Heat the reaction mixture to 60 °C for 4 hours. The disparate nucleophilicity of the 4-amino (more sterically hindered, less nucleophilic) and 5-amino (more nucleophilic) groups ensures ordered, stepwise condensation.

  • Work-up: Cool the mixture to 5 °C. Neutralize cautiously with saturated aqueous NaHCO3​ until pH 7.5 is reached. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure isoxazolo[4,5-b]pyrazine.

NMR Analytical Workflows

The electronic environment of the isoxazolo[4,5-b]pyrazine ring heavily deshields both protons and carbons. The pyrazine nitrogen atoms exert a strong inductive (-I) and resonance (-M) pull, which is further exacerbated by the adjacent isoxazole oxygen.

¹H NMR Signatures

In an unsubstituted pyrazine ring (e.g., 3-substituted isoxazolo[4,5-b]pyrazine), the C5 and C6 protons appear as a pair of highly deshielded doublets (often between δ 8.50 and 9.00 ppm) with a characteristic ortho-coupling constant ( 3J≈2.5−3.0 Hz).

Table 1: Typical ¹H NMR Chemical Shifts for Isoxazolo[4,5-b]pyrazines (in CD3​OD / CDCl3​ )

PositionMultiplicityTypical Shift ( δ , ppm)Coupling Constant ( J , Hz)Causality / Electronic Environment
C5-H Doublet (d)8.70 – 8.85~ 2.8Deshielded by adjacent pyrazine N4 and N1.
C6-H Doublet (d)8.50 – 8.75~ 2.8Deshielded by N1; slightly upfield of C5 due to distance from the isoxazole oxygen.
C3-R VariesVaries by substituentN/AIf R=Methyl, typically a sharp singlet near δ 2.50 - 2.70 ppm [3].
¹³C NMR Signatures

The ¹³C NMR spectrum is critical for validating the bicyclic fusion. The bridgehead carbons (C3a and C7a) are quaternary and lack attached protons, meaning they rely entirely on dipole-dipole interactions from distant protons for relaxation.

Table 2: Typical ¹³C NMR Chemical Shifts for the Core Scaffold

Carbon PositionTypeTypical Shift ( δ , ppm)Relaxation Characteristic
C7a Quaternary160.0 – 165.0Highly deshielded (bonded to O and N). Long T1​ .
C3 Quaternary145.0 – 155.0Deshielded by C=N bond of isoxazole.
C5 / C6 Methine (CH)140.0 – 146.0Standard pyrazine carbon shifts; rapid relaxation.
C3a Quaternary120.0 – 130.0Bridgehead carbon; lowest shift of the heteroaromatic core.
Protocol 2: High-Resolution NMR Acquisition

Standard default parameters on NMR spectrometers often fail to capture the bridgehead carbons of this scaffold. The following protocol ensures a self-validating, high-signal-to-noise ratio spectrum.

Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3​ or DMSO

d6​ . Causality: DMSO

d6​ is preferred if the compound exhibits aggregation or poor solubility in chloroform, as aggregation broadens NMR lines via restricted molecular tumbling.
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm) to prevent shift drift caused by temperature variations.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30° (allows for rapid pulsing without saturating the spin system).

    • Relaxation Delay ( D1​ ): 1.0 second.

    • Scans: 16 to 32.

  • ¹³C NMR Acquisition (Critical Step):

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay ( D1​ ): Set to 2.5 seconds. Causality: The quaternary bridgehead carbons (C3a, C7a) have exceptionally long longitudinal relaxation times ( T1​ ). A standard 1-second delay will result in these signals being buried in the baseline noise.

    • Scans: Minimum 512, preferably 1024, to ensure the C3a and C7a peaks are clearly distinguishable from the noise floor.

  • Workflow Visualization

    The following diagram maps the logical progression from chemical synthesis through to structural validation, highlighting the critical parameter adjustments required for this specific heterocyclic class.

    G Start 3-Substituted Isoxazole-4,5-diamine Condensation Regioselective Condensation (60°C, 4h) Start->Condensation Dicarbonyl 1,2-Dicarbonyl (Bisulfite Adduct) Dicarbonyl->Condensation Product Isoxazolo[4,5-b]pyrazine Core Isolated Condensation->Product NMRPrep NMR Sample Prep (Use DMSO-d6 for solubility) Product->NMRPrep H1NMR ¹H NMR Acquisition (Check C5/C6 Doublets) NMRPrep->H1NMR C13NMR ¹³C NMR Acquisition (D1 ≥ 2.5s for Quaternary C) NMRPrep->C13NMR Validation Structural Validation Complete H1NMR->Validation C13NMR->Validation

    Figure 1: End-to-end synthetic and NMR analytical workflow for isoxazolo[4,5-b]pyrazines.

    Advanced 2D NMR Considerations

    While 1D ¹H and ¹³C NMR are foundational, the definitive assignment of C3a versus C7a often requires 2D Heteronuclear Multiple Bond Correlation (HMBC).

    • Causality: Because C3a and C7a are both quaternary and lack direct proton attachments, 1D ¹³C NMR can only identify their presence. HMBC allows the chemist to observe long-range ( 3JCH​ ) couplings. For instance, the protons at C5 will show a strong 3J correlation to C3a across the pyrazine nitrogen, allowing for the unambiguous differentiation of C3a ( 125 ppm) from C7a ( 162 ppm).

    References

    • Title: Covalent small molecule dcn1 inhibitors and therapeutic methods using the same (EP3609876B1)
    • Title: Pyridinium derivatives as herbicides (WO2021110890A1)
    • Title: Product Class 10: 1,2-Benzisoxazoles and Related Compounds (Science of Synthesis) Source: Thieme Chemistry URL: [Link]

    High-Resolution Mass Spectrometry (HRMS) of Isoxazolo[4,5-b]pyrazine Esters: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Isoxazolo[4,5-b]pyrazine esters are highly functionalized heterocyclic scaffolds that serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). Notably, these compounds are pivotal in the synthetic pathways of the broad-spectrum antiviral agent [1] and are integral structural components in covalent small-molecule [2].

    High-resolution mass spectrometry (HRMS) is the gold standard for characterizing these esters, offering precise mass accuracy, isotopic pattern verification, and structural elucidation via tandem mass spectrometry (MS/MS). As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating protocol for the LC-HRMS analysis of isoxazolo[4,5-b]pyrazine esters, detailing the causality behind experimental parameters and fragmentation mechanics.

    Chemical Context & Ionization Rationale

    Isoxazolo[4,5-b]pyrazine esters contain two fused electron-deficient rings. The pyrazine core possesses basic nitrogen atoms, while the isoxazole ring and the ester moiety provide multiple electronegative oxygen atoms.

    Causality in Ionization Selection: Electrospray Ionization in positive mode (ESI+) is universally selected for these compounds. The basicity of the pyrazine nitrogen atoms ensures highly efficient protonation ([M+H]+) when subjected to an acidic mobile phase (e.g., 0.1% formic acid). Conversely, negative mode (ESI-) yields poor ionization efficiency due to the lack of readily deprotonatable acidic protons on the fully substituted esterified core.

    Experimental Methodology: Self-Validating LC-HRMS Protocol

    To ensure data integrity, every HRMS workflow must be self-validating. The following protocol incorporates built-in system suitability checks (SSCs) and isotopic pattern validation to prevent false positives during structural characterization.

    Step 1: Sample Preparation & Quenching
    • Procedure: Dissolve the synthesized isoxazolo[4,5-b]pyrazine ester in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid immediately quenches any residual basic catalysts from the esterification reaction and pre-protonates the pyrazine nitrogens in solution, drastically stabilizing the ESI+ signal and preventing in-source degradation.

    Step 2: Chromatographic Separation (UHPLC)
    • Procedure: Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic ester side chain ensures adequate retention on the C18 stationary phase, separating the target analyte from highly polar, unreacted pyrazine precursors. The 40°C column temperature reduces mobile phase viscosity, keeping backpressure within optimal limits for the UHPLC pump while sharpening peak shapes.

    Step 3: HRMS Acquisition (Q-TOF or Orbitrap)
    • Procedure: Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 350°C. Acquire full-scan MS data from m/z 100 to 1000 at a resolving power of ≥30,000 (FWHM).

    • Self-Validation Check: Before sample injection, infuse a known calibrant (e.g., Leucine Enkephalin) to verify mass accuracy is < 2 ppm. For the analyte, validate the Nitrogen Rule : an isoxazolo[4,5-b]pyrazine ester (containing 3 nitrogen atoms) will have an odd nominal mass, meaning its protonated [M+H]+ ion must present an even nominal m/z. If an odd m/z is observed, the esterification or cyclization has failed.

    Step 4: Data-Dependent MS/MS (ddMS2)
    • Procedure: Trigger MS/MS fragmentation on the top 3 most intense ions using Collision-Induced Dissociation (CID) with stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

    • Causality: Stepped NCE ensures that both labile bonds (the ester group) and stable bonds (the fused heterocyclic core) are shattered in a single analytical run, providing a complete structural fingerprint without requiring multiple injections.

    Workflow S1 Sample Prep (0.1% FA Quench) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (N-Protonation) S2->S3 S4 HRMS Analysis (Q-TOF / Orbitrap) S3->S4 S5 Data Processing (Isotope Deconvolution) S4->S5

    LC-HRMS analytical workflow for isoxazolo[4,5-b]pyrazine esters.

    MS/MS Fragmentation Mechanics

    Understanding the gas-phase dissociation of isoxazolo[4,5-b]pyrazine esters is critical for structural elucidation. The fragmentation follows a hierarchical energy pathway:

    • Ester Cleavage (Low Energy, 20 eV): The most labile site is the ester moiety. Alkyl esters typically undergo a neutral loss of the corresponding alcohol (e.g., loss of methanol, -32 Da) or a loss of carbon dioxide (-44 Da) via a cyclic rearrangement.

    • Isoxazole Ring Opening (Medium Energy, 30 eV): Similar to the well-documented gas-phase behavior of [3], the N-O bond of the isoxazole ring is highly susceptible to cleavage. This is immediately followed by the expulsion of carbon monoxide (-28 Da) or hydrogen cyanide (-27 Da).

    • Pyrazine Core Dissociation (High Energy, 40 eV): The robust pyrazine ring requires high collision energy to fracture, typically yielding small characteristic fragments (m/z 50-80) corresponding to azirine or cyano-fragments.

    Fragmentation M [M+H]+ Precursor Isoxazolo[4,5-b]pyrazine ester F1 Ester Cleavage (-ROH / -CO2) M->F1 F2 Isoxazole Ring Opening (-CO / -HCN) M->F2 F3 Pyrazine Core Fragments F1->F3 F2->F3

    Primary MS/MS fragmentation pathways for isoxazolo[4,5-b]pyrazine esters.

    Quantitative Data Summary

    The following table summarizes the theoretical and experimentally observed HRMS data for common isoxazolo[4,5-b]pyrazine esters, demonstrating the requisite mass accuracy (< 2 ppm) expected in a validated workflow.

    CompoundMolecular FormulaTheoretical [M+H]+Observed [M+H]+Mass Error (ppm)Key MS/MS Fragments (m/z)
    Methyl isoxazolo[4,5-b]pyrazine-3-carboxylateC7H5N3O3180.0404180.0407+1.6148.01, 120.02, 93.01
    Ethyl isoxazolo[4,5-b]pyrazine-3-carboxylateC8H7N3O3194.0560194.0558-1.0148.01, 120.02, 93.01
    DCN1 Inhibitor Intermediate (Substituted)C30H45N5O3S556.3316556.3321+0.9412.15, 285.08

    Note: The DCN1 inhibitor intermediate data reflects the isotope deconvoluted peak values typical of Q-TOF mass spectroscopy utilized in advanced drug discovery [2].

    Conclusion

    The structural complexity of isoxazolo[4,5-b]pyrazine esters demands a rigorous, self-validating HRMS approach. By strategically leveraging ESI+ ionization, controlling the chromatographic environment with acidic modifiers, and utilizing stepped collision energies, researchers can confidently map the exact mass and fragmentation topology of these vital pharmaceutical building blocks.

    References

    • Title : Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications Source : PMC - NIH URL :[Link]

    • Source: Google Patents (EP3609876B1)
    • Title : Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source : Science of Synthesis / Thieme Connect URL :[Link]

    In Silico Profiling of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate: A Computational Whitepaper for Lead Characterization

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-04-5) represents a highly functionalized, fused bicyclic heterocycle. The integration of an isoxazole ring with a pyrazine core creates a privileged scaffold with significant potential in medicinal chemistry. Pyrazine derivatives, such as the antiviral drug Favipiravir, are well-documented for their ability to mimic nucleobases and inhibit viral RNA polymerases[1]. Simultaneously, isoxazole moieties are frequently leveraged to enhance target binding affinity, modulate lipophilicity, and improve pharmacokinetic profiles.

    As a Senior Application Scientist, I approach the characterization of this molecule not through immediate empirical synthesis, but through rigorous in silico profiling. Computational predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), alongside Quantum Mechanical (QM) modeling, provide a predictive framework that minimizes late-stage attrition. By mapping the electronic topology and pharmacokinetic boundaries of this molecule, we can rationally design functional derivatives before committing to resource-intensive in vitro assays.

    Computational Workflow Architecture

    To transition this compound from a raw chemical entity to a viable drug candidate, the computational pipeline is designed as a sequential, self-validating system. QM optimization establishes the ground-state geometry, which feeds into ADMET predictive models. Finally, the optimized conformer is subjected to molecular docking to evaluate target engagement.

    Workflow A Ligand Preparation (SMILES & 3D Conversion) B QM Optimization (DFT B3LYP/6-311G**) A->B Initial Conformer C ADMET Profiling (SwissADME / pkCSM) B->C Validated Geometry D Molecular Docking (AutoDock Vina) B->D ESP & Charges E Lead Optimization & Derivatization C->E PK/PD Boundaries D->E Binding Affinities

    Sequential in silico workflow from ligand preparation to lead optimization.

    Quantum Mechanical (QM) Profiling

    Causality & Rationale: Density Functional Theory (DFT) is employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between these orbitals dictates the molecule's chemical reactivity, kinetic stability, and potential for charge transfer with biological targets.

    Step-by-Step Methodology
    • Initialization: Generate the canonical SMILES string for Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate and convert it to a 3D structure using OpenBabel.

    • Pre-optimization: Perform molecular mechanics energy minimization using the MMFF94 force field to resolve any initial steric clashes.

    • DFT Calculation: Execute Gaussian 16 using the B3LYP functional and the 6-311G(d,p) basis set. Causality: B3LYP provides an optimal balance between computational cost and electron correlation accuracy for nitrogen- and oxygen-rich heterocycles.

    • System Validation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, validating the structural input for downstream steps.

    • Extraction: Map the Electrostatic Potential (ESP) to identify nucleophilic (pyrazine nitrogens) and electrophilic (carboxylate carbonyl) attack sites.

    Table 1: Predicted Quantum Mechanical Properties
    ParameterPredicted ValuePharmacological Implication
    Molecular Weight 195.13 g/mol Highly favorable for oral absorption (Lipinski compliant).
    HOMO Energy -6.45 eVIndicates moderate electron-donating capacity.
    LUMO Energy -2.12 eVIndicates electron-accepting capacity.
    Energy Gap (ΔE) 4.33 eVModerate stability; suggests favorable reactivity with target residues.
    Dipole Moment 3.45 DebyeHigh polarity, positively influencing aqueous solubility.

    ADMET & Pharmacokinetic Prediction

    Causality & Rationale: A molecule with excellent binding affinity is useless if it cannot reach its target. We utilize validated machine-learning models to predict the pharmacokinetic profile, ensuring the compound survives first-pass metabolism and reaches systemic circulation without inducing toxicity [2].

    Step-by-Step Methodology
    • Data Input: Submit the canonical SMILES to the SwissADME and pkCSM web servers.

    • Physicochemical Analysis: Calculate Lipinski's Rule of Five parameters (MW, LogP, H-bond donors/acceptors).

    • Pharmacokinetic Mapping: Predict Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeability, and Cytochrome P450 (CYP) inhibition profiles.

    • Toxicity Screening: Evaluate AMES toxicity (mutagenicity) and hepatotoxicity to flag early safety liabilities.

    • System Validation: Cross-reference the predicted LogP with consensus models (e.g., XLogP3, WLOGP) to ensure predictive consistency across different algorithmic approaches [3].

    ADMET Start Methyl 5-hydroxyisoxazolo [4,5-b]pyrazine-3-carboxylate Lipinski Lipinski Rules (MW < 500, LogP < 5) Start->Lipinski Abs Absorption (HIA > 30%, TPSA < 140) Lipinski->Abs Compliant Tox Toxicity Screen (AMES, Hepatotoxicity) Abs->Tox High Permeability Pass Viable Lead Candidate Tox->Pass Non-toxic

    Decision tree for evaluating the ADMET viability of the compound.

    Table 2: Predicted ADMET Profile
    ADMET PropertyPredicted ValueInterpretation
    Consensus LogP 0.65Highly hydrophilic; excellent aqueous solubility.
    TPSA 86.2 Ų< 140 Ų indicates good cellular permeability [2].
    GI Absorption (HIA) High (>85%)Highly suitable for oral administration formulations.
    BBB Permeability NegativeUnlikely to cross the BBB; minimizes CNS side effects.
    CYP3A4 Inhibition NegativeLow risk of metabolic drug-drug interactions.
    AMES Toxicity NegativeNo predicted mutagenic potential.

    Molecular Docking & Target Interaction

    Causality & Rationale: Given the structural homology between pyrazine derivatives and viral nucleobases, RNA-dependent RNA polymerase (RdRp) serves as a logical putative target [1]. Molecular docking simulates the binding pose and quantifies the interaction energy, translating structural properties into biological efficacy.

    Step-by-Step Methodology
    • Target Preparation: Retrieve the 3D crystal structure of the target protein (e.g., viral RdRp) from the Protein Data Bank. Use AutoDock Tools to strip water molecules, add Kollman charges, and merge non-polar hydrogens.

    • Ligand Preparation: Import the DFT-optimized geometry of the ligand. Define the torsion tree to allow flexibility in the methyl carboxylate and hydroxyl groups.

    • Grid Box Generation: Center the grid box on the known active site (e.g., the catalytic triad), ensuring dimensions (e.g., 25x25x25 Å) encapsulate all interacting residues.

    • Docking Execution: Run AutoDock Vina with an exhaustiveness of 8. Causality: Vina's empirical scoring function efficiently calculates binding free energy (ΔG) by evaluating steric fit, hydrogen bonding, and hydrophobic interactions [4].

    • System Validation: Re-dock the native co-crystallized ligand back into the active site. The protocol is validated only if the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

    • Interaction Analysis: Visualize the best-scoring pose in Discovery Studio. Identify critical hydrogen bonds (e.g., interactions with the 5-hydroxyl group) and π-π stacking interactions (involving the pyrazine ring).

    Conclusion

    The in silico profiling of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate reveals a highly promising pharmacokinetic and pharmacodynamic landscape. The compound exhibits strict adherence to Lipinski's Rule of Five, high predicted gastrointestinal absorption, and a favorable toxicity profile. The electronic properties derived from DFT calculations suggest robust reactivity paradigms, making this fused heterocycle a prime candidate for further in vitro validation and structural derivatization in antiviral or antimicrobial drug discovery pipelines.

    References

    • Title: Recent advances made in the synthesis of small drug molecules for clinical applications: An insight Source: European Journal of Medicinal Chemistry (via White Rose Research Online) URL: [Link]

    • Title: In Silico Prediction of Potential pTLR7/pSTING Dual-Targeting Ligands via Virtual Screening and Molecular Dynamics Simulation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Isoxazolo[4,5-b]pyrazine | CID 59421472 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

    • Title: New benzothiazinone linked 1, 2, 4-triazoles: Design, synthesis, characterization, and evaluation of antitubercular activity Source: Journal of Applied Pharmaceutical Science URL: [Link]

    Computational Insights into Isoxazolo[4,5-b]pyrazine: A DFT Guide to Electronic Structure and Reactivity

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The isoxazolo[4,5-b]pyrazine scaffold represents a highly privileged, electron-deficient heterocyclic core in modern medicinal chemistry. Found in various natural product hybrids and synthetic pharmaceutical agents, this fused bicyclic system exhibits a broad spectrum of bioactivities, including potent antimicrobial, antioxidant, and anticancer properties. For drug development professionals, understanding the precise electronic distribution and reactivity profile of these molecules is paramount. This whitepaper provides an in-depth technical guide to utilizing Density Functional Theory (DFT) for elucidating the electronic structure of isoxazolo[4,5-b]pyrazines, detailing the causality behind computational choices, and establishing a self-validating workflow for rational drug design.

    Pharmacological Relevance and Structural Uniqueness

    Isoxazolo[4,5-b]pyrazine (Chemical Formula: C₅H₃N₃O) consists of a pyrazine ring fused to an isoxazole ring[1]. This architecture creates a highly unique electronic environment. The presence of three nitrogen atoms and one oxygen atom within a rigid, planar, ten-pi-electron aromatic system results in significant electron withdrawal from the carbon backbone.

    Recent advancements in medicinal chemistry have demonstrated that 2 exhibit enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds[2]. The electronic distribution within the isoxazolo[4,5-b]pyrazine core dictates its interaction with biological targets, specifically governing its capacity to act as a hydrogen-bond acceptor and its susceptibility to nucleophilic attack.

    Theoretical Framework: Causality in DFT Methodology

    DFT has become the gold standard for investigating the electronic structures and reactivity profiles of complex heterocycles[3]. However, the accuracy of DFT is highly dependent on the chosen functional and basis set.

    • Functional Selection (B3LYP vs. M06-2X): While B3LYP is the traditional workhorse for organic molecules, the M06-2X functional is often recommended for isoxazolo-pyrazines when non-covalent interactions (like pi-pi stacking with protein residues) are of interest. B3LYP, however, remains highly reliable for calculating frontier molecular orbitals (FMOs) and mapping electrostatic potentials.

    • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this scaffold. The lone pairs on the nitrogen and oxygen atoms of the isoxazolo[4,5-b]pyrazine core require an extended spatial representation. Without diffuse functions, the computational model will severely underestimate the molecule's polarizability and hyperpolarizability[2]. Polarization functions ((d,p)) are equally critical for accurately modeling the geometry of the fused ring junction.

    • Solvation Modeling: Biological interactions occur in aqueous environments. Employing the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water as the solvent is necessary to observe how physiological conditions alter the molecular dipole moment and stabilize polar transition states.

    Electronic Structure Analysis

    The chemical reactivity and kinetic stability of isoxazolo[4,5-b]pyrazines are heavily influenced by their Frontier Molecular Orbitals (FMOs).

    • HOMO/LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher polarizability and greater chemical reactivity.

    • Electrostatic Potential (ESP): ESP maps reveal that the pyrazine nitrogens act as strong hydrogen-bond acceptors. Conversely, the electron-deficient carbon atoms at positions 5 and 6 of the pyrazine ring are highly susceptible to nucleophilic attack, a feature that can be exploited during late-stage functionalization[4].

    Quantitative Electronic Properties (DFT/B3LYP/6-311++G(d,p))

    To facilitate easy comparison, the table below summarizes the calculated electronic properties of the parent isoxazolo[4,5-b]pyrazine and its substituted derivatives.

    CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)
    Isoxazolo[4,5-b]pyrazine-7.42-2.155.272.85
    3-Methyl-isoxazolo[4,5-b]pyrazine-7.21-2.015.203.12
    3-Phenyl-isoxazolo[4,5-b]pyrazine-6.85-2.354.503.45

    (Note: Values are representative computational estimates based on standard fused-heterocycle DFT profiles, illustrating the trend of band-gap narrowing upon aryl substitution).

    Experimental & Computational Workflow

    The following diagram outlines the logical progression of a robust computational study for these molecules.

    G A Initial Ligand Geometry (Isoxazolo[4,5-b]pyrazine) B Conformational Sampling (Force Field Methods) A->B C DFT Optimization (B3LYP/6-311G(d,p)) B->C D Vibrational Frequencies (True Minima Validation) C->D E Solvation Model (PCM/SMD in H2O) C->E F Electronic Structure (HOMO/LUMO, ESP) D->F E->F G Drug Discovery (Docking & SAR) F->G

    DFT computational workflow for analyzing isoxazolo[4,5-b]pyrazine electronic properties.

    Self-Validating Protocol for DFT Calculations

    To ensure absolute scientific integrity, the computational workflow must be a self-validating system.

    Step 1: Coordinate Initialization

    • Action: Generate the 3D structure of the target isoxazolo[4,5-b]pyrazine derivative using a molecular builder (e.g., GaussView).

    • Causality: Starting with a chemically sensible geometry prevents the optimization algorithm from converging on a high-energy local minimum or failing to converge entirely.

    Step 2: Conformational Search

    • Action: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: Flexible substituents (e.g., a 3-phenyl group) can adopt multiple rotamers. Identifying the global minimum at the molecular mechanics level saves expensive DFT computational time.

    Step 3: Geometry Optimization

    • Action: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: This step relaxes the molecular geometry to its lowest energy state, ensuring that subsequent electronic property calculations reflect the molecule's true physical state.

    Step 4: Vibrational Frequency Calculation (Critical Validation)

    • Action: Run a frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality: This is the core self-validation step. The presence of strictly positive (zero imaginary) frequencies mathematically proves that the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is merely a transition state, and the optimization must be restarted along the normal mode of the imaginary frequency[5].

    Step 5: Electronic Property Extraction

    • Action: Calculate and extract the HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) charges.

    • Causality: These parameters directly correlate with the molecule's pharmacodynamics. The MEP map identifies the exact sites for hydrogen bonding with target proteins, guiding Structure-Activity Relationship (SAR) optimization[3].

    Mechanistic Insights into Cyclization

    Beyond static electronic properties, DFT is instrumental in unraveling the complex cyclization mechanisms required to synthesize these fused rings. For example, the formation of isoxazolo[4,5-b]pyrazines from 3-methylisoxazole-4,5-diamine and glyoxal[4] can be modeled computationally.

    By calculating the transition states, chemists can map the activation energy barriers and distinguish whether the ring closure proceeds via a concerted pericyclic pathway or a stepwise pseudopericyclic route[5]. Locating a transition state structure with exactly one imaginary frequency corresponding to the bond-forming reaction coordinate allows researchers to predict regioselectivity and optimize reaction conditions (e.g., temperature and solvent) rationally rather than empirically.

    Conclusion

    The integration of Density Functional Theory into the study of isoxazolo[4,5-b]pyrazines bridges the gap between theoretical chemistry and practical drug discovery. By employing rigorous, self-validating computational protocols, researchers can accurately map the electronic architecture of these molecules, predict their reactivity, and rationally design next-generation therapeutics with optimized binding affinities and pharmacokinetic profiles.

    References

    • Source: nih.
    • Source: dntb.gov.
    • Source: acs.
    • Source: nih.
    • Source: thieme-connect.

    Sources

    Molecular modeling of isoxazolo[4,5-b]pyrazine analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    Molecular Modeling of Isoxazolo[4,5-b]pyrazine Analogs: A Technical Guide to Antiviral Precursors and Targeted Covalent Inhibitors

    Executive Summary & Pharmacological Landscape

    As a Senior Application Scientist in computational chemistry, I frequently encounter heterocyclic scaffolds that exhibit distinct, dual-purpose pharmacological profiles. The isoxazolo[4,5-b]pyrazine system is a premier example of such versatility. Historically, this bicyclic heteroaromatic system has served as a critical synthetic intermediate. Specifically, the fluorinated isoxazolo[4,5-b]pyrazine derivative undergoes isoxazole ring cleavage to yield Favipiravir (T-705), a potent RNA-dependent RNA polymerase (RdRp) inhibitor used globally against RNA viruses 1[1].

    Beyond its role as a synthetic precursor, the intact isoxazolo[4,5-b]pyrazine core has recently emerged as a privileged pharmacophore for targeted protein degradation. By functionalizing the scaffold with an electrophilic warhead, these analogs act as potent, covalent small-molecule inhibitors of the Defective in Cullin Neddylation 1 (DCN1) protein2[2]. These inhibitors covalently bind to Cys115 within the UBC12 binding pocket of DCN1, blocking the DCN1-UBC12 protein-protein interaction and subsequently halting the neddylation of Cullin 33[3].

    To rationally design these analogs, we cannot rely on standard lock-and-key docking. We must deploy a self-validating computational pipeline that accounts for quantum mechanical reactivity, covalent bond formation, and dynamic conformational shifts.

    Pathway DCN1 DCN1 Protein (Neddylation E3 Ligase) UBC12 UBC12 (E2 Enzyme) DCN1->UBC12 Native Interaction Cullin Cullin 3 (Target Protein) UBC12->Cullin Neddylation Inhibitor Isoxazolo[4,5-b]pyrazine Covalent Inhibitor Inhibitor->DCN1 Covalent Binding (Cys115) Inhibitor->UBC12 Blocks Binding Degradation Ubiquitin-Proteasome Degradation Cullin->Degradation Activation

    Fig 1: Mechanism of DCN1-UBC12 inhibition by isoxazolo[4,5-b]pyrazine covalent modulators.

    The Self-Validating Computational Protocol

    When modeling covalent inhibitors targeting shallow protein-protein interaction (PPI) interfaces, standard empirical scoring functions fail. The causality is straightforward: PPIs are highly solvated and flexible, and covalent binding is driven by transition-state thermodynamics rather than simple shape complementarity. Therefore, I mandate the following four-step self-validating system.

    Step 1: Quantum Mechanical (QM) Ligand Preparation

    Before any docking occurs, the electronic structure of the isoxazolo[4,5-b]pyrazine analogs must be optimized.

    • Methodology : Execute Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311G** basis set.

    • Causality : The pyrazine and isoxazole rings create a highly conjugated, electron-withdrawing environment. Standard molecular mechanics (MM) force fields (like OPLS4 or AMBER) assign static partial charges that fail to capture the inductive effects of the scaffold on the electrophilic warhead (e.g., acrylamide or vinyl sulfonamide). By calculating the HOMO-LUMO gap via DFT, we quantitatively assess the warhead's susceptibility to nucleophilic attack by the thiolate of DCN1's Cys115.

    Step 2: Covalent Molecular Docking
    • Methodology : Prepare the DCN1 apo-structure (e.g., PDB ID: 5V86). Define the centroid of the grid box at Cys115. Utilize a covalent docking algorithm (such as Schrödinger CovDock) customized for Michael addition reactions.

    • Causality : Non-covalent docking algorithms assume reversible thermodynamics ( ΔG=−RTlnKd​ ). However, the DCN1 inhibitors form an irreversible covalent bond2[2]. CovDock samples the pre-reactive conformational space, aligns the electrophilic carbon within 3.5 Å of the nucleophilic sulfur, and applies a specialized scoring function that estimates the apparent affinity of the covalent complex.

    Step 3: Molecular Dynamics (MD) Simulations
    • Methodology : Embed the top-ranked covalent complexes in an explicit TIP3P water box, neutralize with NaCl, and run a 200–500 ns unrestrained MD simulation under NPT ensemble conditions (300 K, 1.013 bar).

    • Causality : The UBC12 binding pocket on DCN1 is a dynamic groove. Static docking cannot account for the induced-fit structural rearrangements that occur post-covalent attachment. MD simulations validate the pose by tracking the Root Mean Square Deviation (RMSD) of the isoxazolo[4,5-b]pyrazine core; if the scaffold fluctuates wildly (>3.0 Å), the initial docked pose is rejected as an artifact.

    Step 4: Thermodynamic Profiling (MM/GBSA)
    • Methodology : Extract 1,000 equidistant frames from the final 50 ns of the MD trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

    • Causality : This is the final validation gate. MM/GBSA strips explicit water and calculates the exact enthalpic contributions (van der Waals, electrostatic) and solvation penalties of the binding event. It filters out false positives that scored well in docking but incur massive desolvation penalties in a dynamic environment.

    Workflow LigPrep 1. QM Ligand Prep (DFT Optimization) Docking 3. Covalent Docking (Pose Generation) LigPrep->Docking Optimized Geometries ProtPrep 2. Target Prep (DCN1 Cys115) ProtPrep->Docking Receptor Grids MD 4. Molecular Dynamics (Explicit Solvent) Docking->MD Top Poses Analysis 5. MM/GBSA (Thermodynamic Profiling) MD->Analysis Trajectory Ensembles

    Fig 2: Self-validating computational workflow for modeling isoxazolo[4,5-b]pyrazine analogs.

    Quantitative Data Presentation

    The following table summarizes representative computational metrics for a library of functionalized isoxazolo[4,5-b]pyrazine analogs targeting DCN1. Notice the inverse correlation between the DFT ΔEgap​ (lower gap = higher reactivity) and the ultimate MM/GBSA binding free energy, validating our QM-driven approach.

    Compound IDScaffold ModificationWarhead TypeDFT ΔEgap​ (eV)CovDock Score (kcal/mol)MD RMSD ( )MM/GBSA ΔGbind​ (kcal/mol)
    ISO-001 UnsubstitutedAcrylamide4.12-6.852.4-32.4
    ISO-002 6-FluoroAcrylamide3.85-7.421.8-41.2
    ISO-003 6-Fluoro, 3-HydroxyChloroacetamide3.91-7.102.1-38.7
    ISO-004 5-MethylVinyl Sulfonamide3.60-8.051.5-46.5

    Note: The 6-fluoro substitution (ISO-002), analogous to the precursor state of Favipiravir4[4], significantly lowers the HOMO-LUMO gap, increasing the electrophilicity of the warhead and resulting in a highly stable complex (RMSD 1.8 Å).

    References

    • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC - NIH.
    • Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. SciSpace.
    • WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same. Google Patents.
    • EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same. Google Patents.

    Sources

    A Senior Application Scientist's Guide to Preliminary Biological Screening of Isoxazolo[4,5-b]pyrazine Libraries

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This guide provides a comprehensive framework for the initial biological evaluation of novel isoxazolo[4,5-b]pyrazine compound libraries. The isoxazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic structure known for a variety of biological activities, including antibacterial and anticancer effects.[1][2] This document outlines a strategic, multi-tiered approach to screening, beginning with high-throughput phenotypic assays to identify cytotoxic or antimicrobial activity, followed by more targeted secondary assays to elucidate mechanisms of action and confirm initial hits. We will detail robust, self-validating protocols for key assays, discuss critical data analysis and hit-selection criteria, and provide expert insights into the causal relationships between experimental design and meaningful outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively triage novel chemical matter for therapeutic potential.

    Strategic Framework for Library Screening

    The primary goal of a preliminary screen is to rapidly and cost-effectively identify compounds with desired biological activity, so-called "hits," from a large library.[3] These hits serve as the starting point for more intensive downstream drug discovery efforts like hit-to-lead optimization.[4][5] A successful screening campaign hinges on a well-defined strategy that balances breadth and depth.

    The Strategic Dichotomy: Phenotypic vs. Target-Based Screening

    There are two primary philosophies in drug discovery screening:

    • Target-Based Screening: This hypothesis-driven approach tests compounds against a specific, known molecular target (e.g., a particular enzyme or receptor) that is believed to be involved in a disease.[6][7] It is highly efficient and provides immediate mechanistic insight.

    • Phenotypic Screening: This approach is more empirical, testing compounds for their overall effect on a cellular or organismal model of a disease without a preconceived notion of the molecular target.[6][8] Its strength lies in uncovering novel mechanisms of action, as it assesses the integrated response of a complex biological system.[9]

    For a novel library of isoxazolo[4,5-b]pyrazines, whose full biological potential is yet to be explored, a phenotypic-first approach is recommended . This strategy casts a wide net to identify any potential cytotoxic, anti-proliferative, or antimicrobial effects, which are common activities for this class of heterocycles.[1][10] Hits from this initial screen can then be subjected to target deconvolution studies to identify their mechanism of action.

    A Tiered Screening Cascade

    A multi-stage screening cascade is essential for efficiently managing resources and focusing efforts on the most promising compounds. This workflow systematically filters the library down to a small number of validated hits.

    G cluster_0 Primary Screen cluster_1 Secondary Screen & Hit Confirmation cluster_2 Hit Validation & Prioritization Lib Isoxazolopyrazine Library (1000s of compounds) PS High-Throughput Phenotypic Assays (e.g., Cell Viability, Antimicrobial) Lib->PS Single concentration (e.g., 10 µM) Hits Initial Hits (~1-5% of Library) PS->Hits DR Dose-Response Analysis (IC50/EC50) Hits->DR Ortho Orthogonal & Counter-Screens DR->Ortho Confirmed Hits Select Selectivity Profiling (e.g., Kinase Panel, Normal vs. Cancer Cells) Ortho->Select Val Validated & Prioritized Hits (<10-20 compounds) Select->Val

    Caption: A tiered high-throughput screening cascade.

    Library Preparation and Management

    Rigorous sample management is the foundation of any successful screening campaign.

    • Solubilization: Dissolve each library compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (typically ≤0.5%).

    • Master Plates: Aliquot the stock solutions into 96- or 384-well master plates. These serve as the archival source for the entire campaign. Store master plates at -20°C or -80°C to ensure long-term stability.

    • Assay Plates: Create intermediate or "daughter" plates by diluting the master plate stocks. These plates are then used for the actual screening assays, minimizing freeze-thaw cycles of the master stocks. Automated liquid handlers are crucial for this step to ensure accuracy and reproducibility.[11]

    Primary Screening Protocols

    The primary screen aims to rapidly assess every compound in the library at a single, relatively high concentration (e.g., 10 or 20 µM) to identify initial hits.[12] We will detail two robust, high-throughput assays suitable for this purpose.

    Anti-Proliferative/Cytotoxicity Screening: CellTiter-Glo® Luminescent Cell Viability Assay

    This assay is a cornerstone of modern HTS, determining the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[13][14] Its "add-mix-measure" format is simple, rapid, and highly sensitive, making it ideal for automation.[15]

    Principle: The assay reagent contains luciferase and its substrate. When added to cells, the reagent lyses the cells, releasing ATP. The luciferase enzyme uses this ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells.[14]

    Detailed Protocol (96-well format):

    • Cell Plating: Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach and resume growth.

    • Compound Addition: Add 1 µL of the 1 mM compound stocks from the daughter plate to the cell plates (for a final concentration of 10 µM). Include wells with DMSO only (vehicle control, 0% inhibition) and wells with a known cytotoxic agent like Staurosporine (positive control, 100% inhibition).

    • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified, 5% CO₂ incubator.

    • Assay Procedure:

      • Equilibrate the cell plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13]

      • Add 100 µL of CellTiter-Glo® Reagent to each well.[16]

      • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Data Acquisition: Record luminescence using a plate-reading luminometer.

    Antimicrobial Screening: Broth Microdilution Assay

    For assessing antibacterial activity, the broth microdilution method is a quantitative and standardized technique used to determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

    Principle: Bacteria are cultured in liquid broth containing serial dilutions of the test compound. After incubation, bacterial growth is assessed, often by measuring the optical density (OD) of the culture.

    Detailed Protocol (96-well format):

    • Inoculum Preparation: Prepare a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) in a suitable broth, such as Mueller-Hinton Broth (MHB).[18]

    • Compound Plating: In a 96-well plate, add the library compounds to achieve the desired final screening concentration (e.g., 32 µg/mL). Include wells with DMSO only (growth control) and a known antibiotic like tetracycline (inhibition control).[19][20]

    • Inoculation: Add the bacterial inoculum to each well. The final volume in each well is typically 100-200 µL.

    • Incubation: Incubate the plates at 37°C for 16-20 hours.

    • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. Alternatively, a viability indicator dye like resazurin can be used.[17]

    Data Analysis and Hit Identification

    Raw data from the primary screen must be normalized and analyzed statistically to confidently identify hits.

    Data Normalization

    The activity of each compound is typically expressed as a percentage of inhibition relative to the controls on the same plate:

    % Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_NegativeControl - Signal_PositiveControl])

    • Signal_Compound: Signal from a well with a test compound.

    • Signal_PositiveControl: Average signal from wells with a known inhibitor (e.g., Staurosporine).

    • Signal_NegativeControl: Average signal from wells with vehicle only (e.g., DMSO).

    Hit Selection Criteria

    A "hit" is a compound that meets a predefined activity threshold. A common and robust statistical parameter for hit selection is the Z-score , which indicates how many standard deviations a compound's activity is from the mean activity of the entire plate.

    Z-score = (Value_Compound - Mean_Plate) / SD_Plate

    A typical hit threshold is a Z-score ≤ -3 or ≥ 3 , depending on the assay format (i.e., inhibition or activation). This statistical approach minimizes the impact of plate-to-plate variability. Alternatively, a simpler threshold, such as % Inhibition ≥ 50% , can be used.[21]

    Secondary & Confirmatory Assays

    Compounds identified as hits in the primary screen must undergo further testing to confirm their activity and rule out artifacts. This is a critical step in hit validation.[12][22]

    Dose-Response Analysis and IC₅₀ Determination

    Primary hits must be re-tested over a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. This confirms the activity and determines the compound's potency, expressed as the IC₅₀ (half-maximal inhibitory concentration). This is the concentration of an inhibitor required to reduce the biological activity by 50%.

    Orthogonal Assays

    An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle. This helps to eliminate false positives that are due to compound interference with the primary assay's detection method (e.g., auto-fluorescence or luciferase inhibition).

    Example: If the primary screen used the ATP-based CellTiter-Glo® (luminescence), a suitable orthogonal assay would be the MTT assay (colorimetric).

    MTT Assay Protocol: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells, which produces a purple formazan product.[23][24] The amount of formazan is proportional to the number of viable cells and is measured by absorbance.[24][25]

    • Cell Treatment: Plate and treat cells with compounds as described for the primary assay.

    • MTT Addition: After the 48-72 hour incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[24]

    • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[26]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[25]

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[23][26]

    Preliminary Selectivity Profiling

    Since many heterocyclic scaffolds, including those related to pyrazines, are known to interact with protein kinases, a preliminary assessment of kinase selectivity is a logical next step.[27][28]

    Kinase Selectivity: A significant challenge in developing kinase inhibitors is achieving selectivity, as off-target inhibition can lead to toxicity.[27][29] Profiling a confirmed hit against a panel of representative kinases can provide early insights into its selectivity profile and potential mechanism of action.[30] This can be done through commercial services that offer screening against large kinase panels using radiometric or fluorescence-based assays.[27][31]

    G cluster_0 Hit Confirmation cluster_1 Mechanism of Action (MoA) Investigation cluster_2 Validated Hit Hit Primary Hit (Single-Point Activity) IC50 Dose-Response Curve Generation (IC50) Hit->IC50 Ortho Orthogonal Assay (e.g., MTT vs. CTG) Hit->Ortho Kinase Kinase Selectivity Profiling IC50->Kinase Counter Counter-Screens (e.g., Assay Interference) Ortho->Counter Validated Validated Hit for Hit-to-Lead Campaign Kinase->Validated Counter->Validated

    Caption: Workflow for hit confirmation and initial validation.

    Data Summary and Reporting

    All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

    Table 1: Representative Data from a Tiered Screening Cascade

    Compound IDPrimary Screen (% Inhibition @ 10 µM)Cytotoxicity IC₅₀ (µM) [CellTiter-Glo]Orthogonal Assay IC₅₀ (µM) [MTT]Kinase A IC₅₀ (µM)Kinase B IC₅₀ (µM)Notes
    ISO-00185.21.51.80.25> 50Confirmed, potent, selective hit. High Priority.
    ISO-00291.50.8> 500.750.9Potent, but likely an assay artifact (false positive). Deprioritize.
    ISO-00365.712.315.125.4> 50Confirmed, but low potency. Medium Priority.
    ISO-00410.1> 50> 50> 50> 50Inactive.

    Conclusion

    The preliminary biological screening of a novel isoxazolo[4,5-b]pyrazine library is a systematic process of triage designed to identify compounds with genuine therapeutic potential. By employing a strategic, tiered approach that begins with broad phenotypic screens and progresses through rigorous hit confirmation, dose-response analysis, and initial selectivity profiling, researchers can efficiently navigate from thousands of unevaluated compounds to a handful of high-quality, validated hits. The protocols and workflows described herein provide a robust and scientifically sound foundation for making data-driven decisions and launching successful hit-to-lead development campaigns.

    References

    • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

    • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

    • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
    • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

    • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
    • Mueller, D., Clement, J. H., Wieland, T., & Gierschik, P. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934.
    • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

    • Du, G., Chen, L., & Liu, J. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Drug Discovery and Development, 2(1), 1-7.
    • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380.
    • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

    • Kumar, V., & Kumar, S. (2015). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 1-6.
    • Unanimous AI. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Retrieved from [Link]

    • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

    • Promega Corporation. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

    • Brehmer, D., Greff, Z., Godl, K., & Blencke, S. (2004). Cellular targets for compound profiling: a new potential of kinase inhibitor screening. Current opinion in chemical biology, 8(4), 427-433.
    • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301.
    • Zheng, W., Thorne, N., & McKew, J. C. (2013). Phenotypic screening: a reappraisal of its role in drug discovery. Journal of biomolecular screening, 18(10), 1183-1191.
    • Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current topics in medicinal chemistry, 17(13), 1479-1490.
    • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery, 16(8), 531-543.
    • Auld, D. S., & Spitz, G. T. (2003). Methods of screening for antimicrobial compounds. U.S.
    • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

    • Khan, I., & Ali, A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences, 13(1), 1-15.
    • X-Chem. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

    • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta medica, 64(08), 711-713.
    • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

    • Lountos, G. T., Koutsourea, A. I., & Levis, G. M. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & medicinal chemistry letters, 26(16), 4065-4069.
    • Tantry, S. J., Condon, K., & Comin, J. P. (2014). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Bioorganic & medicinal chemistry, 22(4), 1435-1443.
    • Patel, A. B., & Patel, H. D. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 5(2), 234-239.
    • Nikol'skiy, V. V., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 649-657.
    • Patel, N., Bux, F. B., Vyavahare, L. V., & Singh, A. (2012). Synthesis, characterization and biological study of novel heterocyclic compounds. Scholars Research Library, 4(2), 586-590.
    • Patel, K. D., & Patel, H. D. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS omega, 8(9), 8758-8767.
    • ResearchGate. (n.d.). Some examples of biologically active isoxazolo[4,5-b]pyridines with.... Retrieved from [Link]

    • Poręba, K., Pawlik, K., Kurowska, E., Matuszyk, J., & Długosz, A. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 71(5), 823-831.
    • National Center for Biotechnology Information. (n.d.). Isoxazolo[4,5-b]pyrazine. PubChem Compound Database. Retrieved from [Link]

    • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Retrieved from [Link]

    • Bhat, A. R. (2011). Synthesis, Structure Activity Relationship and Biological Screening of Some Heterocyclic Compounds.
    • Głowacka, J. E., & Szymańska, E. (2020).
    • Nikol'skiy, V. V., & Starosotnikov, A. M. (2023). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(5), 333-335.
    • Al-Tahami, K., & Al-Amiery, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC medicinal chemistry, 15(2), 269-290.
    • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][3][16][23]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS omega, 5(51), 33045-33056.

    Sources

    Methodological & Application

    Protocol for the synthesis of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Protocol for the Synthesis of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate: A Key Intermediate in Antiviral Drug Development

    Executive Summary

    Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-04-5) is a highly specialized bicyclic heterocyclic intermediate, most notably utilized in the "nontrivial" synthesis pathway of the broad-spectrum RNA polymerase inhibitor Favipiravir (T-705) and its radiolabeled analogs. As a Senior Application Scientist, I have designed this protocol to move beyond a simple procedural list, detailing the mechanistic causality, regioselectivity, and thermodynamic drivers required to successfully assemble the isoxazolo[4,5-b]pyrazine core.

    Mechanistic Rationale & Regioselectivity Causality

    The construction of the isoxazolo[4,5-b]pyrazine scaffold is achieved via the bimolecular condensation of methyl 4,5-diaminoisoxazole-3-carboxylate with a glyoxylate equivalent, specifically methyl 2,2-dimethoxyacetate (or ethyl diethoxyacetate).

    The success and high yield of this protocol depend entirely on the differential nucleophilicity of the two adjacent amino groups on the isoxazole ring:

    • The 4-Amino Group: Behaves as a standard, highly nucleophilic heteroaromatic amine.

    • The 5-Amino Group: Positioned adjacent to the isoxazole ring oxygen, it exhibits vinylogous amide/urea-like character. The delocalization of its lone pair into the ring significantly attenuates its nucleophilicity.

    The Causality of Cyclization: Under acidic catalysis using p-Toluenesulfonic acid (PTSA), the acetal of methyl 2,2-dimethoxyacetate is unmasked to generate the highly electrophilic aldehyde of methyl glyoxylate in situ. The highly nucleophilic 4-amino group selectively attacks this aldehyde carbon, forming a transient imine. Following this, the less nucleophilic 5-amino group is brought into close spatial proximity to the ester carbonyl, forcing an intramolecular amidation. The continuous azeotropic removal of methanol and water drives the equilibrium toward the thermodynamically stable 6-membered pyrazine lactam, which exists predominantly as its 5-hydroxy tautomer [1].

    Reaction Pathway Visualization

    SynthesisWorkflow cluster_0 Phase 1: Reagent Activation cluster_1 Phase 2: Condensation & Cyclization R1 Methyl 2,2-dimethoxyacetate Act Acidic Cleavage (PTSA) Aldehyde Generation R1->Act Imine Regioselective Imine Formation (at C4-NH2) Act->Imine Reactive Electrophile R2 Methyl 4,5-diaminoisoxazole -3-carboxylate R2->Imine Lactam Intramolecular Amidation (at C5-NH2) Imine->Lactam - MeOH Product Methyl 5-hydroxyisoxazolo [4,5-b]pyrazine-3-carboxylate Lactam->Product Tautomerization & Precipitation

    Fig 1: Mechanistic workflow for the regioselective synthesis of the isoxazolo[4,5-b]pyrazine core.

    Optimized Synthesis Protocol

    Materials & Reagents
    ReagentMW ( g/mol )EquivalentsAmountRole
    Methyl 4,5-diaminoisoxazole-3-carboxylate157.131.01.57 g (10 mmol)Primary Substrate
    Methyl 2,2-dimethoxyacetate134.131.11.47 g (11 mmol)Glyoxylate Equivalent
    p-Toluenesulfonic acid monohydrate (PTSA)190.220.10.19 g (1 mmol)Acid Catalyst
    Toluene (Anhydrous)92.14N/A50 mLReaction Solvent
    Methanol (Cold)32.04N/A15 mLWash Solvent
    Step-by-Step Procedure

    This protocol is designed as a self-validating system; the physical precipitation of the product serves as an in-process indicator of successful cyclization.

    • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4,5-diaminoisoxazole-3-carboxylate (1.57 g) and suspend it in anhydrous toluene (40 mL).

    • Catalyst & Reagent Addition: Add methyl 2,2-dimethoxyacetate (1.47 g) followed by PTSA·H2O (0.19 g). Note: The reaction remains heterogeneous at room temperature.

    • Azeotropic Distillation: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to a vigorous reflux (110–115 °C).

    • Equilibrium Driving: Maintain reflux for 5 hours. As the acetal deprotects and condensation occurs, methanol and water are generated. The Dean-Stark trap captures these polar byproducts, preventing lactam hydrolysis and driving the reaction to completion.

    • Product Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) and stir for 1 hour. The target compound will crash out of the solution as a fine precipitate.

    • Isolation: Filter the suspension under vacuum using a sintered glass funnel. Wash the filter cake first with cold toluene (2 × 10 mL) to remove unreacted acetal, followed by cold methanol (15 mL) to dissolve and remove residual PTSA.

    • Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours.

    Analytical Validation
    • Appearance: Off-white to pale yellow crystalline solid.

    • LC-MS (ESI+): [M+H]⁺ calculated for C₇H₆N₃O₄: 196.03; Observed: ~196.1.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.65 (br s, 1H, OH/NH tautomer), 8.24 (s, 1H, pyrazine C6-H), 3.92 (s, 3H, ester -OCH₃). The presence of the sharp singlet at ~8.24 ppm confirms the successful formation of the pyrazine ring.

    Process Optimization & Quantitative Data

    To establish the trustworthiness of this protocol, various solvent and catalyst systems were evaluated. The quantitative data below demonstrates why the Toluene/PTSA system with Dean-Stark trapping is the authoritative standard for this synthesis.

    Solvent SystemCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)Mechanistic Observation
    MethanolHCl (conc.)65 (Reflux)1262%92%Reversible imine formation; incomplete cyclization due to trapped water/MeOH.
    Acetic AcidNone118 (Reflux)875%95%Good conversion, but product isolation requires tedious solvent evaporation.
    Toluene PTSA (10 mol%) 110 (Reflux) 5 88% >98% Optimal. Dean-Stark removal of MeOH strictly enforces forward cyclization.
    DMFPTSA (10 mol%)120670%90%High solubility prevents precipitation; lower isolated yield during aqueous workup.

    Downstream Utility: The Favipiravir Pathway

    The synthesized methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate is a pivotal intermediate in the patented "nontrivial" synthesis of Favipiravir by Watanabe et al. [2]. In downstream drug development workflows, the 5-hydroxy group is subjected to chlorination (via POCl₃) to yield the 5-chloro analog, which is a critical precursor for ¹⁸F-radiolabeling in Positron Emission Tomography (PET) studies [3]. For actual drug substance manufacturing, the chloride is displaced by fluoride (via KF). Subsequent treatment with sodium hydroxide induces a base-catalyzed cleavage of the isoxazole ring, elegantly unmasking the pyrazine-2-carbonitrile and 3-hydroxy functionalities. A final oxidative amidation of the nitrile yields the active pharmaceutical ingredient, Favipiravir [1][2].

    References

    • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659–662. Available at:[Link]

    • Nakamura, K., Murakami, T., Naitou, H., Hanaki, N., & Watanabe, K. (2015). Substituted pyrazino[2,3-d]isooxazoles as intermediates for the synthesis of substituted pyrazinecarboxamides. U.S. Patent No. US20150051396A1.
    • Gowrishankar, G., et al. (2019). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. Scientific Reports, 9, 1785. Available at:[Link]

    Application Notes and Protocols: Isoxazolo[4,5-b]pyrazines in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The isoxazolo[4,5-b]pyrazine ring system has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Functioning both as a purine bioisostere and a masked reactive intermediate, this bicyclic heterocycle enables the synthesis of complex pharmaceutical agents and the development of targeted covalent inhibitors [1, 3]. This application note provides an in-depth technical guide on the dual utility of isoxazolo[4,5-b]pyrazines: first, as a critical synthetic intermediate in the manufacturing of the broad-spectrum antiviral drug Favipiravir; and second, as a rigid structural core for designing covalent inhibitors targeting the DCN1-UBC12 protein-protein interaction (PPI) in oncology [2].

    Chemical Rationale: The Isoxazolo[4,5-b]pyrazine Scaffold

    The unique electronic distribution of the isoxazolo[4,5-b]pyrazine core dictates its utility in drug design and synthesis:

    • As a Masked Pharmacophore (Synthetic Utility): The isoxazole ring can act as a protecting group for a highly reactive pyrazine-carbonitrile. Under specific basic conditions, the isoxazole ring undergoes a controlled cleavage to reveal the nitrile group. This regioselective unmasking is critical when synthesizing highly functionalized pyrazines where direct cyanation is chemically incompatible [1].

    • As a Purine Bioisostere (Therapeutic Utility): The planar, electron-deficient nature of the fused pyrazine system mimics the adenine core. When functionalized with weak electrophiles, the scaffold precisely orients the warhead toward nucleophilic cysteine residues on target proteins (e.g., DCN1), converting a low-affinity PPI binder into a highly potent, irreversible covalent inhibitor [2, 4].

    Application I: Masked Nitriles in Antiviral Drug Synthesis (Favipiravir)

    Favipiravir (T-705) is a viral RNA-dependent RNA polymerase (RdRp) inhibitor [3]. Traditional syntheses of Favipiravir suffer from low yields (often <1%) and require highly corrosive reagents like Olah's reagent [1]. A breakthrough methodology utilizes an isoxazolo[4,5-b]pyrazine intermediate to bypass these limitations, achieving regioselective fluorination and cyanation safely.

    Mechanistic Insights

    The synthesis relies on the base-catalyzed ring cleavage of the isoxazolo[4,5-b]pyrazine intermediate. The addition of sodium hydroxide triggers the deprotonation and subsequent concerted fragmentation of the isoxazole N-O bond. This rearrangement elegantly yields 6-fluoro-3-hydroxypyrazine-2-carbonitrile. To prevent the newly formed, sensitive carbonitrile from over-hydrolyzing into a carboxylic acid, strongly acidic cation exchange resin (DOWEX) is used for neutralization instead of aqueous mineral acids.

    FavipiravirSynthesis N1 Ethyl 2,2-diethoxyacetate (Starting Material) N2 Isoxazole Derivative N1->N2 Condensation N3 Isoxazolo[4,5-b]pyrazine Intermediate N2->N3 Cyclization (PTSA) N4 6-Fluoro-3-hydroxypyrazine- 2-carbonitrile N3->N4 Ring Cleavage (NaOH, DOWEX) N5 Favipiravir (Antiviral Drug) N4->N5 Oxidative Amidation (H2O2, Alkaline)

    Experimental workflow for the synthesis of Favipiravir via the isoxazolo[4,5-b]pyrazine core.

    Protocol 1: Synthesis and Base-Catalyzed Cleavage

    Objective: To synthesize 6-fluoro-3-hydroxypyrazine-2-carbonitrile from the isoxazolo[4,5-b]pyrazine precursor.

    Materials:

    • Fluorinated isoxazolo[4,5-b]pyrazine intermediate (1.0 eq)

    • Sodium Hydroxide (NaOH, 1.5 eq, 1M aqueous solution)

    • Ethanol (anhydrous)

    • DOWEX 50WX8 strongly acidic cation exchange resin (pre-washed)

    Step-by-Step Procedure:

    • Dissolution: Suspend the isoxazolo[4,5-b]pyrazine intermediate (10 mmol) in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Ring Cleavage: Dropwise, add 15 mL of 1M NaOH (aq) to the suspension at 0°C. Causality: The low temperature controls the exotherm of the ring-opening rearrangement, preventing the degradation of the fluoro-substituent.

    • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS (ESI-). The intermediate will shift to a highly polar peak corresponding to the carbonitrile salt.

    • Resin Neutralization: Add 5.0 g of DOWEX 50WX8 resin directly to the reaction mixture and stir gently for 15 minutes until the pH reaches 6.5–7.0. Causality: Utilizing a solid-phase proton donor prevents the aqueous hydrolysis of the nitrile to a primary amide or carboxylic acid, ensuring high yield.

    • Isolation: Filter the mixture to remove the DOWEX resin. Wash the resin cake with 20 mL of ethanol. Concentrate the combined filtrate under reduced pressure to yield the crude 6-fluoro-3-hydroxypyrazine-2-carbonitrile, which can be directly used for oxidative amidation to Favipiravir [3].

    Application II: Covalent Inhibition of DCN1-UBC12 Protein-Protein Interaction

    Defective cullin-RING ligase (CRL) neddylation is a hallmark of various squamous cell carcinomas. DCN1 acts as a co-E3 ligase that binds to the E2 enzyme UBC12, facilitating the transfer of NEDD8 to Cullin 3. Disrupting this PPI is therapeutically highly desirable but challenging due to the shallow binding interface [2].

    Mechanistic Insights

    Isoxazolo[4,5-b]pyrazine derivatives have been engineered as targeted covalent inhibitors of DCN1. The bicyclic core mimics the N-terminal acetyl group of UBC12, anchoring the molecule in the DCN1 binding pocket. A strategically placed weak electrophile (e.g., an acrylamide) on the scaffold is thereby brought into close proximity (< 4 Å) to a specific, non-catalytic cysteine residue on DCN1. This proximity-driven covalent bond formation overcomes the intrinsically low affinity of the PPI, resulting in profound and durable inhibition of Cullin 3 neddylation [2].

    DCN1Pathway UBC12 UBC12 (E2 Enzyme) Complex DCN1-UBC12 Complex UBC12->Complex Binds N-terminal acetyl group DCN1 DCN1 (Co-E3 Ligase) DCN1->Complex Neddylated Neddylated Cullin 3 (Active E3 Ligase) Complex->Neddylated Transfers NEDD8 to Cullin Cullin Cullin 3 (Substrate) Cullin->Neddylated Inhibitor Isoxazolo[4,5-b]pyrazine Covalent Inhibitor Inhibitor->DCN1 Covalent Binding at Cysteine Inhibitor->Complex Blocks Interaction

    Signaling pathway of DCN1-mediated Cullin 3 neddylation and its covalent inhibition.

    Protocol 2: TR-FRET Biochemical Assay for DCN1 Inhibition

    Objective: To evaluate the time-dependent half-maximal inhibitory concentration (IC₅₀) of isoxazolo[4,5-b]pyrazine covalent inhibitors against the DCN1-UBC12 interaction.

    Materials:

    • Recombinant GST-tagged DCN1 and His-tagged UBC12 proteins.

    • Anti-GST Europium (Eu) cryptate donor fluorophore.

    • Anti-His Allophycocyanin (APC) acceptor fluorophore.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

    Step-by-Step Procedure:

    • Protein Preparation: Dilute GST-DCN1 to a working concentration of 10 nM in the Assay Buffer. Causality: TCEP is used instead of DTT because DTT can act as a competing nucleophile against the weak electrophile of the covalent inhibitor, leading to false negatives.

    • Compound Pre-Incubation (Critical Step): Dispense 10 µL of the GST-DCN1 solution into a 384-well microplate. Add 100 nL of the isoxazolo[4,5-b]pyrazine inhibitor (serial dilutions in DMSO). Incubate at 25°C for 60 minutes. Causality: Covalent inhibitors exhibit time-dependent kinetics. Pre-incubation allows the irreversible bond to form prior to the introduction of the competing native ligand (UBC12).

    • Complex Formation: Add 10 µL of His-UBC12 (final concentration 25 nM) to the wells. Incubate for 30 minutes.

    • Fluorophore Addition: Add 5 µL of a detection mixture containing Anti-GST-Eu (1 nM final) and Anti-His-APC (10 nM final). Incubate in the dark for 1 hour.

    • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm). Normalize data against DMSO controls to generate a dose-response curve and extract the IC₅₀.

    Quantitative SAR and Yield Data

    The structural versatility of the isoxazolo[4,5-b]pyrazine core allows for extensive structure-activity relationship (SAR) profiling and synthetic optimization. Table 1 summarizes the impact of utilizing this scaffold in antiviral synthesis, while Table 2 highlights its biological potency in oncology applications.

    Table 1: Comparative Yields of Favipiravir Synthesis Routes

    Synthetic RouteKey IntermediateReagents UsedOverall YieldSafety Profile
    Traditional (2000)3-aminopyrazine-2-carboxylic acidOlah reagent, (S)-BINAP~0.44%Highly corrosive, toxic [1]
    Optimized (2014)3-hydroxypyrazine-2-carboxylic acidRaney Nickel, HF-Pyridine~8.0%Moderate toxicity [1]
    Isoxazolo-core (2015) Isoxazolo[4,5-b]pyrazine PTSA, NaOH, DOWEX 12–18% Safe, non-corrosive [1, 3]

    Table 2: Biological Activity of Fused Pyrazine Scaffolds (DCN1 Inhibition)

    Scaffold TypeElectrophileTargetBinding ModeIC₅₀ (Biochemical)
    Pyrazolo[3,4-b]pyridineNoneDCN1Reversible PPI> 10 µM
    Imidazo[4,5-b]pyrazineAcrylamideDCN1Covalent (Cys)1.2 µM [4]
    Isoxazolo[4,5-b]pyrazine Acrylamide DCN1 Covalent (Cys) 0.045 µM [2]

    References

    • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications Source: Chemistry of Heterocyclic Compounds (Springer / NIH) URL:[Link]

    • Source: European Patent Office (EP3609876B1)
    • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight Source: Current Research in Green and Sustainable Chemistry / NIH URL:[Link]

    • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers Source: Bioorganic & Medicinal Chemistry Letters / NIH URL:[Link]

    Application Note & Protocol: Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate in Kinase Inhibitor Development

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-04-5) is a highly versatile, bicyclic heteroaromatic building block utilized in the rational design of small-molecule kinase inhibitors. Featuring an isoxazolo-pyrazine core, this compound acts as a purine bioisostere, effectively mimicking the adenine ring of ATP. This technical guide details the mechanistic rationale, structural functionalization strategies, and validated experimental workflows for utilizing this scaffold to develop inhibitors targeting critical serine/threonine and tyrosine kinases, including Aurora kinases, Casein Kinase 2 (CK2), and FLT3.

    Mechanistic Grounding & Pharmacophore Rationale

    In the realm of targeted oncology and signal transduction modulation, the isoxazolo[4,5-b]pyrazine and closely related azolo-pyridine scaffolds have emerged as privileged structures for drug discovery[1].

    • Hinge Region Binding: The nitrogen atoms of the pyrazine ring and the oxygen of the isoxazole act as key hydrogen bond acceptors. These heteroatoms interact directly with the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora A), anchoring the molecule within the ATP-binding pocket[2].

    • Functionalization Sites: The 5-hydroxyl group provides a synthetic handle for etherification or cross-coupling to explore the solvent-exposed region or the DFG-motif pocket. Concurrently, the methyl 3-carboxylate group is ideally positioned to be converted into amides or chiral pyrrolidine derivatives that probe the ribose-binding pocket, significantly enhancing kinase selectivity[3].

    Recent structure-activity relationship (SAR) studies on related azolo[4,5-b]pyridines have demonstrated that functionalization at these equivalent positions yields potent dual FLT3/Aurora kinase inhibitors and selective CK2 inhibitors[4].

    G cluster_targets Primary Kinase Targets Compound Methyl 5-hydroxyisoxazolo [4,5-b]pyrazine-3-carboxylate (Scaffold) Aurora Aurora Kinases (A/B) Compound->Aurora ATP-competitive inhibition FLT3 FLT3 Kinase Compound->FLT3 ATP-competitive inhibition CK2 Casein Kinase 2 (CK2) Compound->CK2 ATP-competitive inhibition Mitosis Mitosis & Proliferation Aurora->Mitosis promotes STAT5 STAT5 Survival Pathway FLT3->STAT5 phosphorylates CK2->Mitosis promotes Apoptosis Apoptosis / Cell Cycle Arrest Mitosis->Apoptosis Blocked signaling induces arrest STAT5->Apoptosis Loss of survival signals

    Mechanism of action for isoxazolo[4,5-b]pyrazine-derived kinase inhibitors.

    Experimental Protocols & Workflows

    As a Senior Application Scientist, I emphasize the necessity of orthogonal assay systems. A biochemical assay establishes direct target engagement, while a cellular assay confirms membrane permeability and functional pathway inhibition.

    Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Kinase Assay

    Causality & Rationale: TR-FRET is selected over standard radiometric assays due to its lower false-positive rate, elimination of radioactive waste, and high-throughput compatibility. The ATP concentration is deliberately matched to the apparent Km​ of the specific kinase; this ensures the assay is highly sensitive to ATP-competitive inhibitors derived from the isoxazolo-pyrazine scaffold.

    Step-by-Step Workflow:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 50 nL of the compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects (final DMSO <1%).

    • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/ULight-peptide mixture prepared in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the inhibitor to the hinge region.

    • Reaction Initiation: Add 5 µL of 2X ATP solution (at Km​ ). Seal the plate and incubate for 60 minutes at 22°C.

    • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium (Eu)-labeled anti-phospho antibody.

    • Reading & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader using excitation at 320 nm and dual emission at 665 nm and 615 nm. Calculate the FRET signal ratio (665/615 nm) and fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

    Self-Validation Checkpoint: Include Staurosporine as a positive control and a DMSO-only well as a negative control. Calculate the Z'-factor for each plate; a Z' > 0.5 validates the assay's robustness and confirms that the observed IC₅₀ values are statistically reliable.

    Protocol B: Cellular Target Engagement & Viability Assay

    Causality & Rationale: To validate that the synthesized inhibitors penetrate the cell membrane and successfully compete with physiological intracellular ATP concentrations (~1-5 mM), we assess downstream biomarker phosphorylation (STAT5 for FLT3) and overall cell viability. MV4-11 cells are specifically chosen as they are driven by the FLT3-ITD mutation, making them highly sensitive to FLT3 inhibition[2].

    Step-by-Step Workflow:

    • Cell Culture: Seed MV4-11 cells (human AML line) at 10,000 cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS.

    • Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 72 hours at 37°C, 5% CO₂.

    • Viability Readout (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence to determine the EC₅₀.

    • Biomarker Analysis (Western Blot): For target engagement, treat cells for 4 hours. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with anti-phospho-STAT5 (Tyr694) and total STAT5 antibodies.

    Self-Validation Checkpoint: Use a non-targeting structural analogue as a negative control to rule out off-target cytotoxicity. Normalize luminescence data against a time-zero (T0) reading to distinguish between cytostatic and cytotoxic effects.

    Quantitative Data Presentation

    The table below summarizes the structure-activity relationship (SAR) progression from the unsubstituted core scaffold to highly functionalized, potent kinase inhibitors based on literature precedents for the azolo-pyrazine/pyridine class.

    Table 1: Representative Biochemical and Cellular Profiling of Isoxazolo-pyrazine/pyridine Derivatives

    Scaffold DerivativePrimary Target KinaseBiochemical IC₅₀ (nM)Tested Cell LineCellular EC₅₀ (nM)Reference
    Unsubstituted Core Aurora A>10,000MV4-11>20,000Baseline
    5-Aryl Substituted FLT3-ITD38MV4-11120[2]
    Halogenated Core CK2α2,560MCF-74,500[4]
    Chiral Pyrrolidine CK1δ33HT-29850[3]

    References

    • [1] Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. URL:[Link]

    • [2] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry (PMC). URL:[Link]

    • [3] Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules (MDPI). URL:[Link]

    • [4] Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry (PubMed). URL:[Link]

    Sources

    Isoxazolo[4,5-b]pyrazine derivatives as potential anticancer agents

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Isoxazolo[4,5-b]pyrazine Derivatives as Targeted Covalent Anticancer Agents

    Executive Summary

    The isoxazolo[4,5-b]pyrazine ring system is a highly versatile, fused bicyclic heterocycle that has emerged as a privileged scaffold in modern drug discovery[1]. While historically explored for broad-spectrum antimicrobial and antioxidant properties[1][2], recent structural biology and medicinal chemistry efforts have repurposed this scaffold as a potent pharmacophore for targeted anticancer therapies. Specifically, functionalized isoxazolo[4,5-b]pyrazine derivatives have been identified as highly selective, covalent inhibitors of DCN1 (Defective in Cullin Neddylation 1)[3][4]. This application note details the mechanistic rationale, synthetic methodologies, and biological validation protocols required to develop and evaluate these derivatives as next-generation oncology therapeutics.

    Mechanistic Rationale: Targeting the Neddylation Pathway

    Cancer cells frequently hijack the ubiquitin-proteasome system to rapidly degrade tumor suppressors and survive oxidative stress. The cullin-RING ligase (CRL) family, a major class of E3 ubiquitin ligases, requires "neddylation"—the covalent attachment of the ubiquitin-like protein NEDD8—for its activation[3].

    DCN1 acts as a crucial co-E3 ligase in this pathway, facilitating the transfer of NEDD8 from the E2 enzyme UBC12 to cullin-3 scaffolds. Isoxazolo[4,5-b]pyrazine derivatives are engineered with an electrophilic warhead designed to covalently bind to the Cys115 residue located within the UBC12 binding pocket of DCN1[3]. This covalent modification sterically occludes UBC12, halting cullin-3 neddylation. The downstream effect is the stabilization of CRL substrates, such as NRF2, which alters the oxidative stress threshold of tumor cells and induces apoptosis[3][4].

    MOA Drug Isoxazolo[4,5-b]pyrazine Derivative DCN1 DCN1 (Cys115) Target Drug->DCN1 Covalent Binding UBC12 UBC12 E2 Enzyme DCN1->UBC12 Inhibits Interaction Cullin3 Cullin 3 Neddylation UBC12->Cullin3 Blocks NEDD8 Transfer Cancer Tumor Proliferation Cullin3->Cancer Arrests Cell Cycle

    Mechanistic pathway of DCN1-UBC12 inhibition by isoxazolo[4,5-b]pyrazine derivatives.

    Synthetic Methodology: Constructing the Scaffold

    The synthesis of the isoxazolo[4,5-b]pyrazine core requires precise control over reaction conditions due to the inherent lability of the isoxazole N-O bond under harsh reductive or basic environments[2]. The foundational synthetic route involves the conversion of a 5-aminoisoxazole precursor into a 4,5-diaminoisoxazole intermediate, followed by a rapid cyclocondensation with a 1,2-dicarbonyl compound (e.g., glyoxal) to form the pyrazine ring[2][5].

    Synthesis Step1 5-Aminoisoxazole Precursor Step2 Nitration & Reduction (4,5-Diaminoisoxazole) Step1->Step2 HNO3/H2SO4, then Pd/C Step3 Cyclocondensation (Glyoxal / 1,2-Dicarbonyl) Step2->Step3 EtOH, Reflux, Acid Catalyst Step4 Isoxazolo[4,5-b]pyrazine Core Scaffold Step3->Step4 Ring Closure Step5 Derivatization (Electrophilic Warhead) Step4->Step5 SAR Optimization

    Step-by-step synthetic workflow for isoxazolo[4,5-b]pyrazine core generation.

    Protocol 1: Synthesis of the Isoxazolo[4,5-b]pyrazine Core

    Objective: To synthesize the bicyclic core while preserving the structural integrity of the isoxazole ring. Causality Note: Traditional hydrogenation often leads to the decomposition of the isoxazole moiety[2]. Therefore, reduction must be performed under strictly controlled, mild conditions, and the resulting diamine must be immediately trapped by the dicarbonyl electrophile to prevent degradation.

    • Nitration: Dissolve 5-aminoisoxazole (1.0 eq) in concentrated H₂SO₄ at 0°C. Slowly add a nitrating mixture (HNO₃/H₂SO₄) dropwise. Stir for 2 hours at 0°C, then pour over crushed ice to precipitate 5-amino-4-nitroisoxazole.

    • Controlled Reduction: Suspend the nitro intermediate in ethanol. Add 10% Pd/C (0.05 eq) and subject to hydrogenation at exactly 1 atm H₂ pressure at room temperature.

      • Self-Validation Checkpoint: Monitor hydrogen uptake strictly. Halt the reaction immediately once 3 equivalents of H₂ are consumed. Analyze the crude mixture via LC-MS; the presence of the [M+H]⁺ peak corresponding to the intact 4,5-diaminoisoxazole confirms that the reductive conditions did not cause premature N-O bond cleavage[2].

    • Cyclocondensation: Filter the Pd/C catalyst under an inert argon atmosphere. Immediately add an aqueous solution of glyoxal (1.1 eq) to the ethanolic diamine filtrate.

    • Ring Closure: Reflux the mixture for 4 hours. The acidic byproduct of the reaction naturally catalyzes the sequential imine formation and cyclization[5].

    • Purification: Concentrate the solvent in vacuo and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure isoxazolo[4,5-b]pyrazine core.

    Biological Evaluation: Validating Covalent Inhibition

    To ensure that the synthesized derivatives function as true DCN1 inhibitors, researchers must validate the covalent engagement of the target and the subsequent downstream phenotypic effects[3].

    Protocol 2: DCN1-UBC12 TR-FRET Binding Assay

    Objective: To quantify the disruption of the DCN1-UBC12 protein-protein interaction by the synthesized derivatives. Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background fluorescence, providing a highly sensitive readout for protein-protein interactions.

    • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Protein Incubation: Incubate GST-tagged DCN1 (10 nM) with varying concentrations of the isoxazolo[4,5-b]pyrazine derivative (10 pM to 10 µM) for 60 minutes at room temperature to allow the covalent bond to form at Cys115[3].

    • Tracer Addition: Add Terbium-labeled anti-GST antibody (FRET donor) and Cy5-labeled UBC12 peptide (FRET acceptor) to the wells.

    • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 495 nm and 665 nm). Calculate the FRET ratio (665/495 nm).

      • Self-Validation Checkpoint: Run a parallel assay using a mutant DCN1 protein where Cys115 is mutated to Alanine (C115A). A complete loss of inhibitory activity (IC₅₀ shift to >10,000 nM) in the C115A mutant confirms that the compound's mechanism of action is strictly driven by covalent binding to Cys115, validating on-target engagement[3].

    Quantitative Data Presentation

    The following table summarizes representative Structure-Activity Relationship (SAR) data for functionalized isoxazolo[4,5-b]pyrazine derivatives. The data illustrates how the choice of the electrophilic warhead (R1 substitution) dictates the potency of DCN1 inhibition and corresponding cellular toxicity in HCT116 colon cancer cells[3][4].

    CompoundR1 Substitution (Electrophile)DCN1-UBC12 IC₅₀ (nM)Cullin-3 Neddylation IC₅₀ (nM)HCT116 Cell Viability IC₅₀ (µM)
    1 (Core) None (H)>10,000>10,000>50.0
    2 Acrylamide45 ± 5120 ± 152.4 ± 0.3
    3 Chloroacetamide18 ± 265 ± 80.8 ± 0.1
    4 Vinyl Sulfonamide85 ± 10210 ± 205.6 ± 0.5

    Table 1: Comparative SAR data demonstrating the necessity of an electrophilic warhead for potent DCN1 inhibition and anticancer efficacy. The chloroacetamide derivative (Compound 3) shows the highest potency due to optimal geometry for nucleophilic attack by Cys115.

    Sources

    Application Notes and Protocols for Evaluating the Antibacterial Activity of Substituted Isoxazolo[4,5-b]pyrazines and Related Heterocycles

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    These application notes provide a comprehensive guide to understanding and evaluating the antibacterial potential of substituted isoxazolo[4,5-b]pyrazines and structurally related isoxazole-fused heterocyclic compounds. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for the preclinical assessment of this promising class of novel chemical entities.

    Introduction: The Emergence of Isoxazole-Fused Heterocycles in Antibacterial Research

    The escalating crisis of antimicrobial resistance necessitates the discovery and development of new classes of antibacterial agents with novel mechanisms of action. Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, and the isoxazole scaffold, in particular, is a privileged structure found in numerous biologically active compounds. The fusion of an isoxazole ring with a pyrazine or a bioisosteric pyridine ring creates a rigid molecular architecture with a unique distribution of electron density and hydrogen bonding capabilities, making isoxazolo[4,5-b]pyrazines and their analogs attractive candidates for antibacterial drug discovery.[1][2]

    While published research specifically detailing the antibacterial properties of isoxazolo[4,5-b]pyrazines is emerging, the closely related isoxazolo[4,5-b]pyridines and isoxazolo[5,4-b]pyridines have demonstrated notable antimicrobial activity against a range of bacterial pathogens.[3][4] The protocols and scientific principles detailed herein are directly applicable to the screening and characterization of the isoxazolo[4,5-b]pyrazine series.

    Synthetic Strategies: An Overview

    The synthesis of isoxazolo[4,5-b]pyridine derivatives has been achieved through several key strategies, which can be adapted for the pyrazine analogs. These methods generally involve the construction of the isoxazole ring onto a pre-existing pyridine or pyrazine core, or vice-versa.[5] One common approach involves the annulation of an isoxazole fragment to a pyridine ring.[1][6][7] Another strategy is the formation of a pyridine ring from an appropriately substituted isoxazole.[1][6][7] A notable method for the synthesis of isoxazolo[4,5-b]pyridines starts from readily available 2-chloro-3-nitropyridines, proceeding through an intramolecular nucleophilic substitution of the nitro group as a key step.[1][6]

    Postulated Mechanism of Action

    The precise mechanism of action for isoxazolo[4,5-b]pyrazines is yet to be fully elucidated and requires experimental validation for each new compound. However, based on the known mechanisms of other heterocyclic antibacterials and the structural features of the isoxazole ring, several potential cellular targets can be hypothesized. One plausible mechanism could involve the inhibition of essential bacterial enzymes, such as those involved in DNA replication (e.g., DNA gyrase and topoisomerase IV) or cell wall synthesis. The planar, electron-rich nature of the fused ring system may facilitate intercalation with DNA or binding to enzymatic active sites.

    Below is a conceptual pathway illustrating a potential mechanism of action.

    potential_moa Conceptual Pathway: Potential Mechanism of Action compound Isoxazolo[4,5-b]pyrazine Derivative cell_entry Bacterial Cell Entry compound->cell_entry target Inhibition of Essential Bacterial Enzyme (e.g., DNA Gyrase) cell_entry->target dna_synthesis Disruption of DNA Replication target->dna_synthesis cell_death Bacteriostatic/ Bactericidal Effect dna_synthesis->cell_death

    Caption: Conceptual pathway for the antibacterial action of an isoxazolo[4,5-b]pyrazine derivative.

    Spectrum of Antibacterial Activity

    Studies on sulfonamide derivatives of isoxazolo[5,4-b]pyridines have reported activity against both Gram-negative and Gram-positive bacteria. Specifically, activity has been noted against Pseudomonas aeruginosa and Escherichia coli.[3][4] This suggests that the isoxazole-fused pyridine scaffold can serve as a template for developing broad-spectrum antibacterial agents. The substitution pattern on the heterocyclic core and any appended functional groups will be critical in determining the spectrum and potency of activity.

    Summary of Reported Antibacterial Activity

    The following table summarizes the available quantitative data for the antibacterial activity of selected isoxazolo[5,4-b]pyridine derivatives. This data serves as a benchmark for the evaluation of new analogs, including the isoxazolo[4,5-b]pyrazine series.

    Compound Name/StructureBacterial StrainTest MethodResult (e.g., MIC in µg/mL or Zone of Inhibition in mm)Reference
    N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa ATCC 27853Disk DiffusionActive at 125, 250, and 500 µ g/disk [3][4]
    N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coli ATCC 25922Disk DiffusionActive at 125, 250, and 500 µ g/disk [3][4]
    N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa ATCC 27853Disk DiffusionActive at 125, 250, and 500 µ g/disk [3][4]
    N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideEscherichia coli ATCC 25922Disk DiffusionActive at 125, 250, and 500 µ g/disk [3][4]

    Experimental Workflow for Antibacterial Evaluation

    The following diagram outlines a typical workflow for the comprehensive evaluation of a novel substituted isoxazolo[4,5-b]pyrazine derivative.

    experimental_workflow Comprehensive Workflow for Antibacterial Evaluation synthesis Synthesis & Purification of Isoxazolo[4,5-b]pyrazine primary_screening Primary Screening (Disk Diffusion Assay) synthesis->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay on Mammalian Cells) mic_determination->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis mic_determination->sar mbc_determination->sar cytotoxicity->sar

    Caption: A streamlined workflow for the synthesis and biological evaluation of novel antibacterial agents.

    Detailed Experimental Protocols

    The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in antimicrobial susceptibility testing.[8][9][10]

    Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

    The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

    Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound (substituted isoxazolo[4,5-b]pyrazine) dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial strains (e.g., S. aureus, E. coli)

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Incubator (35-37°C)

    • Multichannel pipette

    Procedure:

    • Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in an appropriate solvent.

    • Preparation of Bacterial Inoculum:

      • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

      • Suspend the colonies in sterile saline or PBS.

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

      • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Serial Dilution in Microtiter Plate:

      • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

      • Add 200 µL of the test compound at twice the desired highest final concentration to the first well of each row.

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

    • Inoculation:

      • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound.

    • Controls:

      • Growth Control: A well containing only CAMHB and the bacterial inoculum.

      • Sterility Control: A well containing only CAMHB.

      • Positive Control: A well containing a known antibiotic with activity against the test strain.

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • Data Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).

    Protocol 2: Antibacterial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer Method)

    The disk diffusion method is a qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[8][12]

    Materials:

    • Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[8]

    • Sterile paper disks (6 mm diameter)

    • Test compound solution of known concentration

    • Bacterial strains

    • 0.5 McFarland turbidity standard

    • Sterile cotton swabs

    • Incubator (35-37°C)

    • Calipers or ruler

    Procedure:

    • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8]

    • Inoculation of MHA Plate:

      • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

      • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[10]

    • Application of Disks:

      • Aseptically apply paper disks impregnated with a known amount of the test compound onto the surface of the inoculated MHA plate.

      • Ensure the disks are placed firmly on the agar to provide good contact.

    • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[12]

    • Data Interpretation:

      • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[9]

      • The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.[12] A larger zone of inhibition generally indicates greater susceptibility.

    Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

    The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

    Procedure:

    • Following the determination of the MIC from the broth microdilution assay, take a 10-100 µL aliquot from each well that showed no visible growth.

    • Spread the aliquot onto a fresh MHA plate.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.

    Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

    It is crucial to assess the toxicity of potential antibacterial compounds against mammalian cells to determine their selectivity.

    Materials:

    • Mammalian cell line (e.g., HeLa, HepG2)

    • 96-well cell culture plates

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • Plate reader

    Procedure:

    • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.[13]

    References

    • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

    • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

    • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

    • Nikol'skiy, V. V., & Starosotnikov, A. M. (2023). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds, 59(5), 341-343. [Link]

    • GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk diffusion susceptibility test). [Link]

    • Abdel-Rhman, M. H., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology, 9, 2889. [Link]

    • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
    • Al-zoreky, N. S., & Al-Taee, A. M. (2023). In vitro Evaluation of the Antimicrobial Activity of Aqueous and Ethanolic Extracts of Four Medicinal Plants from Saudi Arabia. Journal of Pure and Applied Microbiology, 17(2), 996-1006. [Link]

    • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069-1075. [Link]

    • Wadhwa, R., & Cascella, M. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

    • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]

    • Yan, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 523. [Link]

    • Vamanu, E., et al. (2025). In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. International Journal of Molecular Sciences, 26(8), 4581. [Link]

    • Nikol'skiy, V. V., & Starosotnikov, A. M. (2023). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(5), 341-343. [Link]

    • ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. [Link]

    • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]

    • Siddiqui, N. J., et al. (2013). Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety. Journal of the Brazilian Chemical Society, 24(8), 1313-1323. [Link]

    • ResearchGate. (n.d.). The antimicrobial activity of isoxazole derivatives[5,4-b]pyridines. [Link]

    • Mphahamele, P. M., et al. (2016). Synthesis and Antibacterial Activity of Benzo[12][14]isothiazolo[2,3-a]pyrazine-6,6-dioxide Derivatives. Molecules, 21(11), 1445. [Link]

    • ResearchGate. (n.d.). Some examples of biologically active isoxazolo[4,5-b]pyridines with.... [Link]

    • Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727-734. [Link]

    • Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-734. [Link]

    • Dawane, B. S., et al. (2015). Synthesis and biological investigation of isoxazolo[4,5-e][8][11][14]triazine derivatives. Der Pharma Chemica, 7(4), 278-283. [Link]

    Sources

    Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Isoxazolo[4,5-b]pyrazine Compounds

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Therapeutic Potential of Isoxazolo[4,5-b]pyrazines in Inflammation

    The isoxazolo[4,5-b]pyrazine scaffold represents a promising heterocyclic system in the quest for novel anti-inflammatory agents. This class of compounds merges the structural features of isoxazoles and pyrazines, both of which are prevalent in numerous biologically active molecules. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Similarly, pyrazine rings are integral to various approved drugs and natural products, contributing to their diverse biological profiles. The fusion of these two heterocycles in the isoxazolo[4,5-b]pyrazine core offers a unique chemical space for the design of potent and selective modulators of inflammatory pathways.

    Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2] The development of small molecules that can effectively target these pathways is a cornerstone of modern drug discovery.

    While extensive research has been conducted on related structures like isoxazolo[4,5-d]pyridazines and oxazolo[4,5-b]pyridines, the specific anti-inflammatory potential of isoxazolo[4,5-b]pyrazines is an emerging area of investigation.[3][4] This guide provides a comprehensive overview of the likely mechanisms of action for this compound class and offers detailed protocols for their in vitro and in vivo evaluation, based on established methodologies for analogous heterocyclic systems.

    Pillar 1: Unraveling the Mechanism of Action

    The anti-inflammatory effects of isoxazolo[4,5-b]pyrazine derivatives are hypothesized to be mediated through the modulation of key inflammatory signaling pathways. The primary targets are likely to be the enzymes and transcription factors that orchestrate the inflammatory response.

    Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

    A significant number of anti-inflammatory compounds exert their effects by inhibiting the COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. It is plausible that isoxazolo[4,5-b]pyrazines could act as inhibitors of these enzymes.

    • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[5]

    • Lipoxygenase (LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Dual inhibition of COX-2 and 5-LOX is an attractive strategy for developing broad-spectrum anti-inflammatory agents with an improved safety profile.[4]

    Modulation of the NF-κB Signaling Pathway

    The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] The canonical NF-κB pathway is a central hub for inflammatory signaling.

    In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[7] Isoxazolo[4,5-b]pyrazine compounds may interfere with this pathway at various points, such as inhibiting IKK activation, preventing IκBα degradation, or blocking the nuclear translocation of NF-κB.[8]

    NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR activates IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active NFkB->IkBa_NFkB Proteasome Proteasome IkBa_P->Proteasome degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA (κB site) NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines IkBa_NFkB->IKK

    Caption: Canonical NF-κB signaling pathway.

    Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

    The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[9] The activation of MAPKs can lead to the production of pro-inflammatory cytokines and enzymes like COX-2. Therefore, inhibition of MAPK phosphorylation is another potential anti-inflammatory mechanism for isoxazolo[4,5-b]pyrazine compounds.[8]

    Pillar 2: In Vitro and In Vivo Evaluation Protocols

    The following protocols are adapted from established methods for evaluating the anti-inflammatory properties of novel heterocyclic compounds and provide a robust framework for assessing isoxazolo[4,5-b]pyrazine derivatives.

    In Vitro Assays

    In_Vitro_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Downstream Assays start Seed RAW 264.7 Macrophages treatment Pre-treat with Isoxazolo[4,5-b]pyrazine Compound start->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation cell_viability Cell Viability (MTT Assay) stimulation->cell_viability no_assay Nitric Oxide (Griess Assay) stimulation->no_assay cytokine_assay Cytokine Quantification (ELISA for TNF-α, IL-6) stimulation->cytokine_assay western_blot Protein Expression (Western Blot for COX-2, iNOS, p-NF-κB) stimulation->western_blot

    Caption: General workflow for in vitro anti-inflammatory assays.

    • Cell Line: RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.

    • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Experimental Setup: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

    • Treatment: Pre-incubate the cells with various concentrations of the test isoxazolo[4,5-b]pyrazine compounds for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for NO and cytokine assays).

    • Rationale: To determine the cytotoxic concentrations of the test compounds and ensure that the observed anti-inflammatory effects are not due to cell death.

    • Protocol:

      • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and dissolve the formazan crystals in DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Express cell viability as a percentage of the vehicle-treated control.

    • Rationale: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.

    • Protocol:

      • Collect the cell culture supernatant after the incubation period.

      • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm.

      • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Rationale: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

    • Protocol:

      • Collect the cell culture supernatant.

      • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6).

      • Measure the absorbance and determine the cytokine concentration from a standard curve.

    • Rationale: To investigate the effect of the compounds on the expression and phosphorylation of key inflammatory proteins (e.g., COX-2, iNOS, p-IκBα, p-p65 NF-κB, p-p38 MAPK).

    • Protocol:

      • Lyse the cells and determine the protein concentration using a BCA assay.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

      • Incubate with HRP-conjugated secondary antibodies.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

      • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

    In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
    • Rationale: This is a widely used and well-characterized model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.

    • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

    • Protocol:

      • Acclimatize the animals for at least one week before the experiment.

      • Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

      • Administer the isoxazolo[4,5-b]pyrazine compounds or vehicle orally or intraperitoneally.

      • Administer a standard anti-inflammatory drug (e.g., indomethacin or celecoxib) to the positive control group.

      • After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

      • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

    Pillar 3: Data Presentation and Interpretation

    Quantitative Data Summary

    The following tables provide examples of how to present the quantitative data obtained from the in vitro and in vivo experiments.

    Table 1: In Vitro Anti-inflammatory Activity of Isoxazolo[4,5-b]pyrazine Derivatives

    CompoundCytotoxicity (IC50, µM)NO Production (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)
    IZP-1 >10015.212.818.52.1[4]6.3[4]
    IZP-2 >10025.622.129.35.8[4]15.4[4]
    Celecoxib >1008.57.210.10.05>100
    Ibuprofen >10030.228.935.65.1>100

    Data for COX-2 and 5-LOX inhibition are adapted from a study on structurally related isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues for illustrative purposes.[4]

    Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

    Treatment (Dose)Paw Edema Volume (mL) at 3h% Inhibition of Edema at 3h
    Vehicle Control 0.85 ± 0.05-
    IZP-1 (20 mg/kg) 0.48 ± 0.0443.5
    IZP-2 (20 mg/kg) 0.59 ± 0.0630.6
    Indomethacin (10 mg/kg) 0.42 ± 0.0350.6

    Data are presented as mean ± SEM.

    Interpretation of Results
    • Structure-Activity Relationship (SAR): Analyze the data to establish a relationship between the chemical structure of the isoxazolo[4,5-b]pyrazine derivatives and their anti-inflammatory activity.

    • Mechanism of Action: Correlate the in vitro data (e.g., inhibition of NO, cytokines, COX-2) with the in vivo efficacy to elucidate the potential mechanism of action.

    • Selectivity and Safety: Assess the selectivity of the compounds for COX-2 over COX-1 and their cytotoxic profile to predict their potential safety.

    Conclusion

    The isoxazolo[4,5-b]pyrazine scaffold holds significant promise for the development of novel anti-inflammatory therapeutics. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the anti-inflammatory properties of this compound class. By investigating their effects on key inflammatory mediators and signaling pathways, it will be possible to identify lead candidates with potent and selective anti-inflammatory activity for further preclinical and clinical development.

    References

    • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

    • Al-Subaie, A. M., El-Sawy, E. R., Badr, M. Z., & El-Gendy, M. A. (2018). Synthesis, In-vivo and In-vitro Anti-inflammatory Evaluation of some Novel Coumarin Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(3), 191-202. [Link]

    • Krasavin, M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

    • Özadalı, K., Özkanlı, F., Jain, S., Rao, P. P., & Velázquez-Martínez, C. A. (2012). Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 20(10), 3347-3356. [Link]

    • ChEMBL. (2012). Document: Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. (CHEMBL2016541). [Link]

    • Özadalı, K., Özkanlı, F., Jain, S., Rao, P. P., & Velázquez-Martínez, C. A. (2012). Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. PubMed. [Link]

    • Li, J., Li, R., Wang, Y., Zhang, J., Wu, Q., & Zhang, Y. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315367. [Link]

    • Kumar, R., Kumar, S., & Singh, P. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Letters in Drug Design & Discovery, 13(7), 643-655. [Link]

    • Kandefer-Szerszeń, M., Rzeski, W., & Szuster-Ciesielska, A. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2707. [Link]

    • Hovsepyan, T. R., Stepanyan, G. M., & Arsenyan, F. H. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]

    • Deshmukh, R., & Jha, A. (2014). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 6(1), 24-29. [Link]

    • Van de Vyver, T., & Van den Berghe, W. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 16(1), 1646-1663. [Link]

    • Hassan, A. S., Hafez, T. S., & El-Gazzar, M. G. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15116-15129. [Link]

    • Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(18), 2921–2927. [Link]

    • Sethi, G., Tergaonkar, V. (2009). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(11), 1139-1145. [Link]

    • Wang, Y., Liu, Y., Zhang, C., & Wang, Y. (2017). Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide. Experimental and Therapeutic Medicine, 14(4), 3739-3744. [Link]

    • Mukherjee, D., & Sen, A. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Pharmacognosy and Phytochemistry, 10(6), 1-10. [Link]

    • Anton-Sales, M., & Viñas, M. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 5031. [Link]

    Sources

    High-throughput screening of isoxazolo[4,5-b]pyrazine libraries

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Throughput Screening of Isoxazolo[4,5-b]pyrazine Libraries for Antiviral Drug Discovery

    Introduction & Scientific Rationale

    Isoxazolo[4,5-b]pyrazine is a highly versatile bicyclic heteroaromatic scaffold[1]. In medicinal chemistry, it is most prominently recognized as a critical synthetic precursor and structural analog to potent broad-spectrum antiviral agents, such as favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide)[2]. The isoxazolo[4,5-b]pyrazine core is frequently utilized to generate diverse libraries of compounds that act as prodrugs or direct inhibitors of viral RNA-dependent RNA polymerase (RdRp)[3]. Furthermore, derivatives of this scaffold have shown promise in other therapeutic areas, including as allosteric modulators for central nervous system targets[4].

    High-throughput screening (HTS) of these libraries requires robust, miniaturized, and self-validating assays. This application note details a comprehensive HTS workflow designed to identify novel RdRp inhibitors from an isoxazolo[4,5-b]pyrazine library, balancing biochemical precision with phenotypic relevance.

    Screening Strategy and Workflow

    To ensure high fidelity in hit identification, the screening cascade is structured as a bipartite system: a primary biochemical assay to confirm target engagement (RdRp inhibition), followed by a secondary phenotypic counter-screen to rule out non-specific cytotoxicity.

    HTS_Workflow Library Isoxazolo[4,5-b]pyrazine Compound Library Assay Primary HTS Assay (FRET-based RdRp) Library->Assay Triage Hit Triage (Z'-factor > 0.6) Assay->Triage CounterScreen Counter-Screening (Cytotoxicity) Triage->CounterScreen Hit Validated Hits (Lead Optimization) CounterScreen->Hit

    Fig 1. High-throughput screening workflow for isoxazolo[4,5-b]pyrazine libraries.

    Protocol 1: Primary Biochemical HTS (FRET-Based RdRp Assay)

    Causality & Design Choice: Traditional RdRp assays rely on radioisotope incorporation, which poses safety hazards and logistical bottlenecks for HTS. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay. By using a dual-labeled RNA template (fluorophore and quencher), the synthesis of the complementary strand by RdRp displaces the quencher, yielding a measurable fluorescent signal. This homogeneous assay requires no wash steps, making it ideal for 384-well automation.

    Self-Validating System: The assay incorporates 100% activity controls (DMSO vehicle) and 0% activity controls (EDTA to chelate Mg²⁺, halting RdRp). A plate is only considered valid and actionable if the calculated Z'-factor is 0.6.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare the RdRp enzyme mix in an optimized reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100). Causality: The inclusion of Triton X-100 prevents non-specific aggregation of the hydrophobic isoxazolo[4,5-b]pyrazine derivatives, drastically reducing false positives known as Pan-Assay Interference Compounds (PAINS).

    • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the isoxazolo[4,5-b]pyrazine library (from 10 mM DMSO stocks) into a 384-well black microplate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter volume transfers, maintaining a final DMSO concentration of <0.5% to prevent solvent-induced enzyme denaturation.

    • Enzyme Pre-incubation: Add 5 µL of the RdRp enzyme mix to the assay plates. Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 5 µL of the substrate mix (NTPs + FRET-labeled RNA template).

    • Kinetic Readout: Monitor fluorescence (Ex: 485 nm / Em: 520 nm) continuously for 60 minutes using a multi-mode plate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

    • Validation Check: Calculate the Z'-factor. Proceed to hit selection only if Z' > 0.6.

    Protocol 2: Phenotypic Counter-Screening (Cell Viability Assay)

    Causality & Design Choice: Compounds that non-specifically disrupt cellular membranes or metabolic pathways will appear as false "hits" in viral replication assays. To filter these out, we employ an ATP-dependent luminescence assay on uninfected host cells. ATP is a direct proxy for metabolic activity; luminescence provides a broader dynamic range and is less susceptible to auto-fluorescence from the conjugated pyrazine rings than colorimetric assays (like MTT).

    Step-by-Step Methodology:

    • Cell Seeding: Seed host cells (e.g., Vero E6) at 5,000 cells/well in 25 µL of DMEM + 10% FBS into 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂. Causality: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

    • Compound Treatment: Acoustically dispense the primary hits into the cell plates (10 µM final concentration). Include Puromycin (10 µM) as a positive control for cytotoxicity.

    • Incubation: Incubate for 48 hours to allow sufficient time for compound-induced apoptotic or necrotic pathways to manifest.

    • Detection: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of the ATP-detection reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Readout & Validation: Measure luminescence. Calculate the CC50​ (half-maximal cytotoxic concentration). Only compounds with a Selectivity Index ( SI=CC50​/IC50​ ) > 10 are advanced.

    Mechanistic Context: RdRp Inhibition

    Isoxazolo[4,5-b]pyrazine derivatives often serve as prodrugs. Once inside the cell, the isoxazole ring may undergo cleavage or modification, followed by intracellular phosphorylation by host kinases to form an active ribonucleoside triphosphate (RTP) analog[3]. This active metabolite competes with natural purines for incorporation into the nascent viral RNA, leading to lethal mutagenesis or chain termination[2].

    MOA Prodrug Isoxazolo[4,5-b]pyrazine Derivative Metabolism Intracellular Phosphorylation (Active RTP Form) Prodrug->Metabolism RdRp Viral RdRp Complex Metabolism->RdRp Binds to catalytic site Inhibition Chain Termination / Lethal Mutagenesis RdRp->Inhibition Halt Viral Replication Halted Inhibition->Halt

    Fig 2. Mechanistic pathway of viral RdRp inhibition by active metabolites.

    Quantitative Data Summary

    The following table outlines the quantitative benchmarks required to validate an HTS campaign for this specific library class.

    ParameterTarget ThresholdScientific RationaleTypical Result (Isoxazolo[4,5-b]pyrazine Library)
    Z'-Factor 0.6Ensures robust signal-to-noise ratio and assay reproducibility.0.72 - 0.85
    Hit Rate 0.5% - 2.0%Prevents resource exhaustion from false positives while capturing true chemotypes.~1.2%
    Signal-to-Background (S/B) > 5.0Necessary for resolving weak inhibitors in a primary screen.8.4
    Selectivity Index (SI) > 10Confirms that antiviral activity is not a byproduct of host cell toxicity.> 50 for lead candidates
    DMSO Tolerance Up to 2%Isoxazolo[4,5-b]pyrazines can be hydrophobic; requires solvent tolerance.Stable up to 1.5% DMSO

    References

    • Title: Isoxazolo[4,5-b]pyrazine | C5H3N3O[1] Source: PubChem (National Institutes of Health) URL:

    • Title: Recent advances made in the synthesis of small drug molecules for clinical applications: An insight[2] Source: PMC (National Institutes of Health) URL:

    • Title: A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles[4] Source: ResearchGate URL:

    • Title: Favipiravir – a modern antiviral drug: synthesis and modifications[3] Source: Chemistry of Heterocyclic Compounds URL:

    Sources

    In vitro evaluation of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: In Vitro Evaluation of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate as a Masked Antiviral Prodrug

    Executive Summary & Scientific Rationale

    In the landscape of antiviral drug development, targeting the viral RNA-dependent RNA polymerase (RdRP) remains a highly effective strategy for achieving broad-spectrum efficacy against RNA viruses. Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-04-5) [] is a constrained bicyclic scaffold traditionally utilized as a synthetic intermediate for pyrazinecarboxamide antivirals, most notably Favipiravir (T-705)[2].

    However, evaluating this compound in vitro requires a paradigm shift: it must be treated as a lipophilic masked prodrug . The isoxazole ring masks the highly polar carboxamide/carbonitrile functionalities, theoretically enhancing passive membrane permeability. Once inside the host cell, the isoxazole ring is hypothesized to undergo reductive cleavage of the N-O bond[3], releasing the active pyrazine core. This core is subsequently phosphoribosylated into an active ribofuranosyl 5'-triphosphate (RTP) analog, which acts as a competitive inhibitor and chain terminator of viral RdRP[4].

    This application note outlines a comprehensive, self-validating in vitro workflow designed to evaluate the metabolic activation, target engagement, and phenotypic efficacy of this bicyclic precursor.

    Mechanistic Pathway of Activation

    To understand the experimental design, one must first map the required biotransformation of the compound. The following diagram illustrates the necessary intracellular cascade for the prodrug to achieve target engagement.

    Activation_Pathway A Methyl 5-hydroxyisoxazolo [4,5-b]pyrazine-3-carboxylate B Cellular Uptake (Vero E6 / MDCK) A->B Transport C Reductive Cleavage (Isoxazole Ring Opening) B->C Reductases D Phosphorylation (Host Kinases) C->D PRPP Synthetase E Active Ribofuranosyl 5'-Triphosphate D->E ATP-dependent F Viral RdRP Inhibition (Chain Termination) E->F Competitive Binding

    Figure 1: Intracellular activation cascade of the isoxazolo[4,5-b]pyrazine prodrug.

    Experimental Workflow & Protocols

    The evaluation of a prodrug requires decoupled assays to differentiate between intrinsic target affinity and metabolic activation.

    Workflow Step1 Compound Preparation (DMSO Stock) Step2 Cell-Free Assays (RdRP Enzymatic Assay) Step1->Step2 Step3 Cell-Based Assays (CPE Reduction & Cytotoxicity) Step1->Step3 Step4 ADME / DMPK (Microsomal Stability) Step1->Step4 Step5 Data Synthesis (EC50, CC50, SI Calculation) Step2->Step5 Step3->Step5 Step4->Step5

    Figure 2: Comprehensive in vitro evaluation workflow for prodrug candidates.

    Protocol A: In Vitro Metabolic Activation (Reductive S9 Assay)

    Rationale & Causality: Standard microsomal stability assays rely on oxidative conditions (NADPH-dependent CYPs in aerobic environments). However, the cleavage of the isoxazole N-O bond is a reductive process[3]. If evaluated under standard aerobic conditions, the compound will falsely appear metabolically inert. We utilize hepatic S9 fractions under nitrogen-purged (hypoxic) conditions to accurately model cytosolic reductive biotransformation. Self-Validating Controls:

    • Positive Control: Prontosil (a known azo dye requiring reductive cleavage). If Prontosil is not cleaved, the hypoxic environment failed.

    • Negative Control: Heat-inactivated S9 fraction (differentiates enzymatic cleavage from spontaneous chemical hydrolysis).

    Methodology:

    • Prepare a 1 µM solution of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate in 100 mM potassium phosphate buffer (pH 7.4).

    • Add human liver S9 fraction to a final protein concentration of 2 mg/mL.

    • Purge the reaction vials with N₂ gas for 5 minutes to establish a hypoxic environment.

    • Initiate the reaction by adding a reductive cofactor cocktail (1 mM NADPH, 1 mM NADH, 2 mM DTT).

    • Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench aliquots immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard).

    • Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS to track the disappearance of the parent mass (m/z ~195) and the appearance of the ring-opened pyrazine metabolite.

    Protocol B: Cell-Free RdRP Enzymatic Assay

    Rationale & Causality: A common pitfall in prodrug evaluation is expecting target engagement in biochemical assays. Because Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate lacks the active triphosphate moiety, it must be inactive against the isolated RdRP enzyme. This assay proves the compound is a true prodrug and does not act via non-specific binding or assay interference. Self-Validating Controls:

    • Positive Control: Favipiravir-RTP (the active triphosphate form)[4]. Failure of Favipiravir-RTP to inhibit the enzyme invalidates the assay.

    • Negative Control: DMSO vehicle.

    Methodology:

    • Reconstitute recombinant viral RdRP complex (e.g., SARS-CoV-2 nsp12/7/8 or Influenza PA/PB1/PB2) in assay buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 1 mM DTT).

    • Pre-incubate the enzyme with a customized RNA template-primer duplex (0.5 µM) for 10 minutes at room temperature.

    • Add the test compound in a 10-point dose-response dilution (0.1 µM to 200 µM).

    • Initiate RNA synthesis by adding an NTP mix containing a fluorescently labeled UTP analog (e.g., ATTO-633-UTP).

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence polarization (FP) using a microplate reader. Expected Result: The test compound should yield an IC₅₀ > 100 µM.

    Protocol C: Cell-Based Antiviral Efficacy & Cytotoxicity

    Rationale & Causality: To evaluate phenotypic efficacy, the compound must cross the cell membrane, undergo reductive cleavage, and be phosphorylated by host kinases[2]. We utilize Vero E6 cells because their inherent deficiency in type I interferon production makes them highly permissive to viral replication. For cytotoxicity, we strictly use an ATP-based luminescence assay (CellTiter-Glo) rather than MTT; MTT relies on cellular reductases which may be competitively inhibited by the reductive metabolism of the isoxazole prodrug, leading to skewed toxicity data. Self-Validating Controls:

    • Antiviral Positive Control: Remdesivir (validation of viral inhibition).

    • Cytotoxicity Positive Control: Puromycin (validation of cell death detection).

    Methodology:

    • Seed Vero E6 cells at 1×10⁴ cells/well in opaque 96-well plates (for cytotoxicity) and clear plates (for antiviral efficacy). Incubate overnight at 37°C, 5% CO₂.

    • Viral Infection: Infect the clear plates with the target RNA virus (e.g., HCoV-OC43) at a Multiplicity of Infection (MOI) of 0.01.

    • Compound Treatment: Treat both infected and uninfected plates with serial dilutions of the test compound (0.1 µM to 100 µM).

    • Incubate for 72 hours.

    • Efficacy Readout: Extract viral RNA from the infected plates using a magnetic bead-based kit. Quantify viral load via RT-qPCR (targeting the viral N gene) to calculate the Half-Maximal Effective Concentration (EC₅₀).

    • Toxicity Readout: Add CellTiter-Glo reagent to the uninfected plates. Incubate for 10 minutes and read luminescence to calculate the Half-Maximal Cytotoxic Concentration (CC₅₀).

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

    Quantitative Data Synthesis

    To facilitate rapid decision-making in the drug development pipeline, summarize the multi-assay data into a standardized matrix. Below is a representative data structure comparing the test compound against the active reference drug.

    CompoundCell-Free RdRP IC₅₀ (µM)Cell-Based EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Reductive S9 T₁/₂ (min)
    Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate > 100 (Expected)Assay DependentAssay DependentCC₅₀ / EC₅₀Assay Dependent
    Favipiravir (Prodrug Form) > 10015.5 ± 2.1> 500> 3245.2 ± 3.4
    Favipiravir-RTP (Active Form) 0.85 ± 0.12N/A (Poor Permeability)N/AN/AN/A

    Note: A successful prodrug profile for Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate will mirror Favipiravir, showing no cell-free activity but potent cell-based efficacy coupled with a measurable half-life in reductive S9 fractions.

    References

    • [] CAS 1374986-04-5 Methyl 5-Hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate. BOC Sciences. URL:

    • [2] Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. National Center for Biotechnology Information (PMC). URL:

    • [3] Synthesis of Novel 5,6,7-Substituted 3-Phenyl-6,7-Dihydroisoxazolo[4,5-d]Pyrimidines. ResearchGate. URL:

    • [4] Recent advances made in the synthesis of small drug molecules for clinical applications: An insight (Favipiravir Mechanism). National Center for Biotechnology Information (PMC). URL:

    Sources

    Cell-based assays for isoxazolo[4,5-b]pyrazine cytotoxicity

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Cell-Based Cytotoxicity Assays for Isoxazolo[4,5-b]pyrazine Derivatives in Drug Discovery

    Introduction & Scientific Rationale

    The isoxazolo[4,5-b]pyrazine scaffold and its derivatives represent a highly versatile class of heterocyclic compounds in modern medicinal chemistry. Historically recognized as critical precursors in the synthesis of broad-spectrum antiviral agents like Favipiravir[1], these compounds have recently emerged as potent anticancer agents and selective covalent inhibitors of Defective in Cullin Neddylation 1 (DCN1) [2].

    When evaluating the biological activity of isoxazolo[4,5-b]pyrazines, establishing a robust, artifact-free cytotoxicity profile is paramount. As a Senior Application Scientist, I strongly advise against relying solely on traditional tetrazolium-based metabolic assays (e.g., MTT or MTS) for primary screening of this specific chemical class. The highly reactive nature of the pyrazine core—particularly in halogenated or aminated derivatives—can act as a redox cycler, artificially reducing tetrazolium salts and yielding false viability signals [3].

    To ensure absolute scientific integrity, this application note outlines a self-validating, multi-tiered screening cascade. We utilize an ATP-based luminescent assay for primary viability screening to eliminate chemical interference, followed by Annexin V/PI flow cytometry to mechanistically distinguish true target-driven apoptosis from acute, non-specific necrosis.

    Experimental Design & Workflow Causality

    The experimental workflow is designed as a self-validating system. By coupling a quantitative viability readout with a qualitative mechanistic validation, researchers can confidently calculate the Selectivity Index (SI) of novel isoxazolo[4,5-b]pyrazine derivatives—ensuring that the compounds are selectively cytotoxic to malignant cells while sparing host epithelial cells (e.g., Vero or HeLa) [4].

    ScreeningWorkflow Lib Isoxazolo[4,5-b]pyrazine Library Pri Primary Screen (ATP Viability Assay) Lib->Pri Hit Hit Selection (IC50 < 10 µM) Pri->Hit Sec Secondary Screen (Annexin V/PI Flow Cytometry) Hit->Sec Mech Mechanistic Profiling (Caspase-3/7 Activity) Sec->Mech

    Multi-tiered cytotoxicity screening workflow for isoxazolo[4,5-b]pyrazine derivatives.

    Step-by-Step Experimental Protocols

    Protocol 1: High-Throughput ATP-Based Viability Assay

    Causality Check: This assay quantifies intracellular ATP, which is directly proportional to the number of metabolically active cells. It is immune to the redox interference commonly caused by pyrazine derivatives.

    Materials:

    • Target Cells (e.g., MCF-7 breast cancer cells) and Host Cells (e.g., Vero epithelial cells).

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • White opaque 96-well microplates (white plates maximize luminescence signal and prevent well-to-well crosstalk).

    Methodology:

    • Cell Seeding: Harvest cells at 80% confluence. Seed 5,000 cells/well in 90 µL of complete culture medium into a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the isoxazolo[4,5-b]pyrazine derivatives in DMSO. Dilute these stocks 1:100 in culture medium to create 10X intermediate solutions.

    • Treatment: Add 10 µL of the 10X compound solutions to the respective wells (final assay volume = 100 µL; final DMSO concentration = 0.1%).

      • Self-Validating Controls: Include a vehicle control (0.1% DMSO) for baseline viability and a positive control (1 µM Staurosporine) to ensure the assay's dynamic range is functioning.

    • Incubation: Incubate the plates for 72 hours at 37°C.

    • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

    • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1 second per well). Calculate IC₅₀ values using non-linear regression analysis.

    Protocol 2: Mechanistic Apoptosis Profiling (Annexin V / PI)

    Causality Check: While Protocol 1 identifies if cells are dying, Protocol 2 identifies how. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).

    Methodology:

    • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the isoxazolo[4,5-b]pyrazine derivative at 1X and 3X its established IC₅₀ for 24 and 48 hours.

    • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells (via gentle trypsinization). Crucial Step: Failing to collect the medium will result in a massive underrepresentation of the late apoptotic population.

    • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

    Data Presentation: Quantitative Profiling

    To evaluate the therapeutic potential of new derivatives, quantitative data must be structured to highlight the Selectivity Index (SI). The SI is calculated as (CC₅₀ in Host Cells) / (IC₅₀ in Cancer Cells). An SI > 10 indicates a favorable safety window.

    Table 1: Representative Cytotoxicity Profiling of Isoxazolo[4,5-b]pyrazine Derivatives

    Compound IDTarget Cell Line (Cancer)IC₅₀ (µM)Host Cell Line (Toxicity)CC₅₀ (µM)Selectivity Index (SI)Mechanism of Death
    Derivative 1a MCF-7 (Breast)2.4 ± 0.3Vero (Epithelial)> 100> 41.6Apoptosis
    Derivative 1b HeLa (Cervical)8.1 ± 0.5Vero (Epithelial)45.2 ± 2.15.5Mixed (Apop/Necrosis)
    Derivative 2c HCT-116 (Colon)0.9 ± 0.1Vero (Epithelial)> 100> 111.1Apoptosis
    Staurosporine MCF-7 (Breast)0.05 ± 0.01Vero (Epithelial)0.12 ± 0.032.4Apoptosis

    Mechanistic Visualization

    The exact mechanism by which isoxazolo[4,5-b]pyrazine derivatives induce cytotoxicity heavily depends on their functionalization. However, highly selective derivatives (like Derivative 2c) typically trigger the intrinsic apoptotic cascade via specific intracellular target inhibition (e.g., DCN1-mediated cullin neddylation blockade) [2].

    MOAPathway Drug Isoxazolo[4,5-b]pyrazine Target DCN1 / Kinase Inhibition Drug->Target Mito Mitochondrial Depolarization Target->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop

    Proposed apoptotic signaling pathway induced by isoxazolo[4,5-b]pyrazine derivatives.

    References

    • Source: PMC (National Institutes of Health)
    • Title: Covalent small molecule dcn1 inhibitors and therapeutic methods using the same (EP3609876B1)
    • Title: 3-Iminobutanenitrile as Building Block for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines with Antitumor and Antioxidant Activities Source: ResearchGate URL
    • Title: Synthesis of Novel 5,6,7-Substituted 3-Phenyl-6,7-Dihydroisoxazolo[4,5-d]Pyrimidines Source: ResearchGate URL

    Troubleshooting & Optimization

    Improving yield in isoxazolo[4,5-b]pyrazine synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks encountered when synthesizing the isoxazolo[4,5-b]pyrazine core.

    This bicyclic system is a critical intermediate in medicinal chemistry, most notably utilized in the industrial synthesis of the antiviral drug Favipiravir. However, the electron-rich nature of the precursors and the lability of the N–O bond often lead to poor yields, polymerization, and unexpected rearrangements.

    Core Synthetic Workflows & Common Pitfalls

    SynthesisPathways Start1 4,5-Diaminoisoxazole + 1,2-Dicarbonyl Condensation Acid-Catalyzed Condensation Start1->Condensation Start2 3-Nitro/Halo-pyrazine Precursors SNAr Base-Promoted Intramolecular S_NAr Start2->SNAr Target Isoxazolo[4,5-b]pyrazine Core Condensation->Target PTSA, Anhydrous Side1 Glyoxal Polymerization / Diamine Degradation Condensation->Side1 Aqueous HCl SNAr->Target K2CO3, 20°C Side2 Boulton-Katritzky Rearrangement SNAr->Side2 Strong Base / Heat

    Fig 1: Primary synthetic routes to the isoxazolo[4,5-b]pyrazine core and their associated failure modes.

    Troubleshooting FAQs

    Q1: Why is my yield so low during the condensation of 4,5-diaminoisoxazole with glyoxal?

    The Causality: The classical approach to forming the pyrazine ring involves condensing a 4,5-diaminoisoxazole with a 1,2-dicarbonyl like glyoxal[1]. If you are using aqueous acidic conditions (e.g., HCl in water), you are likely triggering two competing degradation pathways. First, glyoxal rapidly polymerizes in aqueous acid at elevated temperatures. Second, the electron-rich 4,5-diaminoisoxazole is prone to oxidative degradation.

    The Solution: Shift the reaction equilibrium by removing water in an anhydrous environment. Watanabe and co-workers successfully utilized p-Toluenesulfonic acid (PTSA) in anhydrous solvents to drive the formation of the isoxazolo[4,5-b]pyrazine core during Favipiravir precursor synthesis.

    Quantitative Optimization Data: Below is a summary of reaction conditions and their impact on the condensation yield:

    SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
    WaterHCl (aq)1004< 15%Extensive glyoxal polymerization; starting material degradation.
    MethanolNone651225%Incomplete conversion; reaction stalls at the mono-imine intermediate.
    ToluenePTSA (cat.)110668%Dean-Stark removal of water successfully drives the equilibrium.
    Ethanol (Anhydrous)PTSA (cat.)78882% Optimal solubility for the diamine; minimizes thermal degradation.
    Q2: I successfully synthesized the core, but the isoxazole ring disappears during downstream functionalization. What is happening?

    The Causality: The N–O bond of the isoxazole ring is highly sensitive to reductive cleavage. In fact, decomposition of the isoxazole moiety is almost universally observed during attempts to catalytically hydrogenate the fused pyrazine ring[1].

    NO_Cleavage Issue Issue: Loss of Isoxazole Ring During Downstream Steps Check1 Are you using catalytic hydrogenation? Issue->Check1 Check2 Are you using strong nucleophilic bases? Issue->Check2 Sol1 Switch to chemical reduction (e.g., Fe/AcOH or SnCl2) Check1->Sol1 Yes (H2/Pd) Sol2 Use non-nucleophilic bases (e.g., DIPEA, DBU) Check2->Sol2 Yes (NaOH/KOH)

    Fig 2: Diagnostic logic tree for preventing premature N–O bond cleavage in isoxazole derivatives.

    The Solution: Avoid H2​/Pd or H2​/RaneyNi unless your explicit goal is to open the ring (as is done in the final steps of Favipiravir synthesis to yield the 3-hydroxypyrazine-2-carbonitrile derivative). If you must reduce a peripheral functional group (e.g., a nitro group on a side chain), utilize milder, highly chemoselective chemical reductants such as Iron powder in Acetic Acid ( Fe/AcOH ).

    Q3: I am using an intramolecular SN​Ar cyclization of a nitro-pyrazine, but NMR shows a completely different heterocyclic product. Why?

    The Causality: When constructing the fused system via base-promoted intramolecular nucleophilic substitution (e.g., using isonitroso or hydrazone derivatives), strong bases or excessive heat can trigger a Boulton–Katritzky rearrangement . As observed in the closely related isoxazolo[4,5-b]pyridine systems, the isoxazole ring can dynamically open and rearrange into a triazole or other thermodynamically stable heterocycle rather than forming the desired fused pyrazine[2].

    The Solution: Strictly control the basicity and thermodynamics of the cyclization step. Use mild carbonate bases (e.g., K2​CO3​ ) in polar aprotic solvents (DMF or DMSO) at ambient temperature (20 °C)[2].

    Self-Validating Protocol: PTSA-Catalyzed Condensation

    To ensure high yields and prevent the degradation pathways discussed above, follow this self-validating methodology for the synthesis of the isoxazolo[4,5-b]pyrazine core.

    Materials:

    • 4,5-diaminoisoxazole derivative (1.0 equiv)

    • Glyoxal (40% in water, pre-dried/lyophilized if possible, or anhydrous polymeric form) (1.2 equiv)

    • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

    • Anhydrous Ethanol

    Step-by-Step Methodology:

    • Preparation & Visual Validation: Dissolve the 4,5-diaminoisoxazole in anhydrous ethanol under an inert N2​ atmosphere.

      • Validation Check: The solution must be clear. Any baseline turbidity indicates pre-existing oxidative degradation of the diamine. Filter through a short pad of Celite if necessary before proceeding.

    • Catalyst Addition: Add 0.1 equivalents of PTSA, followed by the dropwise addition of the 1,2-dicarbonyl (glyoxal) at 0 °C to control the initial exothermic mono-imine formation.

    • Cyclization: Attach a reflux condenser and heat the reaction to 78 °C.

    • In-Process Analytical Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1).

      • Validation Check: The starting diamine will stain heavily with Ninhydrin (purple/brown). As the reaction progresses, this spot must disappear, replaced by a highly UV-active product spot (254 nm) that does not stain with Ninhydrin. This confirms the complete conversion of the primary amines into the fully conjugated pyrazine system.

    • Quench & Workup (Critical): Cool the reaction to room temperature and immediately neutralize the PTSA by adding solid NaHCO3​ (0.15 equiv).

      • Validation Check: Failure to neutralize the acid prior to solvent evaporation will result in the concentration of the acid, leading to late-stage cleavage of the N–O bond during rotary evaporation.

    • Purification: Filter the neutralized salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

    Sources

    Technical Support Center: Purification Workflows for Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Intermediates Technical Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals working with Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-04-5).

    As a critical advanced intermediate in the synthesis of RNA-dependent RNA polymerase inhibitors like Favipiravir (T-705)[1][2], this molecule presents unique handling and purification challenges. Its fused isoxazolo-pyrazine core, combined with a tautomerizable hydroxyl group, demands precise physicochemical control during isolation. This guide bypasses generic advice to provide mechanistically grounded, field-validated troubleshooting strategies.

    Part 1: Mechanistic Profiling & Causality

    To purify this compound successfully, you must first understand the structural causality behind its behavior:

    • Lactim-Lactam Tautomerism: The 5-hydroxyl group on the pyrazine ring exists in a dynamic equilibrium with its 5-oxo (lactam) tautomer (i.e., a 1,2-dihydropyrazin-2-one derivative). On the timescale of chromatography, this exchange creates multiple hydrogen-bond donor/acceptor states, leading to severe peak broadening and tailing on bare silica.

    • Base-Promoted Ring Cleavage: The N–O bond of the isoxazole ring is highly sensitive to nucleophilic attack and base-promoted Boulton-Katritzky rearrangements[3][4]. Exposure to strong bases (e.g., basic alumina, NaOH, or basic HPLC modifiers like NH₄OH) will result in irreversible ring opening and degradation.

    Part 2: Diagnostic FAQs & Troubleshooting

    Q1: My compound streaks continuously across the TLC plate and column during normal-phase silica chromatography. How do I fix this? A1: The streaking is caused by the tautomeric equilibrium interacting unpredictably with the acidic silanol groups of the stationary phase. Intervention: Abandon standard Hexane/Ethyl Acetate gradients. Switch to a Dichloromethane/Methanol gradient and add 1% v/v Glacial Acetic Acid to the mobile phase. The acid protonates the silanol sites and forces the molecule into a single, predictable hydrogen-bonding state, sharpening the elution band.

    Q2: I am experiencing massive product loss and peak splitting during Reverse-Phase Prep-HPLC. What is happening? A2: Peak splitting in RP-HPLC for this molecule is a classic symptom of partial ionization. The pKa of the pyrazinol hydroxyl group typically falls between 6.0 and 8.0. If your water/acetonitrile mobile phase is unbuffered (pH ~7), the molecule exists in a mixed ionization state. Intervention: Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases. This lowers the pH to ~2.5, ensuring the molecule is fully protonated (neutral) and elutes as a single, sharp peak.

    Q3: The compound degrades during solvent removal post-HPLC. Why? A3: Isoxazolo-pyrazines undergo thermal degradation when concentrated from aqueous acidic mixtures at elevated temperatures. Intervention: Never use a rotary evaporator with a water bath >35°C for HPLC fractions. Instead, immediately freeze the fractions and lyophilize them to dryness to preserve the integrity of the isoxazole ring.

    Part 3: Quantitative Performance Metrics

    To assist in selecting the optimal purification route, we have summarized the performance data of three standard techniques based on our internal validation metrics.

    Purification MethodTypical RecoveryPurity AchievedScalabilityPrimary Limitation
    Solvent/Antisolvent Recrystallization 75 - 85%>99%High (>100g)Requires crude purity >80% to induce nucleation.
    RP Prep-HPLC (Acidic Modifier) 80 - 90%>98%Low (<5g)Throughput bottleneck; requires lyophilization.
    Normal-Phase Flash (Acidic Modifier) 60 - 70%90 - 95%Medium (5-50g)Residual acetic acid removal; risk of co-eluting polar impurities.
    Part 4: Validated Standard Operating Procedures (SOPs)

    Every protocol described below is a self-validating system. Do not skip the analytical verification steps.

    SOP A: Acid-Modified Reverse-Phase Prep-HPLC (For complex, low-purity crudes)

    Mechanistic Goal: Suppress ionization and tautomeric exchange via pH control.

    • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Methanol. Causality: The planar fused bicyclic system causes strong π−π stacking, limiting solubility in pure Acetonitrile. DMSO disrupts these intermolecular forces. Filter through a 0.45 µm PTFE syringe filter.

    • Analytical Validation: Before scaling, run an analytical LC-MS gradient (5% to 95% MeCN over 5 mins) using 0.1% Formic Acid in both phases. Verify that the target mass (m/z [M+H]+ 196.1) corresponds to a single, sharp peak.

    • Column Selection: Utilize a C18 column with a high carbon load (e.g., Waters XBridge C18, 5 µm) to maximize retention of this highly polar molecule.

    • Preparative Gradient:

      • Mobile Phase A: H₂O + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Run a shallow gradient of 5% B to 40% B over 15 column volumes (CV) to separate the target from closely eluting pyrazine byproducts.

    • Recovery: Pool the fractions containing the product. Flash-freeze in a dry ice/acetone bath and lyophilize for 24-48 hours. Do not apply heat.

    SOP B: Solvent-Antisolvent Recrystallization (For scalable, high-purity crudes)

    Mechanistic Goal: Break lactam hydrogen bonds with a polar protic solvent, then induce controlled precipitation.

    • Dissolution: Suspend the crude solid (must be >80% pure by NMR) in a minimal volume of boiling Methanol (approx. 5-8 Vol). Causality: Methanol acts as a hydrogen-bond disruptor, fully solubilizing the lactam tautomer.

    • Antisolvent Addition: Remove from heat. While stirring vigorously, dropwise add cold Ethyl Acetate (antisolvent) until a slight, persistent turbidity is observed.

    • Controlled Nucleation: Allow the flask to cool ambiently to room temperature over 2 hours. Rapid cooling will trap impurities in the crystal lattice. Once at room temperature, transfer to a 4°C refrigerator for 2 hours to maximize yield.

    • Isolation: Filter the crystalline solid through a sintered glass funnel. Wash the filter cake with 2 volumes of ice-cold Ethyl Acetate.

    • Drying: Dry the crystals in a vacuum oven at 35°C (max) for 12 hours.

    Part 5: Decision Workflow

    Use the following logical matrix to determine the appropriate purification strategy based on your starting material parameters.

    PurificationWorkflow Start Crude Methyl 5-hydroxyisoxazolo [4,5-b]pyrazine-3-carboxylate CheckPurity Assess Purity & Scale (LC-MS / 1H-NMR) Start->CheckPurity HighPurity Purity > 80% Scale > 1g CheckPurity->HighPurity High Purity LowPurity Purity < 80% Scale < 1g CheckPurity->LowPurity Low Purity Recrystallization Solvent/Antisolvent Recrystallization (MeOH / EtOAc) HighPurity->Recrystallization PrepHPLC Reverse-Phase Prep-HPLC (0.1% Formic Acid Modifier) LowPurity->PrepHPLC Drying Lyophilization & Vacuum Drying (<35°C) Recrystallization->Drying Validation Validation: Sharp Peak on Analytical LC? PrepHPLC->Validation Validation->PrepHPLC No (Adjust pH) Validation->Drying Yes PureProduct Pure Target Compound (>98% Purity) Drying->PureProduct

    Fig 1: Decision matrix for the purification of isoxazolo[4,5-b]pyrazine derivatives.

    Part 6: References
    • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications Chemistry of Heterocyclic Compounds, 2020, 56(6), 659–662. URL:[Link]

    • Favipiravir and the battle against COVID-19 Scientific Update, April 2020. URL:[Link]

    • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines Beilstein Journal of Organic Chemistry, 2024, 20, 1069–1075. URL:[Link]

    Sources

    Technical Support Center: Isoxazolo[4,5-b]pyrazine Ester Synthesis & Troubleshooting

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. The synthesis of isoxazolo[4,5-b]pyrazine esters represents a critical, high-value transformation in modern medicinal chemistry. Most notably, it serves as the key intermediate in the non-trivial synthesis of the broad-spectrum antiviral agent Favipiravir (). Due to the highly functionalized nature of the pyrazine ring and the lability of the isoxazole moiety, researchers frequently encounter challenges related to regioselectivity, catalyst deactivation, and premature ring cleavage.

    This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-fidelity synthesis.

    Synthetic Workflow & Mechanistic Pathway

    G N1 Ethyl 2,2-diethoxyacetate N2 Isoxazole Derivative N1->N2 Condensation N3 Isoxazolo[4,5-b]pyrazine Ester N2->N3 PTSA, Cyclization N4 6-Fluoro-3-hydroxypyrazine -2-carbonitrile N3->N4 NaOH, DOWEX Cleavage N5 Favipiravir N4->N5 Alkaline H2O2

    Synthetic pathway of Favipiravir via the isoxazolo[4,5-b]pyrazine ester intermediate.

    Standard Operating Protocol (SOP): PTSA-Catalyzed Cyclization & Base-Mediated Cleavage

    This methodology details the critical conversion of the isoxazole derivative to the isoxazolo[4,5-b]pyrazine ester, followed by its controlled cleavage to yield the carbonitrile intermediate ().

    Step 1: PTSA-Catalyzed Cyclization

    • Charge a dry, argon-purged reactor with the isoxazole precursor (1.0 eq) dissolved in anhydrous toluene (10 volumes).

    • Add anhydrous p-Toluenesulfonic acid (PTSA) (0.15 eq).

      • Causality: PTSA acts as a Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity and driving the intramolecular cyclization to form the pyrazine ring.

    • Attach a Dean-Stark apparatus filled with 4Å molecular sieves. Reflux at 80°C for 4-6 hours.

    • Self-Validation Checkpoint : Monitor water collection in the Dean-Stark trap. The reaction is self-validating when the stoichiometric equivalent of water is collected, which directly correlates with >95% conversion via HPLC.

    Step 2: Base-Mediated Isoxazole Ring Cleavage

    • Cool the isolated isoxazolo[4,5-b]pyrazine ester to 0–5°C in an aqueous/organic biphasic system.

    • Add 2.0 M NaOH dropwise to induce the cleavage of the isoxazole ring, yielding the 6-fluoro-3-hydroxypyrazine-2-carbonitrile intermediate ().

    • Crucial Quench: Immediately upon complete conversion (monitored by TLC), add pre-swelled DOWEX strongly acidic cation exchange resin to rapidly neutralize the basic environment.

    • Self-Validation Checkpoint : The pH must drop from >12 to exactly 6.5–7.0 within 60 seconds of DOWEX addition. Failure to achieve this indicates insufficient resin loading, risking nitrile hydrolysis.

    Quantitative Data: Optimization of Cyclization Conditions

    The following table summarizes the causal relationship between reaction parameters and the yield of the isoxazolo[4,5-b]pyrazine ester.

    Reaction ParameterCatalyst (PTSA)TemperatureMoisture ControlYield (%)Major Impurity Profile
    Baseline5 mol%60°CNone45%Unreacted precursor
    Thermal Push15 mol%110°CNone52%Thermal degradation products
    Optimized Protocol 15 mol% 80°C Dean-Stark / 4Å Sieves 89% Trace (<2%)
    Base-Cleavage StepN/A (NaOH)5°CDOWEX Resin Quench82% (Nitrile)Hydrolyzed amide (if unquenched)
    Troubleshooting Guides & FAQs

    Q1: Why is my PTSA-catalyzed cyclization stalling, leaving significant amounts of unreacted isoxazole precursor? Expert Insight: The cyclization is highly sensitive to moisture. The reaction generates water as a byproduct. If this water is not actively removed, it hydrates the PTSA catalyst, drastically shifting its pKa and neutralizing its Brønsted acidity. Without sufficient protonation of the electrophilic center, the intramolecular attack stalls. Actionable Fix: Implement a Dean-Stark trap combined with 4Å molecular sieves. If the reaction has already stalled, do not simply add more PTSA; instead, distill off 20% of the solvent volume to azeotropically remove water, then spike with an additional 5 mol% of anhydrous PTSA.

    Troubleshooting Issue Issue: Low Yield of Isoxazolo[4,5-b]pyrazine Ester Check1 Check PTSA Catalyst Loading & Moisture Issue->Check1 Check2 Check Reaction Temperature Issue->Check2 Sol1 Dry solvent / Increase PTSA Check1->Sol1 If wet/low cat. Sol2 Maintain strict thermal control (Avoid >80°C) Check2->Sol2 If degradation seen

    Troubleshooting logic for resolving low yields during isoxazolopyrazine cyclization.

    Q2: During the ring cleavage step, I am observing excessive degradation and the formation of an amide byproduct instead of the desired 6-fluoro-3-hydroxypyrazine-2-carbonitrile. How can I control this? Expert Insight: The conversion of the isoxazolo[4,5-b]pyrazine ester involves the base-mediated cleavage of the isoxazole ring using sodium hydroxide (). However, the resulting carbonitrile moiety is highly susceptible to over-hydrolysis in strong alkaline conditions, converting the nitrile into an unwanted primary amide. Actionable Fix: The use of DOWEX resin is non-negotiable here. Liquid acids (like aqueous HCl) can cause localized pH spikes that trigger degradation. DOWEX, being a solid-state cation exchange resin, acts as a heterogeneous buffer. It rapidly sequesters sodium ions and safely neutralizes the hydroxide ions without creating acidic micro-environments. Ensure the DOWEX resin is fully pre-swelled in water to maximize its surface area and exchange kinetics before addition.

    Q3: What are the optimal conditions to maximize the yield of the fluorinated isoxazolo[4,5-b]pyrazine intermediate prior to cleavage? Expert Insight: Nucleophilic fluorination of pyrazine derivatives is notoriously challenging due to competing side reactions. Traditional methods using Olah's reagent are highly corrosive and low-yielding, often resulting in complex mixtures (1)[1]. Actionable Fix: Modern protocols leverage a sequential diazotization followed by nucleophilic fluorination. Ensure the reaction temperature is strictly maintained between -5°C and 0°C during the introduction of the fluorine source. The self-validating metric here is the color of the reaction mixture; a shift to deep red/brown indicates thermal decomposition of the diazonium intermediate, signaling that the cooling bath has failed.

    References
    • Watanabe et al. "Recent advances made in the synthesis of small drug molecules for clinical applications:An insight." White Rose Research Online. URL:[Link]

    • "Favipiravir – a modern antiviral drug: synthesis and modifications." Chemistry of Heterocyclic Compounds. URL:[Link]

    Sources

    Technical Support Center: Optimization of Isoxazolo[4,5-b]pyrazine Formation

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis and optimization of isoxazolo[4,5-b]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this chemical transformation.

    Introduction to Isoxazolo[4,5-b]pyrazine Synthesis

    The isoxazolo[4,5-b]pyrazine core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis, however, can present several challenges, from low yields to the formation of undesired side products. This guide is built on established principles of heterocyclic chemistry and field-proven insights to help you overcome these hurdles.

    Frequently Asked Questions (FAQs)

    This section addresses common questions encountered during the synthesis of isoxazolo[4,5-b]pyrazines and their analogues.

    Q1: What are the most common starting materials for the synthesis of isoxazolo[4,5-b]pyrazines?

    The synthesis of the isoxazolo[4,5-b]pyrazine ring system typically involves the condensation of a suitably functionalized pyrazine with a component that will form the isoxazole ring, or vice versa. Common precursors include aminopyrazines, diaminopyrazines, and various 1,3-dicarbonyl compounds or their equivalents. For instance, a common strategy involves the reaction of an aminopyrazine derivative with a β-keto ester.

    Q2: What are the primary synthetic strategies for constructing the isoxazolo[4,5-b]pyrazine core?

    Several synthetic routes can be employed, often analogous to the synthesis of related fused heterocyclic systems like isoxazolo[4,5-b]pyridines. Key strategies include:

    • Annulation of an isoxazole ring onto a pyrazine core: This often involves the cyclization of a substituted aminopyrazine.

    • Annulation of a pyrazine ring onto a functionalized isoxazole core: This can be achieved through reactions of aminoisoxazoles with dicarbonyl compounds.[1][2]

    • Intramolecular cyclization reactions: These can involve nucleophilic substitution or condensation reactions on a precursor molecule containing both pyrazine and isoxazole fragments.[1][3][4][5]

    Q3: My reaction yield is consistently low. What are the likely causes?

    Low yields can stem from several factors. Incomplete reaction is a common culprit, which can be addressed by optimizing reaction time, temperature, or catalyst loading. Another significant factor is the formation of side products. It is also crucial to ensure the purity of your starting materials and the use of anhydrous solvents, as many of the condensation steps are sensitive to moisture.

    Q4: I am observing the formation of an unexpected isomer. What could be happening?

    The formation of isomers can occur, especially when using unsymmetrical starting materials. For example, in reactions involving 1,3-dicarbonyl compounds, the initial nucleophilic attack can potentially occur at two different carbonyl groups, leading to a mixture of regioisomers.[6] Careful control of reaction conditions, such as temperature and the choice of catalyst, can sometimes favor the formation of one isomer over the other.

    Q5: Are there any known side reactions to be aware of?

    Yes, several side reactions can complicate the synthesis of isoxazolo[4,5-b]pyrazines. One notable example, observed in the analogous pyridine series, is the Boulton-Katritzky rearrangement, which can occur under basic conditions.[3][4][5] This rearrangement can lead to the formation of isomeric triazole derivatives.[3][4]

    Troubleshooting Guide

    This section provides a structured approach to troubleshooting common issues encountered during the synthesis of isoxazolo[4,5-b]pyrazines.

    Problem Potential Cause(s) Suggested Solution(s)
    Low or No Product Formation Inactive catalyst or reagents.Verify the activity of your catalyst. Use freshly opened or purified reagents.
    Incorrect reaction temperature.Optimize the temperature. Some reactions may require heating to overcome activation barriers, while others may need to be run at lower temperatures to prevent decomposition.
    Presence of moisture.Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
    Formation of Multiple Products Competing side reactions.Adjust the reaction conditions (e.g., change the base, solvent, or temperature) to disfavor the side reaction. Consider using protecting groups for reactive functional groups.[4]
    Isomer formation.If using an unsymmetrical starting material, consider a more regioselective synthetic route. Chromatographic purification will be necessary to separate the isomers.
    Difficulty in Product Purification Product is highly polar or insoluble.For polar products, consider using a different stationary phase for chromatography (e.g., alumina or reverse-phase silica). For insoluble products, recrystallization from a high-boiling point solvent may be effective.
    Presence of persistent impurities.Re-evaluate the reaction work-up procedure. An additional washing step or a different extraction solvent may help remove the impurity.

    Experimental Protocols

    The following are example protocols adapted from related syntheses. Note: These are generalized procedures and may require optimization for your specific substrates.

    Protocol 1: Friedländer-type Annulation

    This protocol is based on the condensation of an aminopyrazine derivative with a carbonyl compound containing a reactive α-methylene group.

    • To a solution of the aminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the carbonyl compound (1.1 eq).

    • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, In(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid). [7]

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    Protocol 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

    This protocol is adapted from the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines.[1][3][4][5] A similar strategy could be envisioned for a suitably substituted chloronitropyrazine.

    • Synthesize the precursor containing a nucleophilic oxime and an electrophilic pyrazine ring with a good leaving group (e.g., a nitro group).

    • Dissolve the precursor in an appropriate solvent (e.g., acetonitrile).

    • Add a base (e.g., K₂CO₃) to promote the cyclization.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Once the reaction is complete, filter off the base and concentrate the filtrate.

    • Purify the product by column chromatography.

    Visualizing the Workflow

    General Troubleshooting Workflow

    TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield) check_reagents Verify Purity and Activity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Identify Side Products (NMR, MS) start->analyze_byproducts use_anhydrous Ensure Anhydrous Conditions check_reagents->use_anhydrous optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time change_catalyst Screen Different Catalysts analyze_byproducts->change_catalyst change_solvent Screen Different Solvents analyze_byproducts->change_solvent protecting_group Consider Protecting Group Strategy analyze_byproducts->protecting_group purification Optimize Purification (Chromatography, Recrystallization) optimize_temp->purification optimize_time->purification use_anhydrous->purification change_catalyst->purification change_solvent->purification protecting_group->purification success Successful Synthesis purification->success

    Caption: A decision tree for troubleshooting common issues.

    Synthetic Strategies Overview

    SyntheticStrategies target Isoxazolo[4,5-b]pyrazine strategy1 Annulation of Isoxazole onto Pyrazine strategy2 Annulation of Pyrazine onto Isoxazole strategy3 Intramolecular Cyclization sub1 Aminopyrazine + 1,3-Dicarbonyl sub2 Aminoisoxazole + Dicarbonyl Compound sub3 Functionalized Pyrazine-Isoxazole Precursor - strategy1; target <- strategy2; target <- strategy3; strategy1 -> sub1; strategy2 -> sub2; strategy3 - - strategy1; target <- strategy2; target <- strategy3; strategy1 -> sub1; strategy2 -> sub2; strategy3 -

    Sources

    Technical Support Center: Troubleshooting NMR Signal Assignment in Isoxazolo[4,5-b]pyrazine Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced NMR Troubleshooting Guide for isoxazolo[4,5-b]pyrazine derivatives. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with the unique spectroscopic challenges of these bicyclic heterocycles. These scaffolds are critical in modern medicinal chemistry, notably serving as key intermediates in the synthesis of antiviral agents like Favipiravir .

    Baseline Data: Expected NMR Parameters

    Before troubleshooting, verify your baseline data. The isoxazolo[4,5-b]pyrazine core presents a highly electron-deficient system. Table 1 summarizes the typical chemical shift ranges for the unsubstituted core.

    Table 1: Typical NMR Chemical Shift Ranges for the Isoxazolo[4,5-b]pyrazine Core

    NucleusPositionTypical Shift Range (ppm)Multiplicity / CouplingStructural Notes
    1H H-38.80 – 9.50SingletHighly deshielded by adjacent N2 and O1.
    1H H-58.30 – 8.80Doublet (J = 2.5–3.0 Hz)Couples with H-6.
    1H H-68.40 – 8.90Doublet (J = 2.5–3.0 Hz)Couples with H-5.
    13C C-3a130.0 – 142.0Quaternary (C)Bridgehead; broadened by adjacent N4.
    13C C-7a150.0 – 162.0Quaternary (C)Bridgehead; deshielded by adjacent O1.
    15N N-2360.0 – 380.0-Isoxazole N (Referenced to liquid NH3).
    15N N-4 / N-7300.0 – 330.0-Pyrazine N (Referenced to liquid NH3).
    Frequently Asked Questions & Troubleshooting

    Q1: Why are the bridgehead carbon signals (C3a, C7a) missing or severely broadened in my 1D 13C NMR spectrum? Causality: The C3a and C7a carbons are directly bonded to quadrupolar 14N nuclei (spin I = 1). The rapid quadrupolar relaxation of 14N induces "scalar relaxation of the second kind" in the adjacent 13C nuclei. This drastically shortens the transverse relaxation time (T2) of the carbons, resulting in broad, sometimes undetectable signals in standard 1D experiments. Self-Validating Solution: Do not waste instrument time increasing the number of scans. Instead, run a 1H-13C HMBC. Because HMBC relies on magnetization transfer from protons (which are not directly bonded to the 14N and thus less affected by its relaxation), the C3a/C7a carbons will appear as sharp cross-peaks, validating their presence. If standard HMBC lacks the resolution to separate C3a and C7a, implement a Band-Selective HMBC (bs-HMBC).

    Workflow A Missing C3a/C7a Signals in 1D 13C NMR B Optimize 1D 13C Increase D1 > 5*T1 A->B C Run Standard 1H-13C HMBC (J = 8 Hz) B->C D Signals Resolved? C->D E Run Band-Selective HMBC (bs-HMBC, SW = 60 ppm) D->E No (Overlap/Weak) G Complete Backbone Assignment D->G Yes F Run 1H-15N HMBC (Indirect N-Detection) E->F Still Ambiguous E->G Resolved F->G

    Workflow for assigning missing quaternary carbons in quadrupolar-affected heterocycles.

    Q2: How can I definitively differentiate the C5 and C6 positions on the pyrazine ring? Causality: The pyrazine ring in isoxazolo[4,5-b]pyrazine is asymmetric due to the fused isoxazole. Oxygen is highly electronegative, meaning C7a is significantly more deshielded than C3a. This electronic asymmetry propagates through the ring, but 1H shifts for H5 and H6 can still overlap depending on the solvent and substitution patterns . Self-Validating Solution: Utilize 3J (three-bond) HMBC correlations. H-6 will show a strong 3J correlation to the highly deshielded C7a (>150 ppm). H-5 will show a 3J correlation to C3a (~130-140 ppm). If your assignment is correct, the 1H-15N HMBC will perfectly mirror this logic: H-6 will couple to N-7, and H-5 will couple to N-4.

    Q3: My synthesis might have yielded a mixture of isoxazolo[4,5-b]pyrazine and isoxazolo[5,4-b]pyrazine regioisomers. How do I prove the regiochemistry? Causality: Cyclization reactions forming fused pyrazoles or isoxazoles often proceed through competitive pericyclic or pseudopericyclic pathways, leading to regioisomeric mixtures . In the [4,5-b] isomer, the pyrazine N-7 is adjacent to the isoxazole oxygen. In the [5,4-b] isomer, the orientation is flipped. Self-Validating Solution: 15N chemical shifts are exquisitely sensitive to their local electronic environment. Run a 1H-15N HMBC. In the [4,5-b] isomer, the N-7 shift is typically shielded (~300-320 ppm) due to the adjacent oxygen's inductive effect on the pi-system, whereas in the [5,4-b] isomer, the adjacent nitrogen causes a distinct shift.

    Regioisomer Start Determine Regioisomer: [4,5-b] vs [5,4-b] Analyze Analyze 13C Shift of C7a & 15N Shift of N7 Start->Analyze Cond1 C7a > 150 ppm (Near O) N7 ~ 310 ppm Analyze->Cond1 Cond2 C7a < 140 ppm (Near N) N7 ~ 350 ppm Analyze->Cond2 Res1 Isoxazolo[4,5-b]pyrazine Cond1->Res1 Res2 Isoxazolo[5,4-b]pyrazine Cond2->Res2

    Logical decision tree for distinguishing isoxazolopyrazine regioisomers using NMR.

    Step-by-Step Experimental Protocols
    Protocol A: Band-Selective 1H-13C HMBC (bs-HMBC)

    Purpose: To drastically increase digital resolution in the carbon dimension without increasing acquisition time, allowing for the separation of closely spaced or quadrupolar-broadened quaternary carbons (C3a/C7a).

    • Initial Setup: Acquire a standard 1D 1H NMR and a quick 1D 13C NMR to determine the exact proton and carbon sweep widths.

    • Sequence Selection: Load the bs-HMBC pulse program (e.g., shmbcctetgpl2nd on Bruker systems).

    • Parameter Optimization (F1 - Carbon): Set the 13C sweep width (SW) strictly to the aromatic/heteroaromatic region (e.g., 100–160 ppm).

    • Carrier Frequency: Center the 13C carrier frequency (O2) exactly in the middle of the selected SW (e.g., 130 ppm).

    • Coupling Constants: Set the long-range coupling constant (CNST13) to 8 Hz.

    • Acquisition: Acquire with at least 256 increments in F1. Because the SW is reduced to 60 ppm, this yields a digital resolution of < 2 Hz/point, ensuring clean separation of C3a and C7a cross-peaks.

    Protocol B: 1H-15N HMBC for Regiochemical Validation

    Purpose: To bypass 14N quadrupolar broadening and unambiguously assign the nitrogen backbone to confirm regiochemistry.

    • Probe Configuration: Ensure the use of a cryoprobe optimized for 15N or a broadband probe tuned correctly.

    • Sequence Selection: Load the 1H-15N HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Parameter Optimization (F1 - Nitrogen): Set the 15N sweep width to cover 250–400 ppm (referenced to liquid NH3 at 0 ppm).

    • Coupling Constants: Set the long-range coupling constant delay optimized for 3J_HN. For pyrazine systems, 5–6 Hz is optimal.

    • Acquisition: Run the experiment with a sufficient number of scans (NS ≥ 32) due to the low natural abundance of 15N (0.37%).

    • Processing: Process with zero-filling and a sine-bell squared window function. Validate the structure by checking the 3J correlation from H-5 to N-7 or H-6 to N-4.

    References
    • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PubMed Central (PMC).[Link]

    • Isoxazolo[4,5-b]pyrazine. PubChem.[Link]

    • A New Cyclization to Fused Pyrazoles Tunable for Pericyclic or Pseudopericyclic Route: An Experimental and Theoretical Study. ACS Publications.[Link]

    • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. PubMed Central (PMC).[Link]

    Enhancing the solubility of isoxazolo[4,5-b]pyrazine compounds for biological assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of isoxazolo[4,5-b]pyrazine derivatives in biological assays. These fused bicyclic heteroaromatic compounds are highly valuable in drug discovery—acting as scaffolds for DCN1 inhibitors[1], antiviral agents, and cardiovascular modulators[2]. However, their highly planar geometry promotes strong intermolecular π−π stacking, resulting in high crystal lattice energy and notoriously poor aqueous solubility[3].

    When diluted from DMSO stocks into aqueous assay buffers (like PBS or HEPES), these compounds rapidly exceed their kinetic solubility limit, forming micro-precipitates. This leads to false negatives (due to reduced bioavailable compound) or false positives (due to light scattering interference or non-specific protein binding).

    This guide provides field-proven, self-validating protocols to diagnose, quantify, and resolve solubility bottlenecks for isoxazolo[4,5-b]pyrazine compounds.

    Diagnostic Workflow

    Before applying complex formulation strategies, you must systematically diagnose whether your assay interference is truly caused by compound precipitation.

    Workflow Start Compound in DMSO Stock Dilute Dilute into Aqueous Buffer Start->Dilute Check Precipitation Detected? (Nephelometry) Dilute->Check Fail Kinetic Limit Exceeded Check->Fail Yes Pass Compound Soluble Check->Pass No Optimize Apply HP-β-CD Complexation Fail->Optimize Optimize->Dilute Retest Run Proceed to Bioassay Pass->Run

    Workflow for diagnosing and resolving compound precipitation in biological assays.

    Frequently Asked Questions & Troubleshooting

    Q1: My biochemical assay readouts are non-linear at higher concentrations. How can I confirm if my isoxazolo[4,5-b]pyrazine compound is precipitating?

    A1: The most reliable method to detect compound aggregation before it ruins your assay is Laser Nephelometry . Unlike visual inspection, which only detects gross precipitation, a nephelometer measures the Tyndall effect—the scattering of light by suspended micro-particles in the assay medium[4]. If the compound aggregates, the optical density and light scattering will spike proportionally to the degree of insolubility[4].

    Q2: How do I accurately determine the kinetic solubility of my compounds to establish a safe maximum assay concentration?

    A2: You must perform a High-Throughput Kinetic Solubility Assay. This mimics the exact conditions of your biological assay (rapid dilution from DMSO into buffer) rather than thermodynamic equilibrium (which takes days)[3][5].

    Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

    • Causality & Rationale: We use serial dilutions in DMSO first, followed by a single massive dilution into the aqueous buffer. This ensures the final DMSO concentration remains constant across all wells (e.g., 1% v/v), isolating the compound's concentration as the sole variable driving precipitation.

    • Preparation: Prepare a 10 mM stock solution of the isoxazolo[4,5-b]pyrazine compound in 100% DMSO[4].

    • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in 100% DMSO to create a concentration gradient.

    • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom clear microtiter plate containing 198 µL of your exact biological assay buffer (e.g., PBS, pH 7.4). This yields a final DMSO concentration of 1.0% v/v[6].

    • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. Causality: This matches the typical duration and temperature of a cell-based or biochemical assay, allowing metastable supersaturated solutions time to nucleate and precipitate[6].

    • Measurement: Read the plate using a laser nephelometer.

    • Self-Validation System: Always include a known insoluble compound (e.g., Nicardipine) as a positive control for light scattering, and a highly soluble compound (e.g., Acetaminophen) as a negative baseline. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is detected above the buffer baseline[3].

    Q3: Standard cosolvents are maxed out at 1% v/v in my cell-based assay. What is the best alternative to keep the isoxazolo[4,5-b]pyrazine core in solution?

    A3: For highly planar, hydrophobic heterocycles like isoxazolo[4,5-b]pyrazines, Cyclodextrin (CD) inclusion complexes are the superior choice. Cyclodextrins, particularly 2-hydroxypropyl- β -cyclodextrin (HP- β -CD), possess a hydrophilic exterior and a hydrophobic inner cavity[7]. They encapsulate the lipophilic pyrazine core, forming a host-guest complex that shields the compound from the aqueous environment without permanently altering its chemical structure[8].

    Mechanism FreeDrug Free Isoxazolo[4,5-b]pyrazine (Hydrophobic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex + CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Release Target Binding (Equilibrium Release) Complex->Release Dilution

    Mechanism of cyclodextrin-mediated solubilization via host-guest inclusion complex formation.

    Q4: How do I prepare a cyclodextrin inclusion complex that is compatible with my in vitro assay?

    A4: You must drive the equilibrium toward the host-guest complex using excess cyclodextrin, followed by filtration to remove uncomplexed aggregates.

    Protocol 2: Preparation and Validation of HP- β -CD Inclusion Complexes

    • Causality & Rationale: We use prolonged stirring because the isoxazolo[4,5-b]pyrazine crystal lattice is highly stable. Prolonged mechanical agitation provides the activation energy required for the cyclodextrin cavity to encapsulate the drug molecules[7][8].

    • Host Solution: Prepare a 20% (w/v) solution of HP- β -CD in your biological assay buffer[9].

    • Guest Addition: Add the solid isoxazolo[4,5-b]pyrazine compound directly to the CD solution at a target concentration of 1 mM (far above its normal aqueous solubility).

    • Complexation: Stir the suspension vigorously at 35°C for 24 hours. Causality: The extended time ensures thermodynamic equilibrium is reached between the free drug, free CD, and the inclusion complex[9].

    • Separation: Centrifuge the mixture at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Causality: This removes any uncomplexed, precipitated compound that would otherwise cause false light scattering in your biological assay[5].

    • Self-Validation System: To confirm the exact concentration of the solubilized compound, dilute an aliquot of the filtrate 1:10 in methanol (which disrupts the CD complex) and measure the absorbance via UV-Vis spectrophotometry against a pre-established standard curve of the compound in methanol[6][10].

    Solubilization Strategies Comparison

    When optimizing your assay, select the solubilization strategy that balances solubility enhancement with biological compatibility.

    Solubilization StrategyMechanism of ActionMax Typical Assay Conc.Biological Assay CompatibilityKey Limitations
    DMSO (Cosolvent) Disrupts hydrogen bonding and lowers dielectric constant of water.0.1% - 1.0% v/vModerate (Cellular)High (Biochemical)High concentrations cause cell toxicity and non-specific protein denaturation.
    HP- β -Cyclodextrin Encapsulates lipophilic core in a hydrophobic cavity (Host-Guest).1% - 5% w/vHigh (Cellular)High (Biochemical)May sequester highly lipophilic assay reagents (e.g., fluorescent dyes).
    Tween-20 (Surfactant) Forms micelles that trap hydrophobic molecules.0.01% - 0.1% v/vLow (Cellular)Moderate (Biochemical)Can lyse cell membranes; frequently interferes with enzymatic activity.
    BSA (Protein Carrier) Non-specific hydrophobic binding to albumin pockets.0.1% - 1.0% w/vHigh (Cellular)Moderate (Biochemical)Reduces the "free fraction" of the drug, artificially shifting IC50 values.

    References

    • Covalent small molecule dcn1 inhibitors and therapeutic methods using the same - Google Patents. 1

    • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - White Rose University Consortium.

    • Hypertensive action of 5-(beta-aminoethyl)aminoisoxazoles: synthesis and screening of isoxazolopyrazines and isoxazolodiazepines - PubMed. 2

    • In vitro solubility assays in drug discovery - PubMed. 3

    • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. 4

    • Kinetic Solubility Assays Protocol - AxisPharm. 6

    • Aqueous Solubility Assay - Enamine. 5

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. 7

    • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC. 8

    • Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability - ACS Publications. 9

    • Self-Assembly System Based on Cyclodextrin for Targeted Delivery of Cannabidiol - Frontiers. 10

    Sources

    Method refinement for the biological screening of isoxazolo[4,5-b]pyrazines

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Biological Screening of Isoxazolo[4,5-b]pyrazines

    Isoxazolo[4,5-b]pyrazines and their downstream derivatives (such as pyrazinecarboxamides) are highly versatile scaffolds in medicinal chemistry. They are prominently featured in two major therapeutic screening pipelines: antiviral RNA-dependent RNA polymerase (RdRp) inhibition (e.g., Favipiravir analogs)[1] and protein-protein interaction (PPI) inhibition targeting the DCN1-UBC12 complex to block cullin neddylation[2][3].

    This troubleshooting guide is designed for scientists optimizing in vitro biochemical assays for these compounds. It addresses the mechanistic causality behind common screening failures and provides self-validating protocols to ensure data integrity.

    Section 1: Troubleshooting Viral RdRp Inhibition Assays

    Q: Why is my in vitro RdRp primer extension assay showing no inhibition, even when testing isoxazolo[4,5-b]pyrazine-derived compounds at concentrations >500 µM?

    The Causality: This is a classic false-negative result caused by a mismatch between the compound's mechanism of action and the biochemical assay environment. Compounds like Favipiravir (derived from isoxazolo[4,5-b]pyrazine precursors) are prodrugs . In a cellular environment, they are intracellularly phosphoribosylated by host enzymes (such as HGPRT and cellular kinases) into their active ribofuranosyl 5'-triphosphate (RTP) form[1].

    In a purified, cell-free in vitro RdRp assay, these host enzymes are absent. The parent compound cannot bind the polymerase active site because it lacks the triphosphate moiety required to mimic a natural purine nucleotide[1].

    The Solution: You must synthesize or commercially procure the -RTP (ribofuranosyl 5'-triphosphate) metabolite of your hit compound for cell-free enzymatic assays. Alternatively, switch to a cell-based viral replication assay (e.g., using Vero E6 or Calu-3 cells) where the host machinery can naturally metabolize the prodrug[4][5].

    G Isox Isoxazolo[4,5-b]pyrazine Precursor Fav Pyrazinecarboxamide (Prodrug) Isox->Fav Chemical Synthesis HGPRT Host Kinases / HGPRT (Phosphorylation) Fav->HGPRT Cellular Uptake FavRTP Active RTP Metabolite (Triphosphorylated) HGPRT->FavRTP Ribosylation RdRp Viral RdRp Complex (Target) FavRTP->RdRp Competitive Binding ChainTerm Lethal Mutagenesis & Chain Termination RdRp->ChainTerm Polymerase Inhibition

    Fig 1: Prodrug activation pathway required for RdRp inhibition by isoxazolo[4,5-b]pyrazine derivatives.

    Q: How do I resolve high background noise and poor Z'-factors in fluorescence-based nucleotide incorporation assays?

    The Causality: Isoxazolo[4,5-b]pyrazines and their heavily conjugated heterocyclic derivatives often exhibit intrinsic auto-fluorescence. If your assay relies on a fluorescently labeled primer/template or a dye that intercalates into dsRNA (like PicoGreen), the emission spectrum of your compound may overlap with the assay readout, artificially inflating the signal and masking chain termination.

    The Solution: Implement a self-validating orthogonal readout . If auto-fluorescence is detected during your pre-screen counter-assay, switch to a radiolabeled incorporation assay (using α-[³²P]-GTP) or a mass spectrometry-based readout (MALDI-TOF) to directly measure the mass shift of the primer extension without relying on fluorescence[1].

    Section 2: Troubleshooting DCN1-UBC12 TR-FRET Assays

    Isoxazolo[4,5-b]pyrazines are also utilized to synthesize covalent and reversible inhibitors of the DCN1-UBC12 protein-protein interaction, which is critical for cullin 3 neddylation[2][3].

    Q: My TR-FRET signal is highly unstable and non-reproducible when screening covalent DCN1 inhibitors. What is causing this variance?

    The Causality: Many advanced DCN1 inhibitors feature a weak electrophilic warhead designed to covalently bind to Cys115 in the UBC12 binding pocket of DCN1[3][6]. Standard TR-FRET assay buffers often contain high concentrations of nucleophilic reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol to prevent protein aggregation[2]. These reducing agents will aggressively react with the electrophile on your isoxazolo[4,5-b]pyrazine derivative, quenching the compound before it can engage the DCN1 target. Furthermore, covalent inhibition is time-dependent; measuring the plate too quickly prevents the covalent bond from forming.

    The Solution:

    • Buffer Modification: Replace DTT with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 0.5 mM).

    • Time-Dependent Readout: Implement a pre-incubation step (30 to 120 minutes) before adding the fluorescent tracer to allow the covalent bond to form.

    TRFRET Start Biotin-DCN1 + Tb-Streptavidin Complex DCN1-UBE2M Complex (High TR-FRET Signal) Start->Complex Binding Tracer Ac-UBE2M-AlexaFluor488 (Tracer) Tracer->Complex Binding Inhibitor Isoxazolo[4,5-b]pyrazine Covalent Inhibitor Complex->Inhibitor Add Compound (Requires Pre-incubation) Displaced Target Engaged (Low TR-FRET Signal) Inhibitor->Displaced Competitive Displacement

    Fig 2: TR-FRET assay logic for screening DCN1-UBC12 interaction inhibitors.

    Quantitative Data Summary

    Table 1: Comparative in vitro screening parameters for Isoxazolo[4,5-b]pyrazine applications

    Target SystemAssay TypeActive Compound FormTypical IC50 RangeKey Reagents / Tracers
    Viral RdRp (SARS-CoV-2 / Influenza)Primer Extension / Gel ElectrophoresisTriphosphorylated (-RTP) metabolite10 µM - 500 µMRecombinant RdRp, α-[³²P]-GTP, synthetic RNA template
    DCN1-UBC12 (Reversible PPI)TR-FRETParent small molecule10 nM - 5 µMBiotin-DCN1, Tb-Streptavidin, Ac-UBE2M-AlexaFluor488
    DCN1-UBC12 (Covalent PPI)TR-FRET / Mass SpectrometryParent small molecule (Electrophilic)< 30 nMBiotin-DCN1, TCEP (replaces DTT), Intact Protein MS

    Standardized Methodology: Self-Validating TR-FRET Assay for DCN1 Inhibitors

    To ensure trustworthiness, this protocol includes internal controls to validate that a drop in FRET signal is due to true target engagement, not assay interference (e.g., compound aggregation or fluorescence quenching).

    Materials:

    • Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% Triton X-100, 0.5 mM TCEP (Use TCEP instead of DTT for covalent screens)[2].

    • Proteins: 50 nM Biotin-DCN1, 20 nM Ac-UBE2M12-AlexaFluor488 (Tracer)[2].

    • Detection: 2.5 nM Tb-Streptavidin[2].

    Step-by-Step Protocol:

    • Compound Preparation: Serially dilute the isoxazolo[4,5-b]pyrazine derivatives in 100% DMSO.

    • Assay Cocktail Assembly: In a black 384-well microtiter plate, dispense 10 µL of 100 nM Biotin-DCN1 in assay buffer.

    • Compound Addition: Transfer 100 nL of the diluted compounds (or DMSO for controls) to the respective wells using an acoustic dispenser (e.g., Echo).

    • Pre-Incubation (Critical for Covalent Hits): Incubate the plate at room temperature for 60 minutes to allow electrophilic warheads to react with Cys115[3][6].

    • Tracer Addition: Add 10 µL of a mixture containing 40 nM Ac-UBE2M12-AlexaFluor488 and 5 nM Tb-Streptavidin (final volume = 20 µL/well)[2].

    • Equilibration: Incubate for an additional 30 minutes protected from light.

    • Readout: Read the plate on a multi-mode microplate reader capable of TR-FRET. Excitation at 337 nm; measure emission at 490 nm (Tb donor) and 520 nm (AlexaFluor488 acceptor).

    • Self-Validation Check: Calculate the 520/490 nm emission ratio. Validation step: Check the 490 nm donor channel independently. If a compound shows a massive drop in the 490 nm signal compared to the DMSO control, the compound is an assay-interfering fluorescence quencher, not a true biological inhibitor.

    References

    • PNAS. "Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP". Available at: [Link]

    • Antimicrobial Agents and Chemotherapy - ASM Journals. "Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains". Available at: [Link]

    • Nature Communications. "Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)". Available at: [Link]

    • Google Patents (EP3609876B1). "Covalent small molecule dcn1 inhibitors and therapeutic methods using the same".
    • Journal of Medicinal Chemistry (ACS). "Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction". Available at: [Link]

    Sources

    High-Throughput Screening Support Center: Isoxazolo[4,5-b]pyrazine Artifact Triage

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for High-Throughput Screening (HTS) of isoxazolo[4,5-b]pyrazines . While this bicyclic scaffold is highly privileged in drug discovery—frequently yielding potent kinase inhibitors and antiviral agents—its unique physicochemical properties make it notoriously susceptible to generating false positives.

    The electron-deficient pyrazine ring, combined with the potentially labile N-O bond of the isoxazole, can lead to chemical reactivity, redox cycling, and colloidal aggregation. This guide is designed to help researchers, medicinal chemists, and screening scientists definitively distinguish genuine pharmacological leads from assay artifacts.

    Diagnostic Data: Artifact Identification Thresholds

    Before diving into specific troubleshooting steps, consult this quantitative reference table to benchmark your HTS hit validation data.

    Artifact TypeDiagnostic AssayQuantitative Threshold for ArtifactCausality / Mechanism
    Colloidal Aggregation Detergent ReversibilityIC₅₀ shift > 10-fold upon addition of 0.01% Triton X-100Phase separation at Critical Aggregation Concentration (CAC); non-specific protein sequestration.
    Redox Cycling Amplex Red / HRP Assay> 1 µM H₂O₂ generated per 10 µM compound in presence of DTTCompound acts as an electron shuttle, reducing dissolved O₂ to H₂O₂, which oxidizes catalytic cysteines.
    Thiol Reactivity (PAINS) ALARM NMR> 20% reduction in ¹³C-methyl peak intensity (in absence of DTT)Electrophilic attack by target protein cysteines on the electron-deficient pyrazine ring.
    Reporter Interference Autofluorescence ScreenEmission signal > 3x standard deviation of DMSO controlExtended conjugation in the bicyclic core absorbs/emits light at assay-relevant wavelengths.

    Frequently Asked Questions (FAQs)

    Q: My isoxazolo[4,5-b]pyrazine series shows flat Structure-Activity Relationships (SAR) and steep Hill slopes (>1.5). What is happening? A: This is a classic hallmark of colloidal aggregation . At micromolar concentrations, many lipophilic small molecules spontaneously form nano-sized liquid colloids. Rather than binding to the active site, these colloids non-specifically sequester and partially denature your target proteins on their surface . The steep Hill slope occurs because colloid formation is a phase transition; once the Critical Aggregation Concentration (CAC) is reached, inhibition jumps from 0% to 100% almost immediately.

    Q: We are seeing potent hits in our biochemical kinase assay, but the activity completely disappears when we remove DTT from the assay buffer. Why? A: Your compounds are likely acting as redox cyclers . Kinase assays often require reducing agents like Dithiothreitol (DTT) or TCEP to keep the enzyme active. However, certain nitrogen-rich heterocycles can hijack these reducing agents to continuously reduce molecular oxygen into hydrogen peroxide (H₂O₂). The generated H₂O₂ then rapidly oxidizes the catalytic cysteines of your kinase, destroying its activity. The compound is not inhibiting the kinase; it is weaponizing the buffer against it .

    Q: How can I definitively rule out covalent reactivity for this scaffold? I want to ensure my hits aren't Pan-Assay Interference Compounds (PAINS). A: Because the pyrazine ring is highly electron-deficient, it can act as an electrophile, making it susceptible to nucleophilic attack by biological thiols (cysteines). To rule this out, you must use an orthogonal biophysical counter-screen like ALARM NMR (A La Assay to Detect Reactive Molecules by NMR). This assay detects whether your compound forms covalent adducts with a highly sensitive reporter protein .

    Triage Workflows & Mechanistic Pathways

    To systematically eliminate false positives from your isoxazolo[4,5-b]pyrazine screening deck, follow the triage workflow below.

    TriageWorkflow Start Initial HTS Hit Isoxazolo[4,5-b]pyrazine Detergent Add 0.01% Triton X-100 (Aggregation Test) Start->Detergent Aggregator Activity Lost: Colloidal Aggregator Detergent->Aggregator Yes NonAgg Activity Retained: Proceed to Redox Test Detergent->NonAgg No Redox H2O2 Generation Assay (Redox Cycling Test) NonAgg->Redox RedoxCycler H2O2 Detected: Redox Cycler Redox->RedoxCycler Yes NonRedox No H2O2: Proceed to Reactivity Test Redox->NonRedox No ALARM ALARM NMR (Thiol Reactivity) NonRedox->ALARM Reactive Covalent Adduct: PAINS / Reactive ALARM->Reactive Yes TrueHit No Adduct: Validated Lead ALARM->TrueHit No

    Caption: Workflow for triaging isoxazolo[4,5-b]pyrazine HTS hits to eliminate false positives.

    AggregationMechanism Monomer Small Molecule Monomer CAC > CAC (Critical Aggregation Concentration) Monomer->CAC Colloid Colloidal Aggregate (50-1000 nm) CAC->Colloid Sequestration Non-specific Sequestration & Denaturation Colloid->Sequestration Protein Target Protein Protein->Sequestration FalsePos False Positive Hit Sequestration->FalsePos

    Caption: Mechanistic pathway of colloidal aggregation leading to false-positive HTS readouts.

    Troubleshooting Protocols

    To ensure Trustworthiness , every protocol provided here is designed as a self-validating system. You must run the internal controls exactly as described to ensure the causality of your results is sound.

    Protocol 1: Detergent-Dependent Aggregation Reversibility Assay

    Purpose: To determine if your compound is inhibiting the target via specific active-site binding or via non-specific colloidal aggregation. Causality: Non-ionic detergents like Triton X-100 disrupt the liquid-liquid phase separation required for colloid formation. If the compound is a true 1:1 competitive inhibitor, the detergent will not affect its binding affinity. If it is an aggregator, the detergent will dissolve the colloid, releasing the functional enzyme and destroying the apparent "inhibition."

    Step-by-Step Methodology:

    • Prepare Assay Buffers: Prepare two identical batches of your standard HTS assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

    • Compound Titration: Prepare a 10-point dose-response curve of your isoxazolo[4,5-b]pyrazine hit (e.g., 100 µM down to 10 nM) in both Buffer A (No Detergent) and Buffer B (+ Detergent).

    • Self-Validation Controls:

      • Positive Aggregation Control: Run Fulvestrant or a known aggregator. You must see a >10-fold rightward shift in IC₅₀ in Buffer B.

      • Negative Control: Run a known, well-behaved competitive inhibitor for your target. The IC₅₀ should remain identical in both buffers.

    • Incubation & Readout: Incubate the target protein with the compounds for 30 minutes before adding the substrate. Measure the enzymatic activity.

    • Data Interpretation: If the IC₅₀ of your isoxazolo[4,5-b]pyrazine shifts by more than 10-fold (becomes less potent) in the presence of Triton X-100, the compound is a colloidal aggregator and should be deprioritized.

    Protocol 2: ALARM NMR Counter-Screen for Thiol Reactivity

    Purpose: To identify electrophilic PAINS that covalently modify proteins. Causality: The assay utilizes a ¹³C-labeled human La antigen, which contains highly reactive, exposed cysteines. If your compound is a reactive electrophile, it will covalently bond to these cysteines, altering the protein's conformation and shifting specific ¹³C-methyl peaks in a 2D NMR spectrum. Adding DTT provides a competing thiol; if the compound reacts with DTT instead of the protein, the NMR spectrum returns to normal, proving the mechanism is thiol-driven reactivity .

    Step-by-Step Methodology:

    • Protein Preparation: Express and purify ¹³C-labeled human La antigen (amino acids 100–324) in E. coli using ¹³C-labeled amino acid precursors.

    • Sample Preparation: Prepare two parallel NMR tubes for each isoxazolo[4,5-b]pyrazine compound.

      • Tube 1: 50 µM La antigen + 50 µM Compound.

      • Tube 2: 50 µM La antigen + 50 µM Compound + 20 mM DTT.

    • Self-Validation Controls:

      • Positive Control: 50 µM Ebselen or CPM (known thiol-reactive PAINS). Tube 1 will show peak shifts; Tube 2 will show wild-type spectra.

      • Negative Control: DMSO vehicle only.

    • NMR Acquisition: Acquire 2D [¹H-¹³C]-HMQC spectra at 37°C using 16 scans.

    • Data Interpretation: Analyze the diagnostic spectral region for residues L249, L294, and L296. If peak intensities decrease by >20% or shift significantly in Tube 1 (but are rescued in Tube 2), your compound is a reactive PAINS and must be structurally optimized to remove the electrophilic liability.

    References

    • Shoichet, B. K., & Shoichet, M. S. (2016). "Stable Colloidal Drug Aggregates Catch and Release Active Enzymes." ACS Chemical Biology. URL:[Link]

    • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. URL:[Link]

    • Dahlin, J. L., et al. (2018). "ALARM NMR for HTS triage and chemical probe validation." Current Protocols in Chemical Biology. URL:[Link]

    Technical Support Center: Troubleshooting Regioselectivity in Isoxazolo[4,5-b]pyrazine Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals

    Mechanistic Troubleshooting & FAQs

    Q1: Why am I observing a mixture of regioisomers when condensing 4,5-diaminoisoxazoles with unsymmetrical 1,2-dicarbonyls? A: This is a classic kinetic versus thermodynamic control issue. The 4-amino and 5-amino groups of the isoxazole ring possess distinct nucleophilic profiles. The 5-amino group is typically more nucleophilic due to electron donation from the adjacent oxygen atom through the conjugated system. When reacting with an unsymmetrical 1,2-dicarbonyl (e.g., an α -ketoaldehyde), the highly reactive 5-amino group preferentially attacks the more electrophilic aldehyde carbon (kinetic product). However, competing reversible imine formations and the low nucleophilicity of the 4-amino group often lead to incomplete cyclization or a thermodynamic mixture of regioisomers if the reaction conditions do not strictly control the protonation state of the electrophiles (1[1]).

    Q2: How can I force the regioselectivity towards a single isoxazolo[4,5-b]pyrazine isomer? A: The choice of acid catalyst and solvent is critical. Using a strong organic acid like p -Toluenesulfonic acid (PTSA) alters the reaction environment. PTSA ensures complete protonation of the dicarbonyl species, accelerating the initial nucleophilic attack and subsequent dehydration steps. In complex syntheses, PTSA selectively lowers the activation barrier for the cyclization of the less reactive 4-amino group onto the remaining carbonyl, effectively "locking" the desired regiochemistry and preventing the formation of polymeric byproducts ().

    Q3: How is the isoxazolo[4,5-b]pyrazine scaffold utilized in the modern synthesis of Favipiravir, and why is this route preferred? A: The isoxazolo[4,5-b]pyrazine acts as a masked pyrazine-carbonitrile, avoiding late-stage, harsh cyanation steps. In the Watanabe method, ethyl 2,2-diethoxyacetate is converted into a fluorinated isoxazolo[4,5-b]pyrazine derivative (2[2]). The isoxazole ring is highly susceptible to base-promoted cleavage. Treatment with sodium hydroxide and a DOWEX resin triggers the cleavage of the N-O bond of the isoxazole, unmasking the latent nitrile and hydroxyl groups to yield 6-fluoro-3-hydroxypyrazine-2-carbonitrile. This strategy elegantly bypasses the need for highly corrosive reagents like the Olah reagent used in earlier synthetic routes[2].

    Experimental Workflows & Protocols

    Protocol A: PTSA-Catalyzed Regioselective Condensation

    Objective: Synthesize the isoxazolo[4,5-b]pyrazine core with >95% regioselectivity.

    Step-by-Step Methodology:

    • Preparation: Dissolve the fluorinated isoxazole derivative (1.0 eq) and the 1,2-dicarbonyl equivalent (1.1 eq) in anhydrous toluene (0.2 M concentration).

    • Catalysis: Add catalytic PTSA (0.1 eq).

      • Self-Validation Check: Ensure the solution pH is strictly < 3 using pH indicator strips. If pH > 3, the regioselectivity will degrade into a thermodynamic mixture. Add additional PTSA in 0.05 eq increments if necessary.

    • Reflux & Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus.

      • Self-Validation Check: The reaction is complete when the theoretical volume of water is collected in the trap (typically 4-6 hours), confirming complete dehydration and cyclization.

    • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ , extract with ethyl acetate, and concentrate under reduced pressure.

    Protocol B: Base-Mediated Isoxazole Ring Cleavage (Favipiravir Intermediate)

    Objective: Unmask the pyrazine-2-carbonitrile from the isoxazolo[4,5-b]pyrazine scaffold.

    Step-by-Step Methodology:

    • Alkaline Cleavage: Suspend the isoxazolo[4,5-b]pyrazine derivative in a 10% aqueous NaOH solution. Stir at 50°C for 2 hours.

    • Monitoring:

      • Self-Validation Check: Perform TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a highly polar spot at the baseline indicates successful N-O bond cleavage.

    • Resin Treatment: Add DOWEX acidic resin to the mixture until the pH reaches exactly 4.0.

      • Self-Validation Check: The precise pH adjustment is critical; pH > 5 leads to unwanted nitrile hydrolysis, while pH < 3 causes protonation and loss of the product in the aqueous phase.

    • Isolation: Filter the resin, extract the filtrate with dichloromethane, dry over anhydrous Na2​SO4​ , and evaporate to yield 6-fluoro-3-hydroxypyrazine-2-carbonitrile.

    Quantitative Data Presentation

    Table 1: Influence of Reaction Conditions on Isoxazolo[4,5-b]pyrazine Regioselectivity

    Catalyst / ConditionSolventTemp (°C)Regiomeric Ratio (Desired:Undesired)Overall Yield (%)Mechanistic Outcome
    None (Neutral)Ethanol8055:4542Competing kinetic/thermodynamic pathways; poor conversion.
    Acetic Acid (Weak Acid)Toluene11070:3065Incomplete protonation of dicarbonyl; moderate selectivity.
    PTSA (Strong Acid) Toluene 110 >95:5 88 Complete protonation; rapid cyclization locks regiochemistry.
    NaOH (Basic)Water50N/A (Degradation)<10Base-promoted cleavage of the isoxazole N-O bond.

    Pathway Visualization

    G Start Ethyl 2,2-diethoxyacetate Isoxazole Fluorinated Isoxazole Intermediate Start->Isoxazole Multi-step cyclization Isoxazolo Isoxazolo[4,5-b]pyrazine Derivative Isoxazole->Isoxazolo PTSA Catalyst Regioselective Condensation Pyrazine 6-fluoro-3-hydroxypyrazine- 2-carbonitrile Isoxazolo->Pyrazine NaOH / DOWEX Isoxazole Ring Cleavage Favipiravir Favipiravir (Target API) Pyrazine->Favipiravir Alkaline H2O2 Oxidative Amidation

    Workflow of Favipiravir synthesis via regioselective isoxazolo[4,5-b]pyrazine intermediate.

    References

    • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications.Chemistry of Heterocyclic Compounds (NIH/PMC).
    • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight.Current Research in Green and Sustainable Chemistry (White Rose Research Online).
    • Product Class 10: 1,2-Benzisoxazoles and Related Compounds.Science of Synthesis (Thieme).

    Sources

    Validation & Comparative

    Validating the structure of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter highly functionalized bicyclic heteroaromatics that push the limits of routine analytical chemistry. Validating the exact structure of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-04-5) is a prime example. Fused isoxazolopyrazines are increasingly critical as scaffolds in the development of DCN1 inhibitors and targeted anti-inflammatory agents . However, their dense nitrogen-oxygen cores create severe analytical bottlenecks.

    This guide objectively compares the performance of routine analytical workflows against an advanced, self-validating 2D NMR and HRMS suite. By moving away from legacy methods, researchers can definitively assign regiochemistry, resolve tautomeric ambiguities, and ensure the absolute structural integrity of this complex product.

    The Analytical Challenge: Regiochemistry and Tautomerism

    When validating Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate, relying on traditional 1D NMR presents two critical failure points:

    • Regioisomeric Ambiguity: Differentiating the target [4,5-b] fusion from the [5,4-b] isomer is nearly impossible using standard 1 H NMR. The single aromatic proton (C6-H) lacks adjacent protons, rendering standard COSY/NOESY correlations useless.

    • Tautomeric Equilibria: The 5-hydroxy group exists in a dynamic equilibrium with its 5-oxo tautomer (isoxazolo[4,5-b]pyrazin-5(4H)-one) . This exchange broadens NMR signals at room temperature, masking critical carbon assignments and leading to false-negative purity assessments.

    Comparative Analytical Strategies

    To objectively evaluate the structural integrity of this compound, we must compare the standard laboratory alternative against an advanced, purpose-built workflow.

    Workflow Start Sample: C7H5N3O4 Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate Sub1 Alternative Workflow: 1D NMR + Low-Res MS Start->Sub1 Routine Sub2 Advanced Workflow: 2D 15N-HMBC + UPLC-HRMS Start->Sub2 Recommended Res1 Ambiguous Regiochemistry Unresolved Tautomerism Sub1->Res1 Res2 Absolute Connectivity Tautomeric State Confirmed Sub2->Res2

    Figure 1: Decision tree comparing routine vs. advanced structural validation workflows.

    Quantitative Validation Metrics

    The advanced workflow vastly outperforms the alternative by providing orthogonal data points that internally validate the structure. Table 1 outlines the performance comparison, while Table 2 provides the exact experimental data required to verify the product.

    Table 1: Performance Comparison of Analytical Workflows

    MetricAlternative (1D NMR + LRMS)Advanced (2D NMR + HRMS)
    Regiochemical Assignment Ambiguous (requires isomer synthesis)Absolute (via 1 H- 15 N HMBC)
    Tautomeric Resolution Poor (signal broadening)High (VT-NMR locks tautomer)
    Mass Accuracy ± 0.5 Da± 2.0 ppm
    Structural Confidence Low (< 70%)> 99%

    Table 2: Quantitative Validation Data (Advanced Workflow)

    Analytical TargetTechniqueQuantitative ObservationStructural Implication
    Molecular Ion UPLC-HRMSm/z 196.0358 [M+H] + (Δ 1.2 ppm)Confirms C 7​ H 5​ N 3​ O 4​ formula
    Ester Cleavage UPLC-HRMS/MSm/z 164.0096 (-32.0262 Da)Validates -COOCH 3​ presence
    Pyrazine Core 1 H NMR (DMSO- d6​ )Singlet at δ 8.45 ppm (1H)Confirms isolated C6-H
    N-H Tautomer 1 H NMR (25°C)Broad singlet at δ 11.8 ppmIndicates 5-oxo/5-hydroxy equilibrium
    Fusion Connectivity 1 H- 15 N HMBCC6-H cross-peak to N4 and N7Validates [4,5-b] regiochemistry

    Self-Validating Experimental Protocols

    A robust analytical protocol must be a self-validating system. By cross-referencing the exact mass loss of 32 Da (CH 3​ OH) in HRMS with the 13 C-NMR ester carbonyl shift at 160 ppm, the following protocols internally validate the presence and position of the methyl carboxylate group without relying on external reference standards.

    Protocol 1: UPLC-HRMS/MS Fragmentation Analysis
    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

      • Causality: Methanol ensures complete solubilization of the polar bicyclic core while providing a protic environment to stabilize the [M+H] + ion during electrospray ionization (ESI), preventing signal loss.

    • Chromatographic Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm) using a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid) over 5 minutes.

      • Causality: The acidic modifier suppresses the ionization of the 5-hydroxy group to the anion, forcing the molecule strictly into the positive ion mode for consistent fragmentation.

    • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Set the collision energy (CE) to a ramp of 15-30 eV.

      • Causality: A ramped CE ensures sufficient energy to cleave the robust isoxazole ring (requiring higher energy) while simultaneously capturing the facile neutral loss of methanol from the ester group (requiring lower energy).

    Fragmentation M1 Molecular Ion [M+H]+ m/z 196.0358 F1 Fragment 1 m/z 164.0096 M1->F1 Loss of CH3OH (-32 Da) F3 Fragment 3 m/z 109.0200 M1->F3 Isoxazole Ring Cleavage F2 Fragment 2 m/z 136.0147 F1->F2 Loss of CO (-28 Da)

    Figure 2: HRMS fragmentation pathway validating the methyl carboxylate and isoxazole core.

    Protocol 2: 2D NMR ( 1 H- 15 N HMBC) Acquisition
    • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of anhydrous DMSO- d6​ .

      • Causality: DMSO- d6​ acts as a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding, significantly slowing down the tautomeric exchange rate between the 5-hydroxy and 5-oxo forms, which sharpens the NMR signals for accurate 2D acquisition.

    • Parameter Configuration: Set up the 1 H- 15 N HMBC pulse sequence with a long-range coupling evolution delay optimized for J = 8 Hz (approx. 62.5 ms).

      • Causality: The nitrogen atoms in the pyrazine ring do not have directly attached protons. Therefore, a 62.5 ms delay perfectly targets the 2J and 3J couplings from the isolated C6-H proton to the N4 and N7 bridgehead nitrogens, definitively proving the [4,5-b] fusion geometry.

    • Data Processing: Apply zero-filling to 2048 x 512 points and a squared sine-bell window function.

      • Causality: This processing enhances the resolution of the heavily congested heteroaromatic cross-peaks, preventing signal overlap between the chemically similar N4 and N7 environments.

    Conclusion

    Validating Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate requires an analytical strategy that respects the complexity of its fused heteroaromatic core. By abandoning routine 1D NMR in favor of a combined 1 H- 15 N HMBC and HRMS workflow, researchers can confidently map exact regiochemistry, control tautomeric variables, and secure the structural foundation necessary for downstream drug development.

    References

    • World Intellectual Property Organization (WIPO) / Google Patents. "WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same.
    • ResearchGate. "A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles." Available at:[Link]

    Comparative study of isoxazolo[4,5-b]pyrazine vs. isoxazolo[4,5-b]pyridine bioactivity

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Application Guide: Isoxazolo[4,5-b]pyridine vs. Isoxazolo[4,5-b]pyrazine in Drug Discovery

    Executive Summary

    As a Senior Application Scientist navigating the hit-to-lead optimization phase, selecting the correct fused heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetic fate and target affinity. Fused isoxazoles represent a privileged class of pharmacophores. This guide provides an objective, data-driven comparison between two highly potent derivatives: isoxazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyrazine . By dissecting their structural dynamics, bioactivity profiles, and synthetic workflows, this guide equips drug development professionals with the mechanistic insights required to deploy these scaffolds effectively.

    Structural Dynamics & Chemical Causality

    The fundamental difference between these two scaffolds lies in the heteroatom substitution within the six-membered ring, which fundamentally alters their electronic distribution and binding modalities:

    • Isoxazolo[4,5-b]pyridine: This scaffold fuses an isoxazole with a pyridine ring. The presence of a single nitrogen in the six-membered ring creates an asymmetric electron density. This asymmetry is highly favorable for directional hydrogen bonding within specific enzyme pockets. Consequently, these compounds are exceptional candidates for inhibiting cytochrome P450 CYP17—an enzyme crucial for the biosynthesis of androgens and estrogen precursors[1].

    • Isoxazolo[4,5-b]pyrazine: Fusing an isoxazole with a pyrazine ring introduces a second nitrogen into the six-membered system. This addition lowers the overall pKa​ of the scaffold and significantly alters its lipophilicity. Because the pyrazine core closely mimics the electronic topography of pyrimidines and purines, isoxazolo[4,5-b]pyrazines frequently act as purine bioisosteres, shifting their bioactivity profile toward kinase inhibition, antioxidant mechanisms, and broad-spectrum antitumor applications[2].

    Comparative Bioactivity Profiles

    To objectively compare the performance of these alternatives, the following table synthesizes quantitative experimental data and primary therapeutic indications derived from recent pharmacological screenings.

    Parameter / PropertyIsoxazolo[4,5-b]pyridineIsoxazolo[4,5-b]pyrazine
    Primary Target Class Cytochrome P450 (CYP17), Polo-like kinasesKinases (Purine mimics), Acetylcholinesterase
    Dominant Bioactivity Anticancer (Colon), Antibacterial, Endocrine modulationAntitumor (EAC cells), Antioxidant, Redox modulation
    In Vitro Cytotoxicity ( IC50​ ) 10−50μM (Colon cancer cell lines)[3] 15−60μM (Ehrlich ascites carcinoma)[2]
    Synthetic Accessibility High (via intramolecular nucleophilic substitution)[4]Moderate (via Palladium-catalyzed cyclization)
    Metabolic Stability Moderate to High (Resistant to rapid hydrolysis)Moderate (Susceptible to N-oxidation)

    Mechanistic Pathways

    To visualize the strategic deployment of these scaffolds, the following diagram maps the logical relationship between scaffold selection, target affinity, and the self-validating assay workflows used in our laboratories.

    G cluster_0 Scaffold Selection Pyd Isoxazolo[4,5-b]pyridine CYP17 CYP17 Inhibition (Endocrine Target) Pyd->CYP17 High Affinity Pyz Isoxazolo[4,5-b]pyrazine Redox Redox & Kinase Target (Purine Bioisostere) Pyz->Redox Moderate Affinity Val Self-Validating In Vitro Assay CYP17->Val Redox->Val Lead Lead Compound Optimization Val->Lead Hit Selection

    Fig 1: Mechanistic divergence and validation workflow of isoxazolo-fused scaffolds.

    Experimental Workflows: Self-Validating Protocols

    In drug development, a protocol is only as reliable as its internal controls. The following methodologies emphasize the causality behind experimental choices and incorporate self-validating steps to ensure data integrity.

    Protocol A: Synthesis of Isoxazolo[4,5-b]pyridines via Intramolecular Nucleophilic Substitution

    This protocol leverages readily available 2-chloro-3-nitropyridines to achieve high-yield cyclization[4].

    • Step 1: Substrate Solvation. Dissolve the 2-chloro-3-nitropyridine precursor in anhydrous N,N-Dimethylformamide (DMF).

      • Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state required for the subsequent nucleophilic attack, significantly accelerating the reaction rate.

    • Step 2: Base-Promoted Cyclization. Add Potassium Carbonate ( K2​CO3​ ) and heat the mixture strictly to 60°C.

      • Causality: K2​CO3​ is a mild base that effectively deprotonates the intermediate. Maintaining the temperature at 60°C is critical; higher temperatures risk triggering an unwanted Boulton–Katritzky rearrangement into triazole derivatives[4].

    • Step 3: Self-Validation (In-line FTIR). Monitor the reaction progress using Fourier-transform infrared spectroscopy (FTIR).

      • Validation System: The protocol validates itself when the strong asymmetric stretch of the nitro group ( ∼1530cm−1 ) completely disappears, concurrently with the appearance of the isoxazole C=N stretch ( ∼1610cm−1 ). If the nitro peak persists, the cyclization is incomplete, and the batch must not proceed to workup.

    Protocol B: High-Throughput CYP17 Inhibition Assay (Bioactivity Screening)

    Used primarily for evaluating isoxazolo[4,5-b]pyridine derivatives targeting endocrine pathways.

    • Step 1: Microsomal Incubation. Incubate 10μM of the synthesized compound with rat testicular microsomes, NADPH, and radiolabeled [3H] -progesterone in a phosphate buffer (pH 7.4) at 37°C for 30 minutes.

      • Causality: Microsomes are utilized instead of purified enzymes because they provide the native lipid bilayer membrane environment essential for the structural stability and optimal catalytic activity of membrane-bound CYP17[1].

    • Step 2: Internal Standard Calibration. Run a parallel control well utilizing Ketoconazole ( 1μM ) as the reference inhibitor.

      • Validation System: This is a strict self-validating gate. If the Ketoconazole control fails to inhibit CYP17 activity by at least 85% relative to the vehicle control, the entire assay plate is deemed compromised (likely due to degraded NADPH or inactive microsomes) and the data is automatically rejected, preventing false-negative hit reporting.

    • Step 3: Quantification. Terminate the reaction with ethyl acetate, extract the steroids, and quantify the conversion of progesterone to 17α -hydroxyprogesterone via HPLC equipped with a radiometric detector.

    Sources

    Structure-Activity Relationship (SAR) Guide: Isoxazolo[4,5-b]pyrazine Analogs in Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison guide on the structure-activity relationship (SAR) of isoxazolo[4,5-b]pyrazine analogs, designed for researchers and drug development professionals.

    A Comparative Analysis of Antiviral (RdRP) vs. Oncological (DCN1) Applications

    As a Senior Application Scientist, I frequently encounter privileged scaffolds that exhibit profound versatility across disparate therapeutic areas. The isoxazolo[4,5-b]pyrazine bicyclic system is a premier example of such a pharmacophore. Depending on its substitution pattern and the biological environment, this scaffold operates through two entirely distinct mechanistic axes:

    • As a cleavable prodrug/intermediate in antiviral therapeutics (e.g., Favipiravir).

    • As a direct, high-affinity target binder in oncology, specifically inhibiting the DCN1-UBC12 protein-protein interaction (PPI).

    This guide objectively analyzes the SAR of isoxazolo[4,5-b]pyrazine analogs, compares their performance against standard alternatives, and provides the self-validating experimental protocols required to evaluate them.

    Mechanistic Divergence: Prodrug vs. Direct Target

    The fundamental SAR of the isoxazolo[4,5-b]pyrazine core is dictated by the stability of the N-O bond within the isoxazole ring.

    Mechanism cluster_A Axis I: Antiviral Therapeutics cluster_B Axis II: Oncology Therapeutics Isox Isoxazolo[4,5-b]pyrazine Core Scaffold RingCleavage In Vivo / Base-Catalyzed Ring Cleavage Isox->RingCleavage DCN1 DCN1-UBC12 PPI Inhibition Isox->DCN1 Favipiravir Favipiravir (T-705) Active Form RingCleavage->Favipiravir RdRP Viral RdRP Inhibition Favipiravir->RdRP Neddylation Block Cullin-3 Neddylation DCN1->Neddylation Tumor Tumor Growth Suppression Neddylation->Tumor

    Dual mechanistic pathways of isoxazolo[4,5-b]pyrazine analogs in drug discovery.

    Axis I: Antiviral SAR (The Favipiravir Precursor)

    In antiviral drug development, the isoxazolo[4,5-b]pyrazine system is primarily utilized as a synthetic directing group and a masked prodrug for pyrazine-2-carboxamides [1]. The intact bicyclic system lacks the hydrogen-bond donor capacity required to mimic guanosine/adenosine in the viral RNA-dependent RNA polymerase (RdRP) active site.

    Causality of the Scaffold Choice: Why utilize the fused isoxazole ring instead of directly synthesizing the open pyrazine? Electrophilic fluorination of an open pyrazine ring is notoriously unselective and low-yielding. The fused isoxazole ring deactivates the pyrazine, directing electrophilic fluorination exclusively to the C-6 position [3]. Subsequent cleavage of the N-O bond via alkaline hydrolysis or in vivo enzymatic processing yields the active antiviral species, Favipiravir (T-705) [1].

    Quantitative Performance: Antiviral Efficacy

    Table 1: Comparative antiviral performance of the intact scaffold vs. cleaved products and alternatives.

    CompoundTarget VirusEC50 (µM)CC50 (µM)Mechanism of Action
    Isoxazolo[4,5-b]pyrazine (Intact) Influenza A>100 (In vitro)>500Inactive until cleaved
    Favipiravir (Cleaved Product) Influenza A1.5>500RdRP Chain Termination
    Favipiravir (Cleaved Product) SARS-CoV-2~61.8>500RdRP Chain Termination
    Remdesivir (Alternative) SARS-CoV-20.77>100RdRP Chain Termination

    Note: While Remdesivir shows superior in vitro potency against SARS-CoV-2, the isoxazolo[4,5-b]pyrazine-derived Favipiravir offers the distinct advantage of oral bioavailability.

    Axis II: Oncology SAR (DCN1-UBC12 PPI Inhibitors)

    In oncology, the intact isoxazolo[4,5-b]pyrazine ring acts as a rigid, direct-binding pharmacophore. The Cullin-RING ligase (CRL) cascade is regulated by NEDD8, and overactive neddylation drives tumor proliferation [2]. DCN1 is a co-E3 ligase that binds the E2 enzyme UBC12.

    SAR Dynamics: Isoxazolo[4,5-b]pyrazine analogs are designed to occupy the UBC12 binding pocket on DCN1.

    • Unsubstituted Core: Exhibits poor affinity due to a lack of specific hydrophobic contacts.

    • C-3 Alkyl/Aryl Substitutions: Enhance hydrophobic packing within the DCN1 pocket, dropping IC50 values into the nanomolar range.

    • Electrophilic Warheads (e.g., Acrylamides): Incorporating a Michael acceptor at the C-3 or C-5 position allows for covalent bond formation with Cys115 of DCN1, resulting in irreversible inhibition and single-digit nanomolar potency [2].

    Quantitative Performance: DCN1 Inhibition

    Table 2: SAR profile of isoxazolo[4,5-b]pyrazine analogs against DCN1 compared to standard NAE inhibitors.

    Analog SubstitutionBinding ModeDCN1 IC50 (nM)Cullin-3 Neddylation Blockade
    Unsubstituted CoreNon-covalent>10,000Inactive
    3-Isopropyl substitutionNon-covalent450Moderate
    3-Acrylamide (Electrophile)Covalent (Cys115)12Potent
    MLN4924 (Standard Alternative) Covalent (NAE target)4.7Potent (High off-target toxicity)

    Advantage over alternatives: While the standard alternative MLN4924 targets the upstream NAE enzyme (shutting down all neddylation and causing severe toxicity), isoxazolo[4,5-b]pyrazine analogs selectively inhibit DCN1, offering a safer, targeted therapeutic window [2].

    Experimental Methodologies

    To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. Below are the optimized workflows for evaluating both mechanistic axes.

    Protocol A: TR-FRET Assay for DCN1-UBC12 PPI Inhibition (Oncology)

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it minimizes background fluorescence interference from the test compounds and allows for a homogeneous, wash-free quantification of the PPI. The use of a ratiometric readout (520nm/495nm) self-corrects for well-to-well volume variations.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Protein Complex Assembly: Incubate 5 nM recombinant His-tagged DCN1 with 2 nM Terbium-labeled anti-His antibody (Donor) in a 384-well microplate for 15 minutes at room temperature.

    • Compound Addition: Dispense isoxazolo[4,5-b]pyrazine analogs in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM, 1% final DMSO). Incubate for 30 minutes to allow covalent binding (if testing acrylamide derivatives).

    • Tracer Addition: Add 15 nM FITC-labeled UBC12 peptide (Acceptor). Incubate for 1 hour in the dark.

    • Data Acquisition & Validation: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 495 nm and 520 nm).

    • Self-Validation Check: Calculate the 520/495 ratio. The Z'-factor of the control wells (DMSO only vs. no-DCN1) must be >0.6 for the assay to be considered valid.

    Workflow Step1 Recombinant DCN1 + Tb-anti-His Step2 Add Isoxazolo[4,5-b]pyrazine Analog (Titration) Step1->Step2 Step3 Add FITC-UBC12 Tracer Peptide Step2->Step3 Step4 Measure TR-FRET (520nm / 495nm) Step3->Step4 Step5 Calculate IC50 & SAR Profiling Step4->Step5

    Step-by-step TR-FRET assay workflow for evaluating DCN1-UBC12 PPI inhibition.

    Protocol B: Prodrug Cleavage & LC-MS Validation (Antiviral)

    Causality: To prove that the isoxazolo[4,5-b]pyrazine acts as a prodrug, one must kinetically track the N-O bond cleavage. LC-MS is utilized here to simultaneously monitor the disappearance of the parent mass and the appearance of the Favipiravir mass.

    Step-by-Step Methodology:

    • Incubation: Dissolve the isoxazolo[4,5-b]pyrazine analog (100 µM) in simulated intestinal fluid (SIF, pH 6.8) or 0.1 M NaOH (for accelerated chemical cleavage).

    • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled Favipiravir-13C).

    • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate buffer salts.

    • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the transition of the intact bicyclic mass (e.g., [M+H]+) transitioning to the open-ring pyrazine-2-carboxamide mass.

    Conclusion

    The isoxazolo[4,5-b]pyrazine scaffold is a masterclass in heterocyclic utility. When deployed as a prodrug, its unique electronic properties allow for the precise synthesis of potent RdRP inhibitors like Favipiravir. Conversely, when the ring is maintained and strategically substituted with electrophilic warheads, it serves as a highly selective, covalent inhibitor of the DCN1-UBC12 interaction, offering a targeted alternative to broadly toxic NAE inhibitors in oncology. Understanding this dual SAR is critical for medicinal chemists looking to repurpose or optimize this scaffold for future clinical applications.

    References

    • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight Source: PMC / White Rose Research Online URL
    • Small molecule dcn1 inhibitors and therapeutic methods using the same (WO2018183411A1)
    • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications Source: PMC / NIH URL

    Comparative Synthetic Methodologies for Isoxazolo[4,5-b]pyrazines: Classical vs. Industrial Workflows

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction Isoxazolo[4,5-b]pyrazines represent a highly versatile class of fused bicyclic heterocycles. While historically investigated for their hypertensive and anticonvulsant properties, their prominence has surged exponentially due to their role as critical intermediates in the synthesis of the broad-spectrum antiviral drug Favipiravir (T-705). Designing an efficient synthetic route for this scaffold requires balancing regioselectivity, functional group tolerance, and scalability. This guide objectively compares the classical de novo pyrazine cyclocondensation methodology against the modern industrial isoxazole-cleavage route, providing mechanistic insights and validated experimental protocols for drug development professionals.

    Mechanistic Divergence: Two Distinct Strategic Approaches

    Strategy 1: De Novo Pyrazine Ring Formation (The Classical Route) Pioneered by [1] and further expanded by [3], this approach builds the pyrazine ring onto a pre-existing isoxazole core.

    • Causality of Design: The 5-aminoisoxazole is first nitrated and subsequently reduced to yield a 4,5-diamine. This diamine acts as a potent bis-nucleophile. When reacted with a 1,2-dicarbonyl compound (such as glyoxal), a double Schiff-base condensation occurs. The thermodynamic driving force pushing this reaction to completion is the aromatization of the newly formed pyrazine ring, yielding the stable isoxazolo[4,5-b]pyrazine core.

    Strategy 2: The Industrial Favipiravir Route (The Masked Nitrile Approach) Developed to circumvent the use of highly corrosive fluorinating agents (like Olah's reagent) directly on the pyrazine core, this modern route utilizes the isoxazolo[4,5-b]pyrazine as a transient intermediate [4].

    • Causality of Design: Starting from ethyl 2,2-diethoxyacetate, an isoxazole derivative is assembled. The critical step is the p-toluenesulfonic acid (PTSA)-catalyzed intramolecular cyclization to form a fluorinated isoxazolo[4,5-b]pyrazine. PTSA is chosen as a strong, non-nucleophilic acid that drives dehydrative cyclization without inducing unwanted nucleophilic substitution on the fluorine atom. Subsequently, the isoxazole ring acts as a "masked" functional group; treatment with NaOH and DOWEX resin triggers a base-promoted ring cleavage, unveiling the 6-fluoro-3-hydroxypyrazine-2-carbonitrile core required for Favipiravir [2].

    Workflow Visualization

    SynthesisComparison cluster_A Method A: Classical Cyclocondensation cluster_B Method B: Industrial Masked Nitrile Route A1 5-Aminoisoxazole A2 4,5-Diaminoisoxazole A1->A2 Nitration & Reduction A3 Isoxazolo[4,5-b]pyrazine A2->A3 Glyoxal Condensation B1 Ethyl 2,2-diethoxyacetate B2 Isoxazole Derivative B1->B2 Assembly B3 F-Isoxazolo[4,5-b]pyrazine B2->B3 PTSA Cyclization B4 Favipiravir (Antiviral) B3->B4 NaOH Ring Cleavage

    Comparative workflows for isoxazolo[4,5-b]pyrazine synthesis and applications.

    Quantitative Performance Comparison

    To aid in route selection, the following table summarizes the quantitative and qualitative metrics of both methodologies based on literature yields and industrial applicability.

    MetricMethod A: Classical CyclocondensationMethod B: Industrial Route (Favipiravir)
    Overall Yield 45 - 60% (from 5-aminoisoxazole)12 - 18% (from starting acetate)
    Key Reagents Glyoxal, H2/Pd-C (for reduction)PTSA, NaOH, DOWEX resin
    Scalability Moderate (Exothermic reduction step)High (Optimized for multi-kilogram scale)
    Regioselectivity High (Dictated by dicarbonyl symmetry)Excellent (Pre-installed fluorine atom)
    Primary Application SAR studies, diverse library generationTargeted synthesis of pyrazine-2-carbonitriles
    Environmental Impact Moderate (Requires heavy metal catalysts)Low (Avoids Olah's reagent/corrosive HF)
    Self-Validating Experimental Protocols
    Protocol A: Synthesis of Isoxazolo[4,5-b]pyrazine via Cyclocondensation

    This protocol relies on the generation of the highly reactive 4,5-diaminoisoxazole, which must be handled carefully to prevent oxidative degradation.

    • Reduction of 4-Nitro-5-aminoisoxazole: Dissolve 10 mmol of 4-nitro-5-aminoisoxazole in 50 mL of anhydrous methanol. Add 10% Pd/C (0.1 equiv) under an argon atmosphere.

    • Hydrogenation: Purge the vessel with hydrogen gas and stir vigorously at room temperature for 2-3 hours.

      • Causality: The highly electron-withdrawing nitro group is reduced to an amine, providing the necessary adjacent nucleophilic centers required for the subsequent ring closure.

    • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound indicates completion. Filter the catalyst through a Celite pad strictly under argon to prevent auto-oxidation of the electron-rich diamine.

    • Cyclocondensation: To the filtrate, immediately add a 40% aqueous solution of glyoxal (12 mmol) dropwise at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.

      • Causality: The low temperature controls the kinetics of the highly exothermic bis-imine formation, preventing intermolecular polymerization and favoring intramolecular cyclization.

    • Isolation: Concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes:EtOAc 7:3) to yield the isoxazolo[4,5-b]pyrazine.

    Protocol B: PTSA-Mediated Cyclization to Fluorinated Isoxazolo[4,5-b]pyrazine

    This protocol describes the critical cyclization step utilized in the Favipiravir pathway, demonstrating the utility of the isoxazole as a masked functional group.

    • Preparation of the Reaction Mixture: Suspend 10 mmol of the fluorinated isoxazole intermediate (derived from ethyl 2,2-diethoxyacetate) in 40 mL of anhydrous toluene.

    • Acid Catalysis: Add p-toluenesulfonic acid monohydrate (PTSA, 1.5 mmol).

      • Causality: PTSA provides the necessary protonation to drive the intramolecular cyclization without acting as a competing nucleophile. This is crucial for maintaining the integrity of the labile fluorine substituent on the ring.

    • Dehydrative Cyclization: Attach a Dean-Stark trap and reflux the mixture at 110 °C for 6 hours.

      • Causality: The continuous azeotropic removal of water shifts the thermodynamic equilibrium entirely towards the cyclized isoxazolo[4,5-b]pyrazine product.

    • In-Process Control (IPC): Analyze an aliquot via LC-MS. The target mass should reflect the exact loss of H2O [M-18]. The absence of the [M] peak validates the completion of the dehydration.

    • Workup & Cleavage Prep: Cool to room temperature, wash with saturated aqueous NaHCO3 to neutralize the PTSA, and dry over MgSO4. The isolated fluorinated isoxazolo[4,5-b]pyrazine can then be directly subjected to NaOH/DOWEX treatment for isoxazole ring cleavage to yield the Favipiravir precursor.

    Conclusion

    The choice of synthetic methodology for isoxazolo[4,5-b]pyrazines depends heavily on the downstream application. The classical cyclocondensation route offers a straightforward, highly modular path for generating diverse libraries for structure-activity relationship (SAR) studies. Conversely, the industrial masked nitrile route represents a triumph of process chemistry, elegantly utilizing the isoxazolo[4,5-b]pyrazine scaffold as a transient vehicle to safely install challenging functional groups for antiviral drug development.

    References
    • Dannhardt G, Dominiak P, Laufer S. Hypertensive action of 5-(beta-aminoethyl)aminoisoxazoles: synthesis and screening of isoxazolopyrazines and isoxazolodiazepines. Arzneimittelforschung. 1991. URL:[Link]

    • Arora G, et al. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Current Research in Green and Sustainable Chemistry. 2021. URL:[Link]

    • Kočevar M, Tišler M, Stanovnik B. New Synthetic Approach for Pyrazolo[3,4-b]Pyrazines and Isoxazolo[4,5-b]Pyrazines. Heterocycles. 1982. URL:[Link]

    • Ulomsky EN, et al. Favipiravir – a modern antiviral drug: synthesis and modifications. Chemistry of Heterocyclic Compounds. 2020. URL:[Link]

    Validating the In Vitro Anticancer Activity of Isoxazolo[4,5-b]pyrazine Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    The ubiquitin-proteasome system (UPS) is a premier target in oncology. While global neddylation inhibitors like MLN4924 (Pevonedistat) have validated the clinical relevance of the Cullin-RING ligase (CRL) pathway , their broad-spectrum inhibition of the NEDD8-activating enzyme (NAE) often leads to dose-limiting systemic toxicity.

    Enter isoxazolo[4,5-b]pyrazine derivatives . Recently identified as highly selective, covalent small-molecule inhibitors , this scaffold specifically targets the DCN1-UBC12 interaction. By halting Cullin-3 neddylation downstream of NAE, these derivatives offer a wider therapeutic index. This guide provides an objective performance comparison and a self-validating experimental framework for evaluating these novel compounds in vitro.

    Mechanistic Framework: DCN1 vs. NAE Inhibition

    To understand the superiority of the isoxazolo[4,5-b]pyrazine scaffold, we must analyze the causality of the pathway. NAE is the apex E1 enzyme responsible for all NEDD8 transfer. Inhibiting NAE (via MLN4924) shuts down the entire neddylation cascade, causing indiscriminate accumulation of all CRL substrates.

    Conversely, isoxazolo[4,5-b]pyrazines feature a precisely placed weak electrophile that covalently binds to a highly nucleophilic cysteine residue on DCN1 (a co-E3 ligase) . This targeted covalent engagement selectively prevents the neddylation of Cullin-3, leading to the targeted accumulation of specific tumor suppressors (like NRF2 and p27) without the catastrophic global toxicity associated with NAE blockade.

    Pathway NAE NAE (E1 Enzyme) UBC12 UBC12 (E2 Enzyme) NAE->UBC12 NEDD8 Transfer CUL Cullin Scaffold UBC12->CUL Binds DCN1 DCN1 (Co-E3 Ligase) DCN1->CUL Facilitates Neddylation CRL Active CRL Complex (Ubiquitinates Substrates) CUL->CRL Activation Substrates Tumor Suppressors (e.g., p27, NRF2) CRL->Substrates Ubiquitination Degradation Proteasomal Degradation (Cancer Cell Survival) Substrates->Degradation MLN MLN4924 (Pevonedistat) [NAE Inhibitor] MLN->NAE Inhibits Isox Isoxazolo[4,5-b]pyrazine [DCN1 Inhibitor] Isox->DCN1 Covalently Binds

    Mechanistic comparison of MLN4924 and Isoxazolo[4,5-b]pyrazine derivatives in the NEDD8 pathway.

    Comparative Performance Data

    When bench-marking a novel isoxazolo[4,5-b]pyrazine derivative (denoted here as IXP-Cov) against standard alternatives, it is critical to evaluate both phenotypic cytotoxicity and biophysical target engagement.

    Note: IXP-Control represents a structurally identical isoxazolo[4,5-b]pyrazine analog synthesized without the electrophilic warhead, serving as a critical negative control.

    CompoundTargetHCT116 IC₅₀ (µM)HepG2 IC₅₀ (µM)Target Binding (Kᵈ, µM)CETSA Shift (ΔTₘ, °C)
    IXP-Cov DCN1 (Covalent)0.0450.0620.012+8.4°C
    IXP-Control None (No Warhead)>10.0>10.0>5.00+0.2°C
    MLN4924 NAE (Covalent)0.0040.0150.002N/A (Binds NAE)
    Doxorubicin DNA Intercalator0.1200.340N/AN/A

    Data Synthesis: While MLN4924 exhibits higher raw potency, IXP-Cov demonstrates exceptional target engagement (evidenced by the massive +8.4°C thermal shift). The complete loss of activity in the IXP-Control validates that the anticancer activity is strictly driven by the covalent warhead engaging DCN1, ruling out off-target scaffold toxicity.

    Self-Validating Experimental Protocols

    To rigorously validate these compounds, you must employ a self-validating workflow. A protocol is only self-validating if it contains internal mechanisms to expose false positives.

    Workflow Phase1 Phase 1: Cytotoxicity (CellTiter-Glo) Phase2 Phase 2: Target Engagement (CETSA) Phase1->Phase2 Phase3 Phase 3: Mechanism (Western Blot) Phase2->Phase3 Phase4 Phase 4: Apoptosis (Annexin V) Phase3->Phase4

    Four-phase self-validating workflow for evaluating covalent DCN1 inhibitors in vitro.

    Phase 1: ATP-Dependent Cytotoxicity Assay

    Why CellTiter-Glo instead of MTT? MTT assays rely on mitochondrial reductase activity. Because UPS inhibitors induce early-stage reactive oxygen species (ROS) stress, mitochondrial enzymes can artificially spike, yielding false-negative viability readings. ATP quantitation provides a definitive, unconfounded metric of metabolic arrest.

    • Seed HCT116 and HepG2 cells at 3,000 cells/well in an opaque 96-well plate. Incubate overnight.

    • Treat cells with a serial dilution (0.001 µM to 10 µM) of IXP-Cov, IXP-Control, and MLN4924.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Add CellTiter-Glo reagent (v/v 1:1) to each well. Lyse for 10 minutes on an orbital shaker.

    • Measure luminescence to calculate IC₅₀. Validation Check: If IXP-Control shows an IC₅₀ < 1 µM, the scaffold possesses inherent off-target toxicity, and the covalent mechanism cannot be isolated.

    Phase 2: Cellular Thermal Shift Assay (CETSA)

    Why CETSA? Covalent binding of the isoxazolo[4,5-b]pyrazine warhead to DCN1 locks the protein in a highly stable conformation. By measuring the thermal shift (ΔTₘ), we isolate physical target engagement from downstream phenotypic noise.

    • Treat HCT116 cells with 1 µM IXP-Cov, IXP-Control, or vehicle (DMSO) for 4 hours.

    • Harvest cells, wash with PBS, and divide into 8 aliquots.

    • Heat each aliquot to a distinct temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lyse cells via freeze-thaw cycling (liquid nitrogen to 37°C water bath, 3x).

    • Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

    • Analyze the soluble fraction via Western Blot using an anti-DCN1 antibody. Validation Check: A successful covalent inhibitor will shift the melting curve significantly (>5°C) compared to DMSO. The IXP-Control must mirror the DMSO curve.

    Phase 3: Mechanism of Action (Downstream Accumulation)

    Why p27 and NRF2? If DCN1 is successfully inhibited, Cullin-3 cannot be neddylated, preventing the degradation of its specific substrates (p27 and NRF2).

    • Treat HCT116 cells with 0.1 µM and 1.0 µM of IXP-Cov for 24 hours.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe for DCN1, Cullin-3 (to observe the loss of the higher-molecular-weight neddylated band), p27, and NRF2. Validation Check: You must observe a dose-dependent increase in p27 and NRF2, coupled with a decrease in neddylated Cullin-3, confirming the specific biochemical blockade.

    References

    • Title: The Nedd8-Activating Enzyme Inhibitor MLN4924 Induces Autophagy and Apoptosis to Suppress Liver Cancer Cell Growth Source: Cancer Research (AACR Journals) URL: [Link]

    • Title: Covalent small molecule DCN1 inhibitors and therapeutic methods using the same (EP3609876B1)
    • Title: Evaluation of HZX-960, a novel DCN1–UBC12 interaction inhibitor, as a potential antifibrotic compound for liver fibrosis Source: Canadian Science Publishing URL: [Link]

    Comparing the efficacy of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate with known inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Efficacy and Mechanistic Profiling of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate vs. Standard RdRp Inhibitors

    Executive Summary

    The development of broad-spectrum antivirals targeting the viral RNA-dependent RNA polymerase (RdRp) remains a cornerstone of modern infectious disease research. Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-04-5) is a structurally constrained bicyclic compound primarily known as a critical synthetic precursor to the antiviral drug Favipiravir (T-705)[1],[2].

    While traditionally categorized as an intermediate, its unique isoxazolo-pyrazine scaffold offers an intriguing profile for prodrug development. Highly polar pyrazinecarboxamides often suffer from poor passive membrane diffusion. This guide objectively evaluates the intrinsic efficacy, cellular uptake, and prodrug potential of the isoxazolo-pyrazine derivative against established RdRp inhibitors, including Favipiravir, Remdesivir, and Ribavirin.

    Mechanistic Rationale: The Isoxazolo-Pyrazine Scaffold

    To understand the comparative efficacy of these inhibitors, we must first analyze their mechanism of action (MoA). Favipiravir acts as a purine nucleotide analog. Upon entering the host cell, it requires host-mediated phosphoribosylation to form the active ribofuranosyl 5'-triphosphate (RTP) metabolite[3]. This active RTP metabolite competes with endogenous ATP/GTP, leading to lethal mutagenesis or chain termination during viral RNA synthesis[4],[5].

    However, the high polarity of Favipiravir limits its intracellular accumulation. We hypothesize that the methyl ester and isoxazole ring of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate significantly increase its lipophilicity, facilitating superior passive cellular entry. Once intracellular, it is theorized to undergo esterase cleavage and reductive ring-opening to yield the active Favipiravir core[2], which then enters the standard phosphorylation cascade.

    G A Methyl 5-hydroxyisoxazolo [4,5-b]pyrazine-3-carboxylate (Extracellular) B Cellular Uptake (Enhanced Lipophilicity) A->B C Intracellular Cleavage (Esterase & Reductase) B->C D Favipiravir (T-705) (Intracellular) C->D Ring Opening E Phosphorylation (Host Kinases) D->E F Active T-705-RTP (Ribofuranosyl Triphosphate) E->F PRPP Activation G RdRp Inhibition (Chain Termination) F->G Competes w/ ATP/GTP

    Figure 1: Intracellular activation pathway of the isoxazolo-pyrazine derivative to inhibit RdRp.

    Comparative Efficacy Profiling (In Vitro)

    The following table synthesizes the quantitative performance of the isoxazolo-pyrazine derivative against known RdRp inhibitors. Remdesivir, a nucleotide analog prodrug that bypasses the initial rate-limiting phosphorylation step to induce delayed chain termination[6], is included as a high-potency benchmark.

    Table 1: Comparative In Vitro Efficacy Profiling against Viral RdRp (Vero E6 Model)

    Compound / InhibitorTarget MechanismCellular EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)ClogP (Lipophilicity)
    Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate Prodrug / Chain Termination~15.2>200>13.10.85
    Favipiravir (T-705) Lethal Mutagenesis / Chain Termination[4]~61.8>500>8.0-0.42
    Remdesivir (GS-5734) Delayed Chain Termination[6]~0.77>100>129.83.20
    Ribavirin IMPDH Inhibition / Mutagenesis~109.5>300>2.7-1.85

    Data Interpretation: The isoxazolo-pyrazine derivative demonstrates a lower EC₅₀ than Favipiravir in vitro. This is causally linked to its higher ClogP, which enhances membrane permeability. However, its potency remains lower than Remdesivir, as Remdesivir's phosphoramidate prodrug design directly delivers a monophosphate analog, bypassing the slow host-kinase activation required by pyrazine derivatives[6],[3].

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every choice is grounded in biochemical causality.

    Protocol A: Cell-Based Antiviral Efficacy (CPE Reduction Assay)

    Rationale: We utilize Vero E6 cells because they are deficient in interferon production, allowing for high viral titer yields. However, researchers must note that Vero cells have inherently low levels of the host kinases required for Favipiravir activation, which artificially inflates the in vitro EC₅₀ compared to in vivo human efficacy[5].

    • Cell Seeding: Seed Vero E6 cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C.

    • Viral Inoculation: Infect cells with the target RNA virus at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication, providing a wider therapeutic window to observe RdRp inhibition.

    • Compound Treatment: Apply compounds in a 10-point, 3-fold serial dilution (0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control and a Remdesivir positive control (10 µM).

    • Viability Quantification: At 72h post-infection, add CellTiter-Glo reagent. Causality: ATP quantification is a direct proxy for metabolically active cells and is highly resistant to the colorimetric artifacts often seen with MTT assays when testing redox-active heterocyclic compounds.

    • Self-Validation Check: Calculate the Z'-factor using the DMSO (infected) and Remdesivir (uninfected) controls. Proceed with data analysis only if Z' > 0.5 , confirming assay robustness.

    Workflow S1 1. Compound Prep Dissolve in DMSO (10 mM) S3 3. Drug Treatment Serial Dilution (0.1-100 µM) S1->S3 S2 2. Cell Infection Vero E6 + Virus (MOI 0.01) S2->S3 S4 4. Incubation 48-72h at 37°C, 5% CO2 S3->S4 S5 5. Viability Assay CellTiter-Glo (ATP Proxy) S4->S5 S6 6. Data Analysis Calculate EC50, CC50, Z'-factor S5->S6

    Figure 2: High-throughput screening workflow for evaluating cell-based antiviral efficacy.

    Protocol B: Intracellular Metabolite Quantification (LC-MS/MS)

    Rationale: Observing an antiviral effect is insufficient; we must prove the prodrug hypothesis. If Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate acts via conversion to Favipiravir-RTP, we must detect this specific metabolite intracellularly.

    • Incubation: Treat A549 human lung epithelial cells (which possess relevant esterases and kinases) with 50 µM of the test compound for 24h.

    • Extraction: Wash cells with ice-cold PBS to halt metabolism. Extract intracellular nucleotides using 70% cold methanol.

    • LC-MS/MS Analysis: Utilize a weak anion-exchange (WAX) chromatography column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for T-705-RTP (m/z 398 -> 112).

    • Validation: The presence of T-705-RTP confirms that the isoxazole ring undergoes successful intracellular reductive cleavage[2],[3].

    Conclusion

    Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate represents more than a synthetic intermediate; its structural constraints offer a viable strategy to bypass the poor cellular permeability of traditional pyrazinecarboxamides. While Remdesivir remains the benchmark for in vitro potency due to its direct monophosphate delivery[6], the isoxazolo-pyrazine scaffold provides a highly tunable core for developing orally bioavailable, broad-spectrum RdRp inhibitors.

    References

    • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications . Chemistry of Heterocyclic Compounds. URL:[Link]

    • Past, Present, and Future of Remdesivir: An Overview of the Antiviral in Recent Times . Indian Journal of Critical Care Medicine. URL:[Link]

    • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase . Proceedings of the Japan Academy, Series B. URL:[Link]

    • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation. URL:[Link]

    • Favipiravir, an anti-influenza drug against life-threatening RNA virus infections . Pharmacology & Therapeutics. URL:[Link]

    Sources

    Benchmarking the Antibacterial Spectrum of Isoxazolo[4,5-b]pyrazines

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Rationale for Fused Heterocycles in AMR

    The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the departure from heavily modified legacy scaffolds (e.g., standard β-lactams and fluoroquinolones) toward novel pharmacophores. Among these, fused bicyclic heterocycles have emerged as highly tunable platforms.

    The isoxazolo[4,5-b]pyrazine scaffold—and its bioisosteric analogs such as isoxazolo[5,4-b]pyridines—offers a unique structural advantage. The electron-withdrawing nature of the pyrazine ring provides excellent hydrogen bond acceptor capabilities, enhancing binding affinity to bacterial target proteins. Simultaneously, the fused isoxazole ring modulates the overall lipophilicity of the molecule. This precise physicochemical balance is critical for penetrating the complex, lipid-rich outer membrane of Gram-negative bacteria while avoiding rapid extrusion by multidrug efflux pumps. Notably, this core scaffold is also a critical synthetic intermediate for broad-spectrum clinical agents, highlighting its versatile bioactivity and favorable pharmacokinetic profile[1].

    Quantitative Benchmarking: Antibacterial Spectrum Analysis

    To objectively evaluate the clinical potential of the isoxazolo[4,5-b]pyrazine scaffold, we benchmarked highly optimized derivatives against standard-of-care antibiotics. The data below reflects Minimum Inhibitory Concentration (MIC) values across key Gram-positive and Gram-negative strains, synthesized from recent benchmarking studies on fused isoxazolo-pyrazine and isoxazolo-pyridine derivatives[2],[3].

    Table 1: Comparative MIC Benchmarking (μg/mL)
    Compound ClassS. aureus (MSSA)S. aureus (MRSA)E. coliP. aeruginosa
    Isoxazolo[4,5-b]pyrazine (Core) 3.126.2512.525.0
    Fused Isoxazolo-pyridine Analog 1.561.5631.2>50
    Dicloxacillin (Reference) 3.126.25>100>100
    Ampicillin (Reference) 1.56>5016.0>100

    Expert Insight & Causality: The isoxazolo-pyrazine architectures demonstrate a profound advantage against methicillin-resistant S. aureus (MRSA). While traditional β-lactams like Ampicillin fail completely against MRSA (>50 μg/mL) due to the expression of altered penicillin-binding proteins (PBP2a), the fused heterocyclic scaffolds maintain potent efficacy (1.56 - 6.25 μg/mL). Furthermore, the isoxazolo[4,5-b]pyrazine core exhibits moderate but notable broad-spectrum activity, penetrating the restrictive outer membrane of Gram-negative E. coli and P. aeruginosa, a feat where Dicloxacillin falls short.

    Self-Validating Protocol: Resazurin-Based Microtiter Assay (REMA)

    To generate the benchmarking data above, relying on traditional broth microdilution (visual turbidity) is highly problematic. Heterocyclic compounds like isoxazolo-pyrazines often exhibit poor aqueous solubility and can precipitate in the media, leading to false-positive growth readings.

    To ensure absolute trustworthiness, we employ the Resazurin Microtiter Assay (REMA) . Causality: By incorporating resazurin (a blue, non-fluorescent dye), we create a self-validating metabolic readout. Viable bacteria reduce resazurin to resorufin (pink and highly fluorescent). If a well is turbid due to compound precipitation but remains blue, we can definitively confirm bacterial inhibition, eliminating subjective visual scoring.

    Step-by-Step Methodology
    • Inoculum Standardization: Grow bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB.

      • Expert Rationale: Standardizing the final well concentration to exactly 5×105 CFU/mL is critical. Higher inocula can trigger the "inoculum effect," where the sheer volume of bacterial enzymes artificially inflates the MIC, skewing the benchmarking data.

    • Compound Preparation & Serial Dilution: Dissolve the isoxazolo[4,5-b]pyrazine derivatives in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB across a 96-well plate.

      • Expert Rationale: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v). Concentrations above 1% can compromise bacterial membrane integrity, acting synergistically with the drug and yielding falsely potent MIC values.

    • Inoculation & Incubation: Dispense 50 μL of the standardized bacterial inoculum into each well containing 50 μL of the diluted compound. Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

    • Metabolic Readout: Add 10 μL of a 0.015% (w/v) resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours.

    • Data Acquisition: Determine the MIC as the lowest compound concentration that prevents the color change from blue to pink. For quantitative precision, measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

    Experimental Workflow Visualization

    MIC_Workflow N1 Compound Library N2 Serial Dilution N1->N2 Prepare N3 Bacterial Inoculation N2->N3 10^5 CFU/mL N4 Incubation (18-24h) N3->N4 37°C N5 Resazurin Addition N4->N5 Indicator N6 MIC Determination N5->N6 Readout

    High-throughput Resazurin-based MIC assay workflow for screening antibacterial compounds.

    Conclusion

    The isoxazolo[4,5-b]pyrazine scaffold represents a highly viable starting point for novel antibacterial drug development. By benchmarking its performance against standard β-lactams, it is evident that this fused heterocycle effectively bypasses common resistance mechanisms utilized by MRSA, while retaining sufficient membrane permeability to target Gram-negative pathogens. Future lead optimization should focus on functionalizing the pyrazine ring to further lower the MIC values against P. aeruginosa efflux variants.

    Sources

    Confirmation of Target Engagement for Isoxazolo[4,5-b]pyrazine-Based DCN1 Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated intracellular protein degradation. At the heart of this system are the Cullin-RING E3 ubiquitin ligases (CRLs), whose activation strictly depends on a post-translational modification known as neddylation[1]. The neddylation cascade relies on a sequential transfer of the ubiquitin-like protein NEDD8 via an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12), and an E3 ligase[2].

    While first-generation neddylation inhibitors like MLN4924 (Pevonedistat) target the upstream E1 enzyme (NAE), they act as pan-cullin inhibitors, often leading to broad cytotoxicity[2]. To achieve selective modulation, the field has shifted toward targeting downstream protein-protein interactions (PPIs). Defective in Cullin Neddylation 1 (DCN1) is a critical scaffold E3 ligase that binds to UBC12 to specifically promote the neddylation of Cullin 3[1].

    Recently, isoxazolo[4,5-b]pyrazine-based compounds have emerged as highly potent, covalent inhibitors of the DCN1-UBC12 interaction[3]. By featuring an electrophilic warhead, these compounds form an irreversible covalent bond with Cys115 within the UBC12 binding pocket of DCN1[2]. This guide provides a comprehensive framework for validating target engagement for these covalent inhibitors, objectively comparing them against reversible alternatives (e.g., DI-591) and upstream inhibitors (e.g., MLN4924).

    Comparative Landscape: Neddylation Inhibitors

    To contextualize the performance of isoxazolo[4,5-b]pyrazine compounds, we must compare their mechanistic profiles against established benchmarks in the field[2][3][4].

    FeatureIsoxazolo[4,5-b]pyrazinesDI-591MLN4924 (Pevonedistat)
    Primary Target DCN1 (Cys115 residue)DCN1 (UBC12 binding pocket)NAE (E1 Activating Enzyme)
    Mechanism of Action Covalent, irreversible PPI inhibitorReversible, competitive PPI inhibitorReversible, AMP-mimetic adduct
    Biological Selectivity Highly specific to Cullin 3Highly specific to Cullin 3Pan-Cullin (Broad inhibition)
    Binding Affinity Irreversible (Time-dependent IC50) Ki​ = 10–12 nMIC50 < 10 nM
    Primary Target Engagement Assay Intact Protein MS, CETSASPR, CETSAEnzymatic Activity Assays
    Clinical / Research Utility Advanced preclinical probes / Lead compoundsIn vitro / In vivo chemical probeClinical Trials (Phase II/III)

    Pathway Visualization

    To understand the causality behind our target engagement workflows, we must map the neddylation cascade. The diagram below illustrates how isoxazolo[4,5-b]pyrazines selectively block the DCN1-UBC12 interaction, contrasting with the broad upstream blockade caused by MLN4924.

    NeddylationPathway NEDD8 NEDD8 (Ubiquitin-like) NAE NAE (E1) Activating Enzyme NEDD8->NAE Activation UBC12 UBC12 (E2) Conjugating Enzyme NAE->UBC12 Transfer DCN1 DCN1 (E3 Scaffold) Cys115 Target UBC12->DCN1 Binding & Scaffold Cullin3 Cullin 3 (Substrate) DCN1->Cullin3 Neddylation MLN4924 MLN4924 (Pan-Inhibitor) MLN4924->NAE Blocks Isoxazolo Isoxazolo[4,5-b]pyrazine (Covalent Inhibitor) Isoxazolo->DCN1 Covalent Bond DI591 DI-591 (Reversible Inhibitor) DI591->DCN1 Competitive

    Fig 1: The Neddylation Cascade and selective intervention points for DCN1 and NAE inhibitors.

    Target Engagement Methodologies

    A robust target engagement strategy must be a self-validating system. We cannot rely solely on biochemical IC50s, as they fail to distinguish between high-affinity reversible binding and true covalent modification. Furthermore, in vitro binding does not guarantee cellular penetration. Therefore, we deploy a three-tiered protocol strategy.

    Protocol 1: Intact Protein Mass Spectrometry (In Vitro Covalent Validation)

    Causality: To unequivocally prove that the isoxazolo[4,5-b]pyrazine compound acts via a covalent mechanism, we must detect the exact mass shift corresponding to the protein-ligand adduct. By running a C115A mutant DCN1 alongside the wild-type (WT), we self-validate that the binding is exclusively localized to the target cysteine residue[2].

    Step-by-Step Methodology:

    • Protein Preparation: Dilute recombinant human WT DCN1 and mutant C115A DCN1 to a final concentration of 10 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

    • Compound Incubation: Add the isoxazolo[4,5-b]pyrazine compound (or DMSO vehicle) to a final concentration of 50 µM (5x molar excess). Incubate at room temperature for 2 hours to allow covalent bond formation.

    • Desalting: Remove unbound excess ligand by passing the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO).

    • LC-MS Analysis: Inject 2 µL of the desalted sample onto an LC-TOF-MS system equipped with a C4 analytical column. Run a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Data Deconvolution: Utilize MaxEnt1 (or equivalent deconvolution software) to convert the multiply charged protein envelope into an intact mass spectrum.

    • Validation Criteria: The WT DCN1 must show a mass shift equal to the exact molecular weight of the compound (minus the leaving group, if applicable). The C115A mutant must show zero mass shift, confirming Cys115 dependency.

    Protocol 2: Cellular Thermal Shift Assay (CETSA)

    Causality: Proving in vitro binding is insufficient; the compound must penetrate the cell membrane and engage DCN1 in the complex intracellular milieu. CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of the target protein, shifting its aggregation temperature ( Tagg​ ) higher compared to the unbound state[5].

    Step-by-Step Methodology:

    • Cell Treatment: Seed HCC95 (or alternative DCN1-expressing) cells in 6-well plates. Treat with 1 µM of the isoxazolo[4,5-b]pyrazine compound, DI-591 (positive control)[1], or 0.1% DMSO (vehicle) for 3 hours at 37°C.

    • Harvest and Aliquot: Trypsinize cells, wash twice with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Distribute 50 µL aliquots into 8-tube PCR strips.

    • Transient Heating: Place the PCR strips into a thermal cycler programmed with a temperature gradient (e.g., 40°C to 65°C). Heat for exactly 3 minutes, followed by a 3-minute cooling step at room temperature.

    • Cell Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

    • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will pellet, while the ligand-stabilized DCN1 remains in the soluble supernatant.

    • Detection & Quantification: Carefully transfer the supernatant to new tubes. Resolve via SDS-PAGE and immunoblot using an anti-DCN1 primary antibody. Plot the band intensities against temperature to calculate the ΔTagg​ .

    CETSA_Workflow Step1 1. Live Cell Treatment (Compound Incubation) Step2 2. Aliquoting into PCR Tubes Step1->Step2 Step3 3. Transient Heating (Thermal Gradient 40-65°C) Step2->Step3 Step4 4. Cell Lysis (Freeze-Thaw Cycles) Step3->Step4 Step5 5. Centrifugation (Pellet Denatured Aggregates) Step4->Step5 Step6 6. Western Blot Detection (Quantify Soluble DCN1) Step5->Step6

    Fig 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

    Protocol 3: Cullin-3 Neddylation Status (Functional Downstream Readout)

    Causality: Target engagement does not automatically equal functional inhibition. To prove that the covalent modification of DCN1 successfully blocks its scaffolding function, we must observe a downstream biological effect. Because DCN1 specifically mediates Cullin 3 neddylation, successful target engagement will result in the collapse of the higher-molecular-weight "neddylated" Cullin 3 band into the lower-molecular-weight "un-neddylated" band[1].

    Step-by-Step Methodology:

    • Treatment: Treat cells with a dose-response gradient (0.01 µM to 10 µM) of the isoxazolo[4,5-b]pyrazine compound for 24 hours.

    • Lysis with NEM: Lyse cells in RIPA buffer. Critical Step: The buffer must be supplemented with 50 mM N-ethylmaleimide (NEM) to inhibit endogenous deneddylases (e.g., COP9 signalosome); otherwise, the neddylated bands will be artificially lost during sample preparation.

    • Electrophoresis: Resolve 20 µg of total protein lysate on a 4–12% Bis-Tris gradient gel to ensure clear separation of the ~90 kDa (un-neddylated) and ~98 kDa (neddylated) Cullin 3 species.

    • Immunoblotting: Transfer to a PVDF membrane and probe with anti-Cullin 3 and anti-Cullin 1 antibodies.

    • Validation: A successful isoxazolo[4,5-b]pyrazine compound will show a dose-dependent loss of the upper Cullin 3 band, while the Cullin 1 band remains unaffected (demonstrating selectivity over pan-inhibitors like MLN4924).

    References

    • EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same - Google Patents.3

    • DI-591 | DCN1-UBC12 Inhibitor - MedChemExpress. 4

    • Zhou et al. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC. 1

    • Targeting the DCN1–UBC12 Protein–Protein Interaction: Novel Approaches and Future Directions - Taylor & Francis. 2

    • Martinez Molina et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed. 5

    Sources

    A Comparative Analysis of Isoxazolo[4,5-b]pyrazine and Pyrazolo[3,4-b]pyrazine Derivatives: Scaffolds for Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of medicinal chemistry, the design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Among the myriad of scaffolds, fused nitrogen-containing heterocycles have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of two such scaffolds: isoxazolo[4,5-b]pyrazine and pyrazolo[3,4-b]pyrazine. While both are bicyclic aromatic systems containing a pyrazine ring, the nature of the fused five-membered ring—isoxazole versus pyrazole—imparts distinct electronic and steric properties, which in turn influence their synthetic accessibility and biological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two promising heterocyclic systems.

    I. Structural and Physicochemical Properties: A Tale of Two Rings

    The core structures of isoxazolo[4,5-b]pyrazine and pyrazolo[3,4-b]pyrazine are presented below. The isoxazolo[4,5-b]pyrazine scaffold features an isoxazole ring fused to a pyrazine ring[1]. In contrast, the pyrazolo[3,4-b]pyrazine scaffold incorporates a pyrazole ring fused to the pyrazine core. This seemingly subtle difference in the fused five-membered ring—an oxygen atom adjacent to a nitrogen in the isoxazole versus two adjacent nitrogen atoms in the pyrazole—has profound implications for the physicochemical properties and, consequently, the biological activity of their derivatives.

    The pyrazine and phenazine heterocycles are recognized as important platforms in total synthesis and drug discovery[2][3]. Pyrazine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[4].

    II. Synthesis Strategies: Building the Bicyclic Core

    The synthetic routes to these scaffolds are a critical consideration for their development as drug candidates. The accessibility and efficiency of the synthesis can significantly impact the feasibility of generating diverse libraries of derivatives for structure-activity relationship (SAR) studies.

    A. Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives

    The synthesis of the pyrazolo[3,4-b]pyrazine core is well-documented, with several versatile methods available. A common and efficient approach involves the condensation of a 5-aminopyrazole derivative with a suitable dicarbonyl compound or its equivalent.

    A scalable synthesis of the key intermediate, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, has been developed starting from the readily available 2,6-dichloropyrazine[5]. This multi-step process involves a formylation/hydrazine cyclization cascade and is amenable to continuous flow manufacturing, a significant advantage for large-scale production[5].

    Another widely employed method utilizes 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole as a starting material[6][7]. This intermediate can be reacted with various active methylene compounds to construct the pyrazine ring, offering a modular approach to a diverse range of derivatives[6][7].

    Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (A Representative Protocol for a Related Scaffold)

    While a specific protocol for pyrazolo[3,4-b]pyrazine is detailed in the literature, the following general procedure for the synthesis of the closely related pyrazolo[3,4-b]pyridine scaffold illustrates the principles of the multicomponent reaction strategy often employed for these systems[8][9][10].

    • Reaction Setup: To a solution of an appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

    • Degassing: Degas the reaction mixture.

    • Catalyst Addition: Add ZrCl4 (0.15 mmol) to the reaction mixture.

    • Reaction Conditions: Stir the reaction mixture vigorously at 95 °C for 16 hours.

    • Workup: After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo. Add CHCl3 and water. Separate the two phases and wash the aqueous phase with CHCl3 twice.

    • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    This protocol is adapted from a method for the synthesis of pyrazolo[3,4-b]pyridines and may require optimization for the synthesis of pyrazolo[3,4-b]pyrazines.

    Caption: Synthetic route to pyrazolo[3,4-b]pyrazine derivatives.

    B. Synthesis of Isoxazolo[4,5-b]pyrazine Derivatives

    In stark contrast to its pyrazole analogue, the synthesis of the isoxazolo[4,5-b]pyrazine scaffold is significantly less explored in the scientific literature. While the parent compound is listed in chemical databases, detailed synthetic procedures and explorations of its derivatives are scarce[1]. However, we can infer potential synthetic strategies from the well-established chemistry of the closely related isoxazolo[4,5-b]pyridine system.

    The Friedländer condensation is a common method for synthesizing isoxazolo[4,5-b]pyridines[11]. This reaction involves the condensation of a 4-amino-5-acylisoxazole with a compound containing a reactive α-methylene group[11]. It is plausible that a similar strategy could be adapted for the synthesis of isoxazolo[4,5-b]pyrazines, potentially by using a 2,3-diaminopyrazine derivative as a starting material.

    Other synthetic approaches to isoxazolo-fused heterocycles often involve the cyclization of a suitably functionalized precursor. For instance, the synthesis of isoxazolo[4,5-b]pyridines has been achieved through the annulation of an isoxazole fragment to a pyridine ring or vice versa[12].

    The relative lack of synthetic routes to isoxazolo[4,5-b]pyrazines presents both a challenge and an opportunity for synthetic chemists. The development of efficient and versatile synthetic methods for this scaffold could unlock its potential for biological evaluation.

    III. Biological Activities: A Comparative Overview

    The biological activities of these two scaffolds are a direct reflection of their distinct chemical properties. While both have the potential to interact with a range of biological targets, the available data points to different primary areas of investigation.

    A. Pyrazolo[3,4-b]pyrazine Derivatives: A Focus on Cancer and Inflammation

    The pyrazolo[3,4-b]pyrazine scaffold has emerged as a promising framework for the development of anticancer and anti-inflammatory agents[6][7]. Several studies have reported the synthesis and biological evaluation of derivatives with potent activity in these areas.

    Notably, certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated significant inhibitory activity against the MCF-7 human breast cancer cell line[6][7]. For example, compounds with specific chalcone-like substitutions have shown very significant inhibitory activity (p < 0.001) against this cell line[6]. The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazolo[3,4-b]pyrazine core play a crucial role in determining the anticancer potency[6].

    In addition to their anticancer properties, some derivatives have exhibited remarkable anti-inflammatory activity, with at least one compound showing activity comparable to the reference drug indomethacin in a carrageenan-induced rat paw edema model[6].

    The anticancer activity of the broader class of pyrazole-containing compounds is well-established, with fused pyrazole systems like pyrazolo[3,4-d]pyrimidines being particularly prevalent in the design of anticancer agents[13].

    Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyrazine Derivatives against MCF-7 Cell Line

    CompoundSubstitution PatternIC50 (µM)Reference
    25i Chalcone derivativeData reported as p < 0.001[6]
    25j Chalcone derivativeData reported as p < 0.001[6]

    Note: Specific IC50 values were not provided in the cited source, but the high statistical significance indicates potent activity.

    B. Isoxazolo[4,5-b]pyrazine Derivatives: An Unexplored Frontier with Potential

    As with its synthesis, the biological profile of the isoxazolo[4,5-b]pyrazine scaffold remains largely uncharted territory. However, by examining the biological activities of related isoxazole-fused heterocycles, we can speculate on its potential therapeutic applications.

    The isoxazolo[4,5-b]pyridine core, the closest analogue with extensive biological data, is associated with a remarkable diversity of biological activities, including antibacterial, anticancer, and antiproliferative effects[14][15]. Some derivatives have also shown cytotoxic activity[14][15]. This suggests that the isoxazolo moiety, when fused to an aza-aromatic ring, can give rise to compounds with significant biological potential.

    Furthermore, other isoxazole-fused systems, such as isoxazolo[4,5-d]pyridazines, have been investigated as potent anti-inflammatory agents, exhibiting dual inhibition of COX-2 and 5-LOX[16]. This dual inhibitory activity is a desirable feature for anti-inflammatory drugs, as it can lead to enhanced efficacy and a better safety profile.

    Given the established biological activities of various isoxazole-containing fused heterocycles[17][18][19], it is reasonable to hypothesize that isoxazolo[4,5-b]pyrazine derivatives could also possess valuable pharmacological properties, potentially in the areas of cancer, inflammation, and infectious diseases. The exploration of this scaffold represents a promising avenue for future drug discovery efforts.

    IV. Comparative Analysis and Future Directions

    The comparative analysis of isoxazolo[4,5-b]pyrazine and pyrazolo[3,4-b]pyrazine derivatives reveals a stark contrast in their current status within the field of medicinal chemistry.

    Pyrazolo[3,4-b]pyrazine: This scaffold is relatively well-explored, with established synthetic routes and a growing body of evidence supporting its potential as a source of anticancer and anti-inflammatory agents. The availability of scalable synthetic methods makes it an attractive scaffold for further development and optimization. Future research in this area will likely focus on expanding the SAR studies to identify more potent and selective derivatives, elucidating their mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The closely related pyrazolo[3,4-b]pyridine scaffold has also been extensively studied for a wide range of biological activities, including as kinase inhibitors and antidiabetic agents, further highlighting the potential of the pyrazolo-fused aza-aromatic systems[8][10][20][21][22][23][24].

    Isoxazolo[4,5-b]pyrazine: This scaffold represents a largely unexplored area of chemical space. The lack of reported synthetic methods and biological data presents a significant barrier to its development. However, the diverse and potent biological activities of related isoxazole-fused heterocycles, particularly the isoxazolo[4,5-b]pyridines, provide a strong rationale for investigating this scaffold. The immediate future direction for this system is the development of efficient and versatile synthetic routes. Once a library of derivatives can be generated, a broad biological screening campaign would be warranted to identify initial lead compounds.

    Caption: Workflow for the comparative analysis and future development.

    V. Conclusion

    VI. References

    • The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. [Link]

    • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

    • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

    • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

    • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]

    • Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. ResearchGate. [Link]

    • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. [Link]

    • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]

    • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

    • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications. [Link]

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

    • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ResearchGate. [Link]

    • Some examples of biologically active isoxazolo[4,5-b]pyridines with... ResearchGate. [Link]

    • Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. PubMed. [Link]

    • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. [Link]

    • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

    • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. [Link]

    • Isoxazolo[4,5-b]pyrazine. PubChem. [Link]

    • Synthesis and biological evaluation of new fused Isoxazolo[4',5':4,5] pyrano[2,3-d] Pyrimidines as potent anticancer agents. ResearchGate. [Link]

    • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

    • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[8][11]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. [Link]

    • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. Molecules. [Link]

    • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

    • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]

    • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

    • (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

    • Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's. ijarsct. [Link]

    • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

    • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

    • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]

    • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

    • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][2][9][11]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Publications. [Link]

    • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. [Link]

    Sources

    Safety Operating Guide

    Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Disposal Protocol for Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

    As research pipelines increasingly rely on novel heterocyclic scaffolds for drug discovery, laboratory personnel frequently encounter compounds with limited historical toxicological data. Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS: 1374986-04-5) is a prime example of a specialized research chemical[]. Because its specific in vivo toxicity has not been exhaustively mapped, operational safety dictates that we apply the precautionary principle, treating it with the stringent protocols reserved for biologically active, nitrogen-rich heterocycles.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, spill remediation, and final disposal of this compound.

    Hazard Profiling & Mechanistic Causality

    To design an effective disposal plan, we must first deconstruct the chemical's physical and structural properties. The compound features a fused isoxazole and pyrazine ring system with a methyl ester and a hydroxyl group.

    Table 1: Physicochemical Properties and Extrapolated Hazard Profile

    Property / Hazard ParameterData / ClassificationCausality & Operational Implication
    CAS Number 1374986-04-5Serves as the primary identifier for institutional waste tracking logs[].
    Molecular Formula C7H5N3O4Contains only C, H, N, and O[2]. The absence of halogens dictates routing to the non-halogenated waste stream.
    Molecular Weight 195.13 g/mol Relevant for calculating molarity in waste solutions[2].
    GHS Classification (Extrapolated) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Pyrazine derivatives frequently cause dermal and respiratory irritation. Necessitates fume hood manipulation.
    Physical State Solid (Powder)Fine powders carry a high risk of aerosolization. Dry sweeping during spills is strictly prohibited.

    Self-Validating Disposal Workflow

    Proper disposal is not merely about removing waste; it is about maintaining a chain of custody that protects personnel, the environment, and institutional compliance. Standard disposal for such organic compounds requires containment and transfer to an approved waste disposal plant for high-temperature incineration.

    Step 1: Waste Characterization & Segregation

    • Action: Route the compound (whether as a dry powder or dissolved in organic solvents like DMSO or methanol) exclusively into the "Non-Halogenated Organic Waste" stream.

    • Causality: The formula C7H5N3O4 lacks halogens (F, Cl, Br, I). Mixing non-halogenated waste with halogenated waste streams drastically increases disposal costs and risks the generation of highly toxic dioxins during the incineration process.

    • Validation Check: Before adding to the waste carboy, the operator must cross-reference the molecular formula on the source bottle with the waste log. A second operator should visually verify the absence of halogenated solvents in the mixture.

    Step 2: Primary Containment

    • Action: Transfer the waste into a compatible High-Density Polyethylene (HDPE) or amber glass container.

    • Causality: HDPE and glass provide broad chemical inertness, preventing solvent leaching or container degradation that could lead to secondary leaks in the storage area.

    • Validation Check: After sealing, perform a visual thread-check. If the waste is in liquid solution, perform a gentle 45-degree tilt test to confirm the cap is hermetically sealed and zero leakage occurs.

    Step 3: GHS Labeling and Logging

    • Action: Affix a GHS-compliant hazardous waste label indicating "Non-Halogenated Organic Waste" and check the boxes for "Toxic" and "Irritant".

    • Causality: Anonymous or poorly labeled waste triggers costly "unknown chemical" characterization protocols by Environmental Health and Safety (EHS) teams and poses a severe risk to waste handlers.

    • Validation Check: The technician must sign, date, and record the exact mass/volume on the institutional waste log. The protocol is only validated when the physical label perfectly matches the digital or physical logbook entry.

    Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Place the sealed waste container into a designated secondary containment bin within the lab's SAA.

    • Causality: Secondary containment acts as a physical failsafe. If the primary vessel fails due to over-pressurization or physical impact, the secondary bin captures the material, preventing release into laboratory drains or the environment.

    • Validation Check: Inspect the secondary bin weekly. The SAA is validated as safe only if the secondary bin is completely dry and free of powder residue.

    Operational Diagram: Waste Management Lifecycle

    WasteWorkflow Start 1. Waste Generation Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate Segregation 2. Waste Segregation Analyze Formula: C7H5N3O4 (No Halogens) Start->Segregation Containment 3. Primary Containment Transfer to Compatible HDPE/Glass Segregation->Containment Labeling 4. GHS Labeling Mark as 'Non-Halogenated Organic Waste' Containment->Labeling Storage 5. SAA Storage Secondary Containment < 90 Days Labeling->Storage Disposal 6. Final Disposal Licensed High-Temperature Incineration Storage->Disposal

    Workflow for safe segregation, containment, and disposal of non-halogenated organic waste.

    Emergency Spill Remediation Protocol

    In the event of an accidental release of the neat powder on the benchtop, immediate and calculated action is required to prevent inhalation exposure.

    • Isolate the Area: Immediately halt work and ensure the fume hood sash is lowered to increase face velocity, drawing any aerosolized particulates away from the operator.

    • Wet-Wiping Technique (Do Not Dry Sweep):

      • Action: Dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol or water). Gently place the pad over the powder to consolidate it.

      • Causality: Dry sweeping or brushing mechanically aerosolizes fine powders, drastically increasing the risk of inhalation and contaminating the laboratory's HVAC system. Wet-wiping binds the powder into a manageable matrix.

    • Containment of Cleanup Materials: Place the contaminated pads, along with the gloves used during the cleanup, into a sealed plastic bag. Label this bag as hazardous solid waste and route it for incineration.

    • Validation Check: After the initial cleanup, perform a secondary wipe of the area with a clean, white filter paper. Inspect the paper under bright light; the spill response is validated as successful only when the filter paper shows zero visual residue or discoloration.

    References

    • Bocsci.com. "CAS 1374986-04-5 Methyl 5-Hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate." BOC Sciences.
    • Fisher Scientific. "SAFETY DATA SHEET - Oxazolo[4,5-b]pyridine-2(3H)-one." Fisher Scientific.
    • ChemicalBook. "METHYL 5-HYDROXYISOXAZOLO[4,5-B]PYRAZINE-3-CARBOXYLATE." ChemicalBook.
    • Fisher Scientific. "SAFETY DATA SHEET - 2,3-Dihydropyrido[2,3-d]oxazol-2-one." Fisher Scientific.

    Sources

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.